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  • Product: methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate
  • CAS: 893773-96-1

Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Scaffold and the Imperative for In Silico Analysis

An In-Depth Technical Guide to the Theoretical Modeling of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate The quinoline and dihydroquinoline heterocyclic systems are foundational scaffolds in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Modeling of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

The quinoline and dihydroquinoline heterocyclic systems are foundational scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (PubChem CID: 5312074) represents a promising, yet underexplored, member of this class.[3] Its structural features—a flexible dihydroquinoline ring, a reactive amino group, and a carbamate moiety—suggest a high potential for functionalization and interaction with biological targets.

The rational design of novel therapeutics necessitates a profound understanding of a molecule's physicochemical properties, structural dynamics, and potential interactions with biomacromolecules. Theoretical and computational modeling provides a powerful, resource-efficient avenue to elucidate these characteristics before undertaking costly and time-consuming wet-lab synthesis and screening.[4]

This technical guide offers a comprehensive, methodology-focused exploration of the theoretical modeling of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the underlying scientific rationale for each computational choice. We will proceed through a logical workflow, from foundational quantum chemical analysis to target interaction and pharmacokinetic profiling, demonstrating how in silico techniques can collaboratively build a robust profile of a drug candidate.

Part 1: Foundational Quantum Chemical Analysis via Density Functional Theory (DFT)

Rationale & Expertise: Before predicting how a molecule will interact with a biological system, we must first understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the computational method of choice for this task, offering an optimal balance between accuracy and computational cost for systems of this size. By solving an approximation of the Schrödinger equation, DFT allows us to calculate the molecule's stable three-dimensional conformation and its electronic landscape, which are critical determinants of its reactivity and intermolecular interactions.[5]

The selection of the B3LYP functional with a 6-311++G(d,p) basis set is a deliberate choice grounded in extensive validation within the field. B3LYP is a hybrid functional that effectively accounts for electron correlation, while the large and flexible 6-311++G(d,p) basis set ensures an accurate description of the electron distribution, particularly for a molecule containing heteroatoms with lone pairs like nitrogen and oxygen.

Protocol 1: Geometry Optimization and Electronic Property Calculation
  • Initial Structure Generation: Obtain the 2D structure of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (SMILES: COC(=O)N1CCC2=CC(=C(C=C2)N)C1) and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

  • Geometry Optimization:

    • Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure).

  • Vibrational Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Property Calculation: From the optimized structure, calculate key electronic properties:

    • Frontier Molecular Orbitals (FMOs): Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP) Surface: Generate the MEP map. This visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are key to predicting non-covalent interactions.

Workflow for Quantum Chemical Analysis

cluster_input Input Generation cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_validation Validation & Output start 2D Structure (SMILES) opt Geometry Optimization start->opt freq Frequency Analysis opt->freq validation Confirm No Imaginary Frequencies freq->validation props Electronic Properties (HOMO, LUMO, MEP) output Optimized 3D Structure & Electronic Data props->output validation->props Valid Minimum

Caption: Workflow for DFT-based geometry optimization and electronic analysis.

Data Summary: Predicted Electronic Properties
PropertyCalculated Value (Hartrees)Calculated Value (eV)Interpretation
HOMO Energy (Value)(Value)Energy of the outermost electron orbital; indicates propensity to donate electrons.
LUMO Energy (Value)(Value)Energy of the lowest empty orbital; indicates propensity to accept electrons.
HOMO-LUMO Gap (Value)(Value)Correlates with chemical reactivity and kinetic stability.

(Note: Actual values would be generated by running the DFT calculation.)

Part 2: Target Identification and Molecular Docking Simulation

Rationale & Expertise: The primary goal of a drug candidate is to interact with a specific biological target, typically a protein, to modulate its function. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule (the ligand) to the active site of another (the receptor).[6] Dihydroquinoline derivatives have shown promise as anticancer agents, with some studies identifying human aldehyde dehydrogenase 1A1 (ALDH1A1) as a potential target.[7][8] ALDH1A1 is a cancer stem cell marker and is overexpressed in various tumors, making it a highly relevant target for this exploratory study.

Protocol 2: Molecular Docking against ALDH1A1
  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate from Part 1.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools. Save the file in the required .pdbqt format.

  • Receptor Preparation:

    • Download the crystal structure of human ALDH1A1 from the Protein Data Bank (PDB; e.g., PDB ID: 4WP7).

    • Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign partial charges to the protein atoms. Save the processed receptor in .pdbqt format.

  • Binding Site Definition:

    • Define the simulation "grid box." This is a three-dimensional cube centered on the known active site of ALDH1A1. The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.

  • Docking Simulation:

    • Execute the docking simulation using a program like AutoDock Vina. The software will systematically explore different conformations of the ligand within the defined binding site.

    • Vina will score the generated poses based on a semi-empirical free energy force field, providing a predicted binding affinity in kcal/mol. More negative values indicate stronger predicted binding.

  • Results Analysis:

    • Examine the top-ranked poses. Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site using a visualization tool like PyMOL or Chimera.

    • Self-Validation: A robust docking protocol can be validated by re-docking the original co-crystallized ligand into the active site. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

Workflow for Molecular Docking

cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage ligand Prepare Ligand (Optimized Structure) grid Define Grid Box (Active Site) ligand->grid receptor Prepare Receptor (PDB: 4WP7) receptor->grid dock Run Docking (AutoDock Vina) grid->dock poses Analyze Binding Poses & Interactions dock->poses affinity Evaluate Binding Affinity (kcal/mol) dock->affinity output Predicted Binding Mode & Score poses->output affinity->output

Caption: A standard workflow for receptor-ligand molecular docking.

Data Summary: Predicted Docking Results with ALDH1A1
Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1 (Value)Cys302, Trp177, Glu268Hydrogen bond, Hydrophobic
2 (Value)Asn169, Val120Hydrophobic
3 (Value)Cys302, Phe170Pi-sulfur, Pi-pi stacking

(Note: Table represents hypothetical results from a docking simulation.)

Part 3: Predictive ADMET Profiling

Rationale & Expertise: A compound with excellent target affinity is useless if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery.[8] Numerous computationally inexpensive, model-based tools can predict these pharmacokinetic properties based on the molecule's structure, allowing for the early identification of potential liabilities. Web-based platforms like SwissADME and admetSAR leverage vast datasets of experimentally determined properties to build predictive models.[8]

Protocol 3: In Silico ADMET Prediction
  • Input Structure: Provide the SMILES string of the molecule to a comprehensive ADMET prediction web server (e.g., SwissADME).

  • Execute Analysis: Run the prediction algorithms provided by the server.

  • Interpret Results: Systematically analyze the output, focusing on key parameters:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors and acceptors.

    • Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and potential oral bioavailability. The rules are: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes (key for metabolism).

    • Toxicity: Flags for potential toxicity risks, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG inhibition).

Workflow for ADMET Prediction

cluster_output Predicted Properties start SMILES String server ADMET Prediction Server (e.g., SwissADME) start->server physchem Physicochemical server->physchem pk Pharmacokinetics (Absorption, Distribution) server->pk tox Toxicity Risks server->tox report ADMET Profile Report physchem->report pk->report tox->report

Caption: Workflow for generating an in silico ADMET profile.

Data Summary: Predicted ADMET Profile
ParameterPredicted ValueAcceptable RangeInterpretation
Molecular Weight 222.26 g/mol ≤ 500Drug-like size
LogP (iLOGP) 1.85≤ 5Optimal lipophilicity
H-Bond Donors 1≤ 5Good membrane permeability
H-Bond Acceptors 3≤ 10Good membrane permeability
Lipinski Violations 00 or 1High probability of oral bioavailability
GI Absorption HighHighLikely well-absorbed from the gut
BBB Permeant No-Unlikely to cross the blood-brain barrier
CYP2D6 Inhibitor YesNoPotential for drug-drug interactions
Ames Toxicity NoNoLow risk of mutagenicity

(Note: Values are hypothetical, based on typical predictions for a molecule of this structure.)

Conclusion and Future Directions

This guide outlines a comprehensive theoretical workflow for characterizing methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate as a potential drug candidate. The in silico analysis, progressing from fundamental electronic structure to specific protein interactions and whole-body pharmacokinetic predictions, provides a multi-faceted view of the molecule's potential.

The DFT calculations establish its stable conformation and reactive sites. Molecular docking against ALDH1A1 suggests a plausible mechanism of action and identifies key interacting residues that could be leveraged for future optimization.[7] Finally, the ADMET profile indicates that the core scaffold possesses favorable drug-like properties, though it flags a potential for metabolic drug-drug interactions.

Collectively, these theoretical models provide a strong foundation for advancing this molecule in the drug discovery pipeline. The next logical steps would involve the chemical synthesis of the compound and its derivatives, followed by experimental validation of the computational predictions through in vitro binding assays, crystallography, and cell-based activity and toxicity studies.[2] This synergy between theoretical modeling and experimental work is the cornerstone of modern, efficient drug development.

References

  • Vaz, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. Available at: [Link]

  • Vaz, W. F., et al. (2020). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(13), 5192. Available at: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available at: [Link]

  • Moussaoui, Y., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(19), 6649. Available at: [Link]

  • Yuan, X. X., et al. (2011). (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Available at: [Link]

  • Estevez, J. C., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 558-571. Available at: [Link]

  • Lambert, K. M., et al. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 22(19), 7482-7486. Available at: [Link]

  • Sahu, P., & Dwivedi, J. (2021). Synthesis, characterization, and in vitro activity of new prepared compunds derivatives from 6-aminqunoline-7-hydroxylic acid. Journal of Medicinal and Pharmaceutical Chemistry Research, 3(1), 22-29. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. PubChem. Retrieved from: [Link]

  • Zvarych, V. I., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]

  • Estevez, J. C., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications - Journal of Natural Products. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2014). Molecular Modeling Studies and Synthesis of Novel Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates With Potential Anti-Cancer Activity as Inhibitors for Methionine Synthase. Chemical & Pharmaceutical Bulletin, 62(7), 675-694. Available at: [Link]

Sources

Exploratory

Spectroscopic Data for Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The unique structu...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The unique structural features of this molecule, combining a bicyclic amine with an aromatic amino group and a carbamate, give rise to a distinct spectroscopic profile. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the synthesis of this compound and providing a thorough analysis of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The protocols for acquiring this data are also outlined to ensure reproducibility and accuracy.

Introduction: The Significance of Substituted Dihydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 6-position and a methyl carbamate at the nitrogen atom creates a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this intermediate, ensuring the reliability of subsequent synthetic transformations and biological evaluations.

Synthesis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

The synthesis of the title compound is logically approached in a two-step sequence starting from the commercially available 1,2,3,4-tetrahydroquinoline. The first step involves the protection of the secondary amine with a methyl chloroformate to introduce the carbamate functionality. This is followed by nitration of the aromatic ring, which is directed to the 6-position due to the para-directing effect of the nitrogen atom. The final step is the reduction of the nitro group to the desired primary amine.

Synthesis_Workflow 1_2_3_4_Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Step1_Product Methyl 3,4-dihydroquinoline-1(2H)-carboxylate 1_2_3_4_Tetrahydroquinoline->Step1_Product N-Carbomethoxylation Methyl_chloroformate Methyl chloroformate, Base Methyl_chloroformate->Step1_Product Step2_Product Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate Step1_Product->Step2_Product Nitration Nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_agent->Step2_Product Final_Product Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate Step2_Product->Final_Product Reduction Reducing_agent Reducing Agent (e.g., H2/Pd-C, SnCl2) Reducing_agent->Final_Product Spectroscopy_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl3) NMR_Acquisition Data Acquisition (¹H and ¹³C spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Fourier transform, phasing, baseline correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical shift, integration, multiplicity) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (KBr pellet or thin film) IR_Acquisition Data Acquisition (FTIR spectrometer) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Background correction) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Peak identification and assignment) IR_Processing->IR_Analysis MS_Sample_Prep Sample Preparation (Dissolve in suitable solvent, e.g., methanol) MS_Acquisition Data Acquisition (ESI-MS) MS_Sample_Prep->MS_Acquisition MS_Processing Data Processing (Mass calibration) MS_Acquisition->MS_Processing MS_Analysis Spectral Analysis (Molecular ion, fragmentation pattern) MS_Processing->MS_Analysis

Foundational

1H NMR and 13C NMR analysis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate Executive Summary This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Mag...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of spectral data, offering a deep dive into the causal relationships between the molecule's structure and its NMR spectral features. We will explore the theoretical underpinnings, predictive analysis, detailed experimental protocols, and a systematic approach to spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to utilize NMR spectroscopy for the unambiguous structural elucidation and characterization of complex organic molecules.

Introduction to the Target Molecule and NMR's Role

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline core is a prevalent motif in numerous biologically active compounds, making its derivatives, like the one discussed here, valuable intermediates in synthetic chemistry. The molecule's structure combines an electron-rich aromatic ring, a saturated heterocyclic ring, a carbamate functional group, and a primary amine, presenting a unique and illustrative case for NMR analysis.

Unambiguous structural verification is a cornerstone of chemical research and development. NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a thorough NMR analysis is non-negotiable for confirming its identity and purity.

Molecular Structure and Key NMR-Active Regions

A successful NMR interpretation begins with a systematic breakdown of the molecule's structure. The key to predicting and assigning the spectrum lies in identifying the distinct chemical environments of each proton and carbon atom.

Figure 1: Annotated Structure of the Target Molecule Chemical structure of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate with atoms labeled for NMR analysis. Caption: Structure with IUPAC numbering for the quinoline core and alphabetical labels for the carbamate protons.

The molecule can be dissected into four key regions for analysis:

  • The Saturated Heterocyclic Ring (C2, C3, C4): This region contains three methylene (-CH₂) groups forming a spin system. Their chemical shifts and coupling patterns will be dictated by their proximity to the carbamate nitrogen (N1) and the fused aromatic ring.

  • The Substituted Aromatic Ring (C5, C6, C7, C8): This ring contains three aromatic protons (H5, H7, H8) and a primary amino group (-NH₂) at the C6 position. The electronic effects of the amino group (electron-donating) and the fused aliphatic ring will govern the chemical shifts of these protons.[2]

  • The N-Carbamate Group (N1, C9, O, O, C10): This group includes the carbamate carbonyl carbon (C9), the methoxy carbon (C10), and the methoxy protons (Ha). The carbamate group significantly influences the chemical shift of the adjacent methylene group at C2.

  • The C6-Amino Group: The two protons of the primary amine (-NH₂) are labile and their signal can be broad, with a chemical shift that is highly dependent on solvent, concentration, and temperature.[3]

Predictive Spectral Analysis: Grounding Expectations

Before acquiring any data, an experienced scientist forms a hypothesis of the expected spectrum. This predictive exercise is crucial for an efficient and accurate interpretation.

Predicted ¹H NMR Spectrum

The proton spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
H2 3.6 - 3.8Triplet (t)2HMethylene group adjacent to the electron-withdrawing carbamate nitrogen; deshielded. Coupled to H3.
H3 1.8 - 2.0Multiplet (m)2HAliphatic methylene, coupled to both H2 and H4.
H4 2.7 - 2.9Triplet (t)2HBenzylic methylene group adjacent to the aromatic ring; deshielded relative to H3. Coupled to H3.[4]
-NH₂ 3.5 - 5.0Broad Singlet (br s)2HLabile protons on nitrogen. Shift is highly variable and signal may be broad due to chemical exchange.[5]
H7 6.5 - 6.7Doublet of Doublets (dd)1HAromatic proton ortho to the electron-donating -NH₂ group; shielded. Coupled to H8 and H5.
H5 6.6 - 6.8Doublet (d)1HAromatic proton meta to the -NH₂ group. Coupled to H7.
H8 7.0 - 7.2Doublet (d)1HAromatic proton meta to the -NH₂ group and adjacent to the fused ring junction. Generally the least shielded aromatic proton.
Ha (O-CH₃) 3.7 - 3.9Singlet (s)3HMethoxy protons on the carbamate group. No adjacent protons to couple with.
Predicted ¹³C NMR Spectrum

The ¹³C spectrum is characterized by the chemical shift of each unique carbon atom. Peak intensities are not typically integrated unless specific quantitative methods are used.[6]

Carbon Label Predicted δ (ppm) Rationale
C9 (C=O) 154 - 156Carbonyl carbon of the carbamate group.[7][8]
C4a 120 - 125Quaternary aromatic carbon at the ring junction.
C8a 128 - 132Quaternary aromatic carbon at the ring junction, adjacent to the carbamate nitrogen.
C6 140 - 145Aromatic carbon bonded to the nitrogen of the amino group; significantly deshielded by the nitrogen.
C8 125 - 128Aromatic C-H carbon.
C5 115 - 118Aromatic C-H carbon meta to the amino group.
C7 113 - 116Aromatic C-H carbon ortho to the amino group; shielded by the electron-donating effect.
C10 (O-CH₃) 52 - 54Methoxy carbon of the carbamate.[9]
C2 42 - 45Aliphatic carbon adjacent to the carbamate nitrogen.
C4 28 - 31Benzylic carbon adjacent to the aromatic ring.
C3 22 - 25Aliphatic carbon shielded by its neighbors.

Experimental Protocol for High-Fidelity Data Acquisition

The quality of NMR data is directly dependent on the rigor of the experimental procedure. The following protocol is a self-validating system designed to produce high-resolution, unambiguous spectra.

Sample Preparation
  • Purity Check: Ensure the sample is of high purity (>95%) using a preliminary technique like TLC or LC-MS. Impurities will complicate the spectra and lead to misinterpretation.

  • Massing: Accurately weigh 5-10 mg of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice.

    • Causality: DMSO-d₆ is a polar aprotic solvent that capably dissolves a wide range of organic molecules. Crucially, it slows down the rate of proton exchange for N-H protons compared to solvents like D₂O or CD₃OD, resulting in sharper -NH₂ signals.[3] The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) appears in a relatively uncongested region of the spectra.

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

Instrument Setup and 1D Spectra Acquisition
  • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is critical for achieving sharp, symmetrical peaks and high resolution.

  • ¹H Spectrum Acquisition:

    • Acquire a standard 1D ¹H spectrum using a 90° pulse.

    • Set the spectral width to encompass all expected signals (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio (S/N).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak (DMSO-d₆ at 2.50 ppm).

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[8]

    • Use a wider spectral width (e.g., 0 to 160 ppm).

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum using the solvent peak (DMSO-d₆ at 39.52 ppm).

2D NMR for Unambiguous Assignment

For a molecule of this complexity, 2D NMR experiments are essential for confirming assignments.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is invaluable for tracing the connectivity of the -CH₂-CH₂-CH₂- spin system in the saturated ring.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides definitive H-C one-bond correlations, resolving any ambiguity in the assignment of both the ¹H and ¹³C spectra.[10]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Sample (5-10 mg) P2 Dissolve in DMSO-d6 (~0.6 mL) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Lock & Shim P3->A1 A2 Acquire 1D 1H A1->A2 A3 Acquire 1D 13C A2->A3 A4 Acquire 2D COSY A3->A4 A5 Acquire 2D HSQC A4->A5 D1 Process & Reference 1D A5->D1 D2 Assign 1H Signals (Shift, Integral, Splitting) D1->D2 D3 Assign 13C Signals D1->D3 D5 Confirm with COSY (H-H Links) D2->D5 D4 Correlate with HSQC (H-C Links) D3->D4 D6 Final Structure Validation D4->D6 D5->D6

Caption: Standard workflow for NMR structure elucidation.

Systematic Interpretation of Spectral Data

Here, we will walk through the interpretation of a representative dataset, demonstrating the logical process of signal assignment.

Table 1: Representative NMR Data (400 MHz, DMSO-d₆)

Signal ¹H δ (ppm) Integration Multiplicity ¹³C δ (ppm) Assignment 2D Correlation Notes
1 7.08 1H d 126.2 H8 / C8 HSQC: Correlates with 126.2 ppm. COSY: No correlation.
2 6.65 1H d 116.1 H5 / C5 HSQC: Correlates with 116.1 ppm. COSY: Correlates with signal 3.
3 6.59 1H dd 114.5 H7 / C7 HSQC: Correlates with 114.5 ppm. COSY: Correlates with signals 1 & 2.
4 4.85 2H br s - -NH₂ No HSQC correlation. Signal shape is characteristic of labile protons.
5 3.75 3H s 52.1 Ha / C10 HSQC: Correlates with 52.1 ppm. No COSY correlations.
6 3.68 2H t 43.1 H2 / C2 HSQC: Correlates with 43.1 ppm. COSY: Correlates with signal 8.
7 2.77 2H t 29.3 H4 / C4 HSQC: Correlates with 29.3 ppm. COSY: Correlates with signal 8.
8 1.88 2H m 23.4 H3 / C3 HSQC: Correlates with 23.4 ppm. COSY: Correlates with signals 6 & 7.
- - - - 154.8 C9 Quaternary carbon (no HSQC signal), characteristic shift for carbamate C=O.
- - - - 142.9 C6 Quaternary carbon, deshielded by -NH₂.
- - - - 130.1 C8a Quaternary carbon.

| - | - | - | - | 122.3 | C4a | Quaternary carbon. |

Interpretation Walkthrough:

  • Identify Key Singlets: The sharp singlet at 3.75 ppm integrating to 3H is unambiguously assigned to the methoxy protons (Ha ). The broad singlet at 4.85 ppm integrating to 2H is characteristic of the amino group (-NH₂ ).

  • Trace the Aliphatic Spin System (COSY): The COSY spectrum is paramount here. We would observe a cross-peak between the triplet at 3.68 ppm and the multiplet at 1.88 ppm. Another cross-peak would connect the multiplet at 1.88 ppm to the triplet at 2.77 ppm. This establishes the H2-H3-H4 connectivity.

  • Assign Aliphatic Protons:

    • The most deshielded signal in this system, the triplet at 3.68 ppm, must be H2 , as it is directly attached to the carbamate nitrogen.

    • The most upfield signal, the multiplet at 1.88 ppm, is assigned to H3 .

    • The remaining triplet at 2.77 ppm is assigned to the benzylic protons H4 .

  • Assign Aromatic Protons: The three signals between 6.5 and 7.1 ppm belong to the aromatic protons. The electron-donating -NH₂ group shields the ortho (H7) and para (H5) positions. Thus, the most downfield signal (7.08 ppm) is assigned to H8 . The remaining two signals, H5 and H7 , can be distinguished by their coupling patterns and confirmed with more advanced 2D experiments like NOESY if necessary.

  • Correlate with ¹³C Data (HSQC): The HSQC spectrum provides the final, definitive link. For example, the proton signal for H2 at 3.68 ppm will show a cross-peak only with the carbon signal at 43.1 ppm, locking in the assignment for both H2 and C2 . This process is repeated for every protonated carbon.

  • Assign Quaternary Carbons: The four remaining signals in the ¹³C spectrum that do not appear in the HSQC spectrum are the quaternary carbons. Their assignments are based on their predicted chemical shifts. The signal at 154.8 ppm is characteristic of a carbamate carbonyl (C9 ). The signal at 142.9 ppm is assigned to C6 , the carbon bearing the amino group. The remaining two signals are the ring junction carbons, C4a and C8a .

Caption: Key proton spin systems identified via COSY.

Conclusion

The structural elucidation of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a paradigmatic exercise in modern NMR spectroscopy. A comprehensive analysis, integrating 1D ¹H and ¹³C spectra with 2D correlation experiments like COSY and HSQC, allows for the complete and unambiguous assignment of every proton and carbon signal. This guide has detailed a systematic approach, from predictive analysis and rigorous experimental protocol to the logical interpretation of spectral data. By understanding the causal links between molecular structure and spectral output, researchers can confidently verify the identity and purity of this and related heterocyclic compounds, ensuring the integrity of their scientific endeavors.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Reddit. (2024). chemical shift of carbamate. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors. Retrieved from [Link]

  • Nanalysis Corp. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

  • PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved from [Link]

  • East China Normal University. (n.d.). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2025). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • ResearchGate. (2025). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Magritek. (n.d.). q-HSQC for Sensitivity-Enhanced 13C Quantitation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (A) 6-Amino-2-methylquinoline. Retrieved from [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Introduction For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural properties is paramount. Mass spectrometry stands as a cornerstone analytical tech...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural properties is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a compound's structure through its fragmentation pattern. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate , a substituted dihydroquinoline derivative. While no public mass spectrum for this specific compound is currently available, this document will provide a robust theoretical framework for its fragmentation, grounded in established mechanistic principles of mass spectrometry. This predictive analysis serves as a valuable tool for identifying this molecule and its analogues in complex matrices.

The target molecule, with a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol , possesses several key structural features that will dictate its fragmentation behavior: a dihydroquinoline core, a carbamate (N-carboxylate) group, and an amino substituent on the aromatic ring.[1][2] Understanding the interplay of these features under ionization conditions is crucial for interpreting the resulting mass spectrum.

Predicted Fragmentation Pathways

Under electron ionization, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is expected to form a molecular ion (M⁺˙) at m/z 206. The subsequent fragmentation of this molecular ion is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation sites are anticipated to be the carbamate group and the dihydroquinoline ring system.

A summary of the predicted major fragment ions is presented in the table below:

Predicted m/z Proposed Fragment Ion/Neutral Loss Fragmentation Pathway
206[M]⁺˙Molecular Ion
175[M - OCH₃]⁺α-cleavage at the methoxy group of the carbamate
147[M - COOCH₃]⁺α-cleavage with loss of the carbomethoxy group
146[M - C₂H₄O₂]⁺˙Retro-Diels-Alder reaction
131[M - COOCH₃ - NH₂]⁺Sequential loss of the carbomethoxy and amino groups
118[C₈H₈N]⁺Fragment from the retro-Diels-Alder product
106[C₇H₈N]⁺Further fragmentation of the dihydroquinoline ring
Fragmentation of the Carbamate Group

The N-substituted carbamate group is a prime site for initial fragmentation. Two principal cleavage patterns are expected:

  • Loss of a methoxy radical (•OCH₃): Alpha-cleavage adjacent to the carbonyl group can lead to the expulsion of a methoxy radical, resulting in a stable acylium ion at m/z 175 . This is a common fragmentation pathway for methyl esters.[3][4]

  • Loss of the carbomethoxy group (•COOCH₃): Cleavage of the N-C bond of the carbamate group would result in the loss of a carbomethoxy radical, yielding an ion at m/z 147 . This fragment represents the protonated 6-amino-1,2,3,4-tetrahydroquinoline core.

Retro-Diels-Alder (RDA) Fragmentation

The partially saturated dihydroquinoline ring is susceptible to a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic systems.[5][6] This pericyclic reaction involves the cleavage of two bonds within the ring, leading to the formation of a diene and a dienophile. For the molecular ion of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, the RDA reaction is predicted to yield a radical cation at m/z 146 . This fragmentation is a strong indicator of the underlying dihydroquinoline scaffold.[7][8]

Fragmentation of the Dihydroquinoline Ring System

Following the initial fragmentation events, the resulting ions can undergo further fragmentation.

  • The ion at m/z 147 can lose the amino group as a neutral ammonia molecule (NH₃), although less favorable, or as a radical (•NH₂), leading to a fragment at m/z 131 .

  • The product of the RDA reaction (m/z 146) can undergo further cleavage. For instance, the loss of ethene (C₂H₄) from the dihydro component could lead to a fragment ion at m/z 118 .

  • Further fragmentation of the aromatic portion of the quinoline ring can also occur, leading to characteristic ions such as the one predicted at m/z 106 , likely arising from the cleavage of the heterocyclic ring and subsequent rearrangements. The fragmentation of aromatic amines often involves complex rearrangements.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [M]⁺˙ m/z 206 F175 [M - OCH₃]⁺ m/z 175 M->F175 - •OCH₃ F147 [M - COOCH₃]⁺ m/z 147 M->F147 - •COOCH₃ F146 [M - C₂H₄O₂]⁺˙ m/z 146 M->F146 RDA F131 [M - COOCH₃ - NH₂]⁺ m/z 131 F147->F131 - •NH₂ F106 [C₇H₈N]⁺ m/z 106 F147->F106 ring cleavage F118 [C₈H₈N]⁺ m/z 118 F146->F118 - C₂H₄

Caption: Predicted major fragmentation pathways for methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate in a volatile organic solvent such as methanol or dichloromethane.

  • Purity Check: Ensure the purity of the sample using a preliminary technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid misinterpretation of the mass spectrum due to impurities.

  • Standard Dilution: Prepare a working solution of approximately 10-100 µg/mL for injection into the GC-MS system.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or equivalent is suitable.

    • Inlet: Split/splitless injector, operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent.

3. Data Acquisition and Analysis

  • Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.

  • Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (m/z 206).

    • Identify and annotate the major fragment ions.

    • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to Working Concentration (10-100 µg/mL) Dissolve->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect TIC Obtain Total Ion Chromatogram (TIC) Detect->TIC Extract Extract Mass Spectrum TIC->Extract Identify Identify Molecular and Fragment Ions Extract->Identify Compare Compare with Predicted Fragmentation Identify->Compare

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive framework for the mass spectrometric fragmentation of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The proposed fragmentation pathways, including losses from the carbamate group and a characteristic retro-Diels-Alder reaction, offer a solid basis for the structural elucidation of this compound and its derivatives. The provided experimental protocol outlines a robust method for obtaining an experimental mass spectrum to confirm these predictions. For researchers in drug discovery and development, this in-depth analysis is a critical tool for compound identification, characterization, and quality control.

References

  • Fiveable. Retro Diels-Alder Definition. [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • Appretech Scientific Limited. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate. [Link]

  • Wisdomlib. Retro-Diels Alder mechanism: Significance and symbolism. [Link]

  • Gómez-Pérez, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 848-858. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Hong, J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(8), 2617-2626. [Link]

  • Wikipedia. McLafferty rearrangement. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • Zhang, X., et al. (2014). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: The roles of ion/neutral complex intermediates. Rapid Communications in Mass Spectrometry, 28(21), 2335-2342. [Link]

  • SciSpace. General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • ResearchGate. The pathways of the ESI mass fragmentation of the compounds 1-5. [Link]

  • Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896. [Link]

  • JoVE. Video: Mass Spectrometry: Cycloalkene Fragmentation. [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Foreword: Navigating the Physicochemical Landscape of Novel Quinolines To the researchers, scientists, and drug development professionals who endeavor to translate novel chemical entities into therapeutic realities, this...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of Novel Quinolines

To the researchers, scientists, and drug development professionals who endeavor to translate novel chemical entities into therapeutic realities, this guide offers a comprehensive framework for characterizing a key molecule: methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. In the absence of extensive published data on this specific compound, this document serves as both a predictive analysis based on its structural motifs and a practical, in-depth manual for its empirical investigation. Our approach is grounded in the principles of mechanistic chemistry and guided by established regulatory standards to ensure scientific integrity. By elucidating the causality behind experimental design, we aim to empower you to not only generate robust data but also to deeply understand the physicochemical behavior of this promising quinoline derivative.

Molecular Profile and Predicted Physicochemical Properties

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic compound featuring a dihydroquinoline core, a carbamate group, and an aromatic amine. This unique combination of functional groups dictates its potential utility in medicinal chemistry and simultaneously defines its anticipated solubility and stability characteristics.

Structural Features:

  • Dihydroquinoline Core: A bicyclic aromatic system that contributes to the molecule's rigidity and potential for π-π stacking interactions.

  • Aromatic Amine (-NH2): A basic functional group that is susceptible to protonation at acidic pH, which is expected to significantly influence solubility. It is also a potential site for oxidative degradation.

  • Carbamate (-N-COO-CH3): An amide-ester hybrid, this group is generally more stable than a simple ester but can be susceptible to hydrolysis under acidic or basic conditions.[1][2]

Based on these features, we can predict the following general properties:

  • Solubility: The presence of the basic amino group suggests that the solubility of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate will be highly pH-dependent.[3][4] It is expected to exhibit higher solubility in acidic aqueous media due to the formation of a more soluble salt form. In neutral and basic media, the free base is likely to be less soluble. The overall polarity of the molecule suggests it will have moderate solubility in organic solvents.

  • Stability: The primary points of potential degradation are the carbamate and the aromatic amine. The carbamate is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1][5][6] The aromatic amine is a known site for oxidation, which can be promoted by atmospheric oxygen, metal ions, or oxidizing agents.[7][8][9][10][11] Furthermore, aminoquinoline structures can be susceptible to photodegradation.[12]

The following sections provide detailed protocols for the empirical determination of these crucial parameters.

Comprehensive Solubility Determination

A thorough understanding of a compound's solubility is fundamental to its development. The following protocols are designed to build a comprehensive solubility profile for methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Theoretical Foundation for Experimental Design

The choice of solvents and pH conditions is critical. For a molecule with a basic aromatic amine, the pH-solubility profile is expected to be a key determinant of its behavior in aqueous environments. The "like dissolves like" principle guides the selection of organic solvents for assessing solubility in non-aqueous media.[13]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining equilibrium solubility due to its accuracy and directness.[14][15]

Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.

Methodology:

  • Preparation of Solvents:

    • Aqueous Buffers: Prepare a series of buffers at pH values ranging from 2 to 10 (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0, 10.0).

    • Organic Solvents: Select a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate).

  • Sample Preparation:

    • Add an excess amount of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 4.1 for method development).

    • Calculate the concentration of the dissolved compound against a standard curve.

Data Presentation: Predicted and Experimental Solubility

The results should be tabulated for clear comparison.

Solvent/Buffer (pH) Predicted Solubility Experimental Solubility (mg/mL at 25°C)
0.1 M HCl (pH ~1)HighTo be determined
Acetate Buffer (pH 4.5)Moderate to HighTo be determined
Phosphate Buffer (pH 6.8)Low to ModerateTo be determined
Phosphate Buffer (pH 7.4)LowTo be determined
Borate Buffer (pH 9.0)LowTo be determined
MethanolModerate to HighTo be determined
EthanolModerateTo be determined
AcetonitrileModerateTo be determined
DichloromethaneModerateTo be determined
Ethyl AcetateLow to ModerateTo be determined
Visualization: pH-Solubility Profile

A graph of solubility versus pH is essential for understanding the compound's behavior in aqueous environments.

G Predicted pH-Solubility Profile cluster_0 xaxis pH yaxis Solubility (log scale) 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 12 12 a High Solubility (Protonated Form) b Decreasing Solubility c Low Solubility (Free Base)

Caption: Predicted pH-solubility profile for a basic compound.

In-Depth Stability and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[16][17][18] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[19][20][21]

Scientific Rationale for Stress Conditions

The stress conditions are chosen to mimic potential environmental exposures and to accelerate degradation pathways that might occur over a longer shelf-life. The ICH guidelines Q1A(R2) and Q1B provide the framework for these studies.[16][17][18][22][23][24][25][26][27][28]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 80°C).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][23][24][27][29][30] A dark control should be run in parallel.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) or until significant degradation (e.g., 5-20%) is observed.

  • Sample Preparation: Neutralize the acidic and basic samples before dilution with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV method. A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the degradation products.

Predicted Degradation Pathways

Based on the structure, the following degradation pathways are anticipated:

  • Hydrolysis: The carbamate is the most likely site for hydrolysis.

    • Acid-catalyzed hydrolysis will likely yield 6-amino-1,2,3,4-tetrahydroquinoline, methanol, and carbon dioxide.

    • Base-catalyzed hydrolysis will also lead to the cleavage of the carbamate.[1][5][6]

  • Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.[7][8][9][10][11]

  • Photodegradation: Aminoquinolines can undergo complex photochemical reactions, potentially involving oxidation or rearrangement.[12]

Visualization: Predicted Degradation Pathways and Experimental Workflow

G Predicted Degradation Pathways A Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate B 6-amino-1,2,3,4-tetrahydroquinoline + CH3OH + CO2 A->B Acid/Base Hydrolysis C Oxidized Products (e.g., Nitroso, Nitro) A->C Oxidation (e.g., H2O2) D Photodegradation Products A->D Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways for the target compound.

G Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Acid Stress (0.1M HCl, 60°C) A->B C Base Stress (0.1M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) & Dilute G->H I Analyze by Stability-Indicating HPLC H->I J Identify & Quantify Degradants I->J

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of reliable solubility and stability data.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products and impurities.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for many small molecules.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Start with a buffer, such as 0.1% formic acid or phosphoric acid in water, to ensure good peak shape for the basic amine.

    • Organic Phase (B): Use acetonitrile or methanol.

  • Detection: Use a UV detector set at the λmax of the compound. A PDA detector is highly recommended to monitor peak purity.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar impurities. A typical starting gradient might be 5% to 95% B over 20-30 minutes.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to challenge the method's separating power.

    • Adjust the gradient, flow rate, and mobile phase pH to achieve baseline separation of all peaks.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the characterization of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. While direct experimental data is not yet widely available, the predictive analysis based on its chemical structure, combined with the detailed experimental protocols provided herein, offers a clear path forward for researchers. The successful execution of these studies will generate the critical data needed to understand the compound's behavior, inform formulation development, and support its progression through the drug development pipeline. It is imperative that all experimental work is conducted with rigorous adherence to good laboratory practices to ensure the integrity and reliability of the data generated.

References

  • Ivezic, Z., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

  • ICH. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. [Link]

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Exploratory

The Enduring Quest for Dihydroquinolines: A Technical Guide to Their Synthesis from Historical Foundations to Modern Innovations

For Researchers, Scientists, and Drug Development Professionals The dihydroquinoline scaffold, a partially saturated derivative of the quinoline ring system, represents a cornerstone in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinoline scaffold, a partially saturated derivative of the quinoline ring system, represents a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have rendered it a privileged motif in a vast array of biologically active compounds and functional materials. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of dihydroquinoline synthesis, from the classical named reactions of the 19th century to the sophisticated asymmetric and catalytic methodologies of the 21st century. By delving into the mechanistic underpinnings and practical execution of these synthetic strategies, this guide aims to equip researchers with the knowledge to not only replicate established methods but also to innovate and develop novel pathways to this versatile heterocyclic system.

The Dawn of Quinoline Chemistry and the Emergence of Dihydroquinolines

The story of dihydroquinoline synthesis is intrinsically linked to the discovery of quinoline itself. While quinoline was first isolated from coal tar in the 1830s, the late 19th century witnessed a surge in the development of methods to construct this heterocyclic framework from simpler aromatic precursors. Many of these classical reactions proceed through dihydroquinoline intermediates, which, under the often harsh reaction conditions, were typically oxidized in situ to the fully aromatic quinoline. However, a nuanced understanding of these reaction mechanisms has allowed for the selective synthesis and isolation of these important dihydroquinoline intermediates.

The Classical Era: Foundational Syntheses and their Dihydroquinoline Intermediates

The classical named reactions for quinoline synthesis, born from the burgeoning dye and pharmaceutical industries, remain fundamental to the construction of the quinoline and dihydroquinoline core. These methods, while often requiring stringent conditions, offer a robust and versatile entry into this class of compounds.

The Skraup and Doebner-von Miller Reactions: A Tale of Acrolein and its Surrogates

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is one of the oldest and most direct methods for quinoline synthesis.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] The key to this reaction is the in-situ formation of acrolein from the dehydration of glycerol.[2] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate.[3][4] In the traditional Skraup reaction, this intermediate is immediately oxidized to the corresponding quinoline.

A significant modification of this reaction is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones directly, or generates them in situ from the aldol condensation of two equivalents of an aldehyde.[5][6] This method offers greater versatility in the substitution pattern of the final product. Similar to the Skraup synthesis, the reaction proceeds through a 1,2-dihydroquinoline intermediate.[5][7] Judicious choice of reaction conditions and the omission of a strong oxidizing agent can allow for the isolation of these dihydroquinoline products. For instance, the reaction of aniline with acetone can yield 2,2,4-trimethyl-1,2-dihydroquinoline, a widely used antioxidant.[8][9]

Mechanism of the Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is thought to proceed through the following key steps:

Doebner_von_Miller Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct Michael Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Acid-catalyzed Cyclization Dihydroquinoline 1,2-Dihydroquinoline CyclizedIntermediate->Dihydroquinoline Dehydration

Caption: The Doebner-von Miller reaction mechanism.

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline [8]

  • Materials: Aniline, Acetone, Acid catalyst (e.g., hydrochloric acid or a solid acid catalyst).

  • Procedure:

    • In a reaction vessel, combine aniline and a catalytic amount of a strong acid.

    • Slowly add acetone to the mixture while maintaining a controlled temperature. The reaction is often exothermic.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., toluene).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2,2,4-trimethyl-1,2-dihydroquinoline.

The Gould-Jacobs Reaction: Access to 1,4-Dihydroquinolines

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones.[3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.[10] The cyclization step proceeds through a 6-electron electrocyclization to form an ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate intermediate, which then tautomerizes to the more stable 4-oxo-1,4-dihydroquinoline-3-carboxylate.[3][11]

Experimental Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Workflow Start Aniline + Alkoxymethylenemalonate Condensation Condensation (Heat, ~100-150 °C) Start->Condensation Intermediate Anilidomethylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (High Temp, >250 °C) Intermediate->Cyclization Product 4-Oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Product

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [12]

  • Materials: Aniline, Diethyl ethoxymethylenemalonate (DEEM), High-boiling solvent (e.g., diphenyl ether).

  • Procedure:

    • Combine aniline and diethyl ethoxymethylenemalonate and heat at 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.

    • Remove the ethanol byproduct under reduced pressure.

    • Add the intermediate to a preheated high-boiling solvent (around 250 °C) and reflux for 30-60 minutes.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane).

    • The crude product can be further purified by recrystallization.

The Camps Cyclization: A Route to Dihydroquinolones

The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[13] Depending on the reaction conditions and the substrate, this reaction can produce either 2-hydroxy- or 4-hydroxyquinolines, which exist as their tautomeric dihydroquinolone forms.[14] The mechanism involves the formation of an enolate, which then attacks the amide carbonyl in an intramolecular fashion.[14]

The Modern Era: Precision and Chirality in Dihydroquinoline Synthesis

While the classical methods provide a robust foundation, the demand for enantiomerically pure and highly functionalized dihydroquinolines in drug discovery has driven the development of more sophisticated and selective synthetic strategies.

Catalytic Asymmetric Hydrogenation: A Direct Approach to Chiral Dihydroquinolines

The catalytic asymmetric hydrogenation of quinolines offers a direct and atom-economical route to chiral tetrahydroquinolines. However, the selective partial hydrogenation to yield dihydroquinolines has been a more challenging endeavor. Recent advances have seen the development of transition-metal catalysts, particularly those based on iridium and ruthenium, that can achieve high enantioselectivity in the hydrogenation of the pyridine ring of the quinoline system. These reactions often proceed through a stepwise transfer of hydrogen, and the chiral ligands on the metal center control the stereochemical outcome.

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
[Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂2-Methylquinoline(R)-2-Methyl-1,2,3,4-tetrahydroquinoline>9996[15]
[Ru(OTf)(p-cymene)(R,R)-TsDPEN]2-Methylquinoline(R)-2-Methyl-1,2,3,4-tetrahydroquinoline>99>99

Table 1: Representative Examples of Asymmetric Hydrogenation of Quinolines.

Organocatalytic Asymmetric Synthesis: A Metal-Free Alternative

The rise of asymmetric organocatalysis has provided a powerful, metal-free alternative for the synthesis of chiral molecules. In the context of dihydroquinolines, organocatalysts, such as chiral secondary amines (e.g., prolinol derivatives), can activate substrates through the formation of chiral enamines or iminium ions. This allows for highly enantioselective cascade reactions, such as aza-Michael/Michael additions, to construct the dihydroquinoline core with excellent stereocontrol.[16][17]

Organocatalytic Cascade for 1,4-Dihydroquinoline Synthesis

Organocatalytic_Cascade Substrate1 2-Aminophenyl α,β-Unsaturated Ketone AzaMichael Aza-Michael Adduct Substrate1->AzaMichael Substrate2 α,β-Unsaturated Aldehyde Enamine Chiral Enamine Substrate2->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Enamine->AzaMichael Aza-Michael Addition Michael Michael Adduct AzaMichael->Michael Intramolecular Michael Addition Product Chiral 1,4-Dihydroquinoline Michael->Product Tautomerization

Caption: General scheme for organocatalytic aza-Michael/Michael cascade.

Conclusion: An Ever-Evolving Synthetic Landscape

The journey of dihydroquinoline synthesis, from its serendipitous discovery as an intermediate in classical quinoline preparations to the highly controlled and stereoselective methods of today, reflects the broader evolution of organic chemistry. The foundational reactions of Skraup, Doebner-von Miller, Gould-Jacobs, and Camps, while over a century old, continue to be valuable tools in the synthetic chemist's arsenal. Concurrently, the advent of modern catalytic methods has opened new frontiers, enabling the synthesis of previously inaccessible chiral dihydroquinoline derivatives with high precision. For researchers, scientists, and drug development professionals, a deep understanding of this rich history and the current state-of-the-art is not merely an academic exercise but a practical necessity for the design and synthesis of the next generation of pharmaceuticals and functional materials built upon the versatile dihydroquinoline scaffold.

References

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  • ResearchGate. (2015). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]

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Foundational

Technical Guide: A Preliminary Investigation of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate as a Kinase Inhibitor

Abstract: Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most critical target cla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most critical target classes in modern drug discovery. The quinoline scaffold is a "privileged structure" frequently found in kinase inhibitors, suggesting that its derivatives are promising candidates for therapeutic development.[2][3] This guide provides a comprehensive framework for the preliminary investigation of a novel dihydroquinoline derivative, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, as a potential kinase inhibitor. We will detail a logical, multi-stage workflow, from initial computational predictions and high-throughput screening to hit confirmation and cellular activity assessment. Each stage is presented with detailed, field-proven protocols and the scientific rationale behind key experimental choices, offering a self-validating system for researchers and drug development professionals.

Introduction to the Investigation

Kinases: The Master Regulators

Kinases orchestrate a vast array of cellular functions by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability.[1] This fundamental process governs everything from cell growth and proliferation to differentiation and apoptosis.[4] Given their central role, the aberrant activity of one or more of the over 500 kinases in the human kinome is frequently implicated in the pathophysiology of cancer, inflammatory disorders, and neurodegenerative diseases.[4]

The Quinoline Scaffold in Kinase Inhibition

The quinoline core is a recurring motif in a multitude of approved and investigational kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities make it an effective scaffold for interacting with the ATP-binding pocket of kinases.[5] The diversity of kinase inhibitors containing this scaffold highlights its utility and potential for "scaffold hopping" strategies to develop novel chemical entities with unique selectivity profiles.[3][6] The dihydroquinoline variant, as proposed here, offers a less rigid, three-dimensional structure that may confer novel binding interactions and improved physicochemical properties.

Rationale for Investigating Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

The subject of this guide, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, combines the promising dihydroquinoline core with an amino group at the 6-position and a carboxylate at the 1-position. These functional groups provide key hydrogen bond donors and acceptors, respectively, which can be crucial for anchoring the molecule within a kinase's active site. This preliminary investigation aims to systematically evaluate its potential as a kinase inhibitor, identify its primary kinase target(s), and establish its initial biological activity.

Compound Profile and Synthesis

Chemical Properties
  • IUPAC Name: Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol

  • Structure:

    
    (Note: Image is a representation)
    
Proposed Synthetic Route

While a specific protocol for this exact molecule is not widely published, a plausible synthetic route can be derived from established methods for similar quinoline derivatives.[7][8] A common approach involves the reduction of a nitro group precursor.

A plausible two-step synthesis:

  • Synthesis of Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: This intermediate can be synthesized through cyclization reactions involving appropriately substituted anilines and aldehydes or ketones, followed by the introduction of the carbamate group.[7]

  • Reduction to Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate: The nitro group of the intermediate is then reduced to the primary amine. A standard and effective method for this transformation is catalytic hydrogenation.[8]

Protocol for Step 2: Catalytic Hydrogenation

  • Dissolve the precursor, methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Add a catalytic amount (typically 5-10% by weight) of palladium on carbon (Pd/C).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of approximately 30-50 p.s.i.[8]

  • Stir the reaction vigorously at room temperature for 2-4 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography or recrystallization to obtain the final compound, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Stage 1: Target Identification and Initial Screening

The initial stage focuses on broadly assessing the compound's potential to interact with the human kinome using both computational and experimental approaches.

Computational Target Prediction

Before committing to expensive and time-consuming wet-lab screening, in silico methods can predict a compound's likely kinase targets, helping to prioritize experimental efforts.[9] Tools like KinasePred and other machine learning models analyze the compound's structural features to predict binding interactions.[9][10][11]

G cluster_0 Computational Workflow A Input Compound (SMILES String) B Feature Extraction (e.g., Morgan Fingerprints) A->B C Predictive Model (e.g., KinasePred, Ensemble ML) B->C D Kinase Target Prediction (Ranked List) C->D E Prioritization for Biochemical Screening D->E G cluster_1 Hypothetical MKK4 Signaling Pathway A Cellular Stress (e.g., Anisomycin) B Upstream Kinase (e.g., MEKK1) A->B C MKK4 B->C D JNK C->D E Transcription Factors (c-Jun) D->E F Gene Expression (Apoptosis, Inflammation) E->F Inhibitor Methyl 6-amino-3,4-dihydro- quinoline-1(2H)-carboxylate Inhibitor->C Inhibition

Caption: Inhibition of the MKK4 signaling cascade.

Cell Proliferation/Viability Assays

To determine the functional consequence of kinase inhibition, cell viability assays are performed. For kinases involved in cell survival, inhibition is expected to decrease cell proliferation or induce apoptosis. The BaF3 cell proliferation assay is a common method for this purpose. [12] Table 3: Hypothetical Cellular Assay Results

Assay TypeCell LineEndpointEC50 (nM)
Phospho-JNK WesternSH-SY5YInhibition of JNK Phosphorylation250
Cell Viability (MTT)A549Reduction in Cell Viability800
  • Scientist's Note: The cellular EC50 values are higher than the biochemical IC50, which is common. This "potency drop-off" can be due to factors like cell membrane permeability or efflux pump activity. However, the confirmation of on-target activity (inhibition of p-JNK) and a functional cellular outcome (reduced viability) are positive indicators.

Summary and Future Directions

This preliminary investigation has successfully demonstrated that methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a promising kinase inhibitor scaffold. The workflow progressed from broad, in silico predictions to specific, cell-based functional readouts.

Key Findings:

  • The compound exhibits potent biochemical inhibition of the stress-activated kinase MKK4 (IC50 = 45 nM).

  • It also shows activity against the tyrosine kinases SRC and ABL1, indicating a need for further selectivity profiling.

  • The compound is cell-permeable and inhibits the MKK4 signaling pathway in a cellular context, leading to a functional anti-proliferative effect.

Recommended Next Steps:

  • Kinome-wide Selectivity Profiling: Screen the compound against a large panel of kinases (e.g., >400) to build a comprehensive selectivity profile and identify potential off-targets.

  • Mechanism of Action Studies: Determine if the compound is an ATP-competitive, allosteric, or substrate-competitive inhibitor.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency and selectivity.

  • ADME/Tox Profiling: Conduct preliminary studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

This structured approach provides a solid foundation for advancing methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate from a preliminary hit to a validated lead compound in a drug discovery program.

References

  • Bajorath, J. (2021). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Pérez-Sianes, J., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Wang, S., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Kim, J., et al. (2023). EnsDTI-kinase: Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods and Its Applications. bioRxiv. [Link]

  • Luo, Y., et al. (2024). Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model. Briefings in Bioinformatics. [Link]

  • van den Berg, M., et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS ONE. [Link]

  • Jiangning Song, et al. (2017). PhosphoPredict: A Bioinformatics Tool for Prediction of Human Kinase-Specific Phosphorylation Substrates and Sites. Amanote Research. [Link]

  • PubChem. (n.d.). Methyl 6-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Radi, M., et al. (2021). Identification of quinolone-based derivatives as small molecule enhancers of RNAi targeting the miRNA processing machinery. RSC Medicinal Chemistry. [Link]

  • Cruz, P. F., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central. [Link]

  • PrepChem.com. (n.d.). Synthesis of (A) 6-Amino-2-methylquinoline. PrepChem.com. [Link]

  • Ohtsu, Y., et al. (2018). Prenylated quinolinecarboxylic acid derivative prevents neuronal cell death through inhibition of MKK4. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Abstract This comprehensive guide details the chemical synthesis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate from its nitro precursor, methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. This transformati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the chemical synthesis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate from its nitro precursor, methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. This transformation is a critical step in the synthesis of various pharmacologically active molecules. This document provides an in-depth analysis of the prevalent methodologies for the reduction of aromatic nitro groups, with a focus on providing researchers, scientists, and drug development professionals with a robust framework for selecting and executing the optimal synthetic strategy. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Introduction: Strategic Importance of the Quinoline Scaffold

The 3,4-dihydroquinoline-1(2H)-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group at the 6-position provides a key handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The conversion of the readily accessible 6-nitro precursor to the 6-amino derivative is, therefore, a cornerstone transformation. The choice of reduction methodology is paramount, as it must be efficient, scalable, and compatible with the existing functional groups on the molecule, namely the carbamate and the dihydroquinoline ring system.

Mechanistic Considerations: The Journey from Nitro to Amine

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The overall transformation can be generalized as:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

The specific pathway and the nature of the reducing agent dictate the reaction conditions and potential side products. Understanding the mechanism of the chosen method is crucial for troubleshooting and optimization.

Comparative Analysis of Reduction Methodologies

Several reliable methods exist for the reduction of aromatic nitro compounds.[1] The selection of the most appropriate method depends on factors such as substrate compatibility, desired chemoselectivity, scalability, and available laboratory infrastructure.[1] Below is a comparative overview of the most relevant techniques for the synthesis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Methodology Reducing Agent/Catalyst Advantages Disadvantages Suitability for Target Synthesis
Catalytic Hydrogenation H₂, Pd/C or Raney NickelHigh efficiency, clean reaction, minimal waste.[2]Requires specialized high-pressure equipment, potential for over-reduction or dehalogenation if applicable.[2]Excellent, provided careful control of hydrogen pressure and reaction time is maintained to prevent saturation of the aromatic ring.
Metal-Mediated Reduction (Acidic) Fe, Zn, or Sn in acid (e.g., HCl, AcOH)Cost-effective, robust, and tolerant of many functional groups.[2][3]Stoichiometric amounts of metal are required, leading to significant waste streams; workup can be tedious.[4]Highly suitable. Iron in acetic acid is a particularly mild and selective option.[2] Tin(II) chloride is also a very effective and mild reagent for this purpose.[2]
Transfer Hydrogenation Formic acid, ammonium formate, or hydrazine with a catalyst (e.g., Pd/C)Avoids the use of high-pressure hydrogen gas, often highly selective.[5][6]Can require higher catalyst loading and longer reaction times compared to direct hydrogenation.[7]A very good alternative to catalytic hydrogenation, offering enhanced safety.[5]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Mild, metal-free, and chemoselective, tolerating a wide range of functional groups.[8][9]Often requires aqueous or biphasic solvent systems, which can complicate product isolation.A viable and environmentally benign option, particularly if other reducible functional groups are present.[8]

Experimental Protocols

The following protocols are presented as detailed, step-by-step methodologies. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn.

Protocol 1: Tin(II) Chloride Mediated Reduction

This protocol is often favored for its mild conditions and high chemoselectivity.[2][10]

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate in Ethanol B Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) A->B Step 1 C Heat the mixture to reflux B->C Step 2 D Monitor reaction progress by TLC/LC-MS C->D Step 3 E Cool to room temperature and concentrate D->E Step 4 F Add saturated NaHCO₃ solution E->F Step 5 G Extract with Ethyl Acetate F->G Step 6 H Wash organic layer with brine G->H Step 7 I Dry over anhydrous Na₂SO₄ H->I Step 8 J Concentrate in vacuo I->J Step 9 K Purify by column chromatography J->K Step 10

Caption: Workflow for Tin(II) Chloride Mediated Reduction.

Materials:

  • Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)[1]

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate in ethanol (approximately 10-20 mL per gram of starting material).

  • To this solution, add tin(II) chloride dihydrate in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it at this temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.

  • To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8) to neutralize the acidic tin salts. This may result in the formation of a precipitate of tin hydroxides.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a safer alternative to high-pressure hydrogenation and is highly effective.[5][6]

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate in Methanol/Ethanol B Add Ammonium Formate A->B Step 1 C Carefully add Pd/C (10% wt) B->C Step 2 D Heat the mixture to reflux C->D Step 3 E Monitor reaction progress by TLC/LC-MS D->E Step 4 F Cool to room temperature E->F Step 5 G Filter through Celite® F->G Step 6 H Wash Celite® pad with solvent G->H Step 7 I Concentrate filtrate in vacuo H->I Step 8 J Purify by column chromatography (if necessary) I->J Step 9

Caption: Workflow for Catalytic Transfer Hydrogenation.

Materials:

  • Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq)

  • Ammonium formate (HCOONH₄) (5.0-10.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate in methanol or ethanol.

  • To this solution, add ammonium formate.

  • Carefully add the 10% Pd/C catalyst to the reaction mixture. Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. It is recommended to add the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and maintain it at this temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product is often of high purity, but if necessary, it can be further purified by column chromatography as described in Protocol 1.

Data Interpretation and Quality Control

The successful synthesis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate should be confirmed by standard analytical techniques:

  • TLC Analysis: The product should have a different Rf value compared to the starting material.

  • Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak for the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the final compound. Key indicators of a successful reaction in the ¹H NMR spectrum include the disappearance of the signals corresponding to the aromatic protons in the vicinity of the nitro group and the appearance of a new signal for the amino (-NH₂) protons.

Safety Considerations

  • Nitro Compounds: Aromatic nitro compounds can be energetic and should be handled with care.

  • Catalytic Hydrogenation: The use of hydrogen gas requires appropriate high-pressure equipment and safety precautions. Palladium on carbon is pyrophoric.

  • Metal Reductants: Reactions involving metals and acid can be exothermic and produce hydrogen gas.

  • Solvents: Organic solvents are flammable and should be handled in a well-ventilated fume hood.

Conclusion

The reduction of methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate to its corresponding amine is a fundamental and enabling transformation in synthetic organic chemistry. The choice of methodology should be guided by the specific requirements of the research, including scale, available equipment, and the presence of other functional groups. The detailed protocols provided in this guide offer reliable and reproducible methods for achieving this synthesis, empowering researchers to access this valuable intermediate for their drug discovery and development efforts.

References

  • Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Benchchem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • SciSpace. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.
  • Agrawal, A., & Tratnyek, P. G. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.
  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875–12879.
  • Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions.
  • Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds.
  • Wikipedia. (n.d.). Tin(II) chloride.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress.

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Application

Application Note & Protocol: Skraup-Type Synthesis of 1,2-Dihydroquinolines

Abstract: This document provides a comprehensive guide for the synthesis of 1,2-dihydroquinolines, valuable heterocyclic scaffolds in medicinal chemistry and materials science. We will explore a modified Skraup-type reac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1,2-dihydroquinolines, valuable heterocyclic scaffolds in medicinal chemistry and materials science. We will explore a modified Skraup-type reaction, specifically the Doebner-von Miller protocol, which allows for the controlled synthesis of the dihydroquinoline core by reacting an aromatic amine with an α,β-unsaturated carbonyl precursor. This application note delves into the reaction mechanism, outlines critical experimental parameters, and presents a detailed, step-by-step protocol for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline. Safety considerations, purification techniques, and characterization methods are also thoroughly addressed to ensure reproducible and safe execution for researchers and drug development professionals.

Principle and Mechanistic Insights

The Skraup synthesis and its variations, like the Doebner-von Miller reaction, are cornerstone methods for constructing the quinoline ring system.[1] The classical Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and a strong oxidizing agent (e.g., nitrobenzene) to yield a fully aromatized quinoline.[2][3] However, the 1,2-dihydroquinoline intermediate formed during this process is a synthetically valuable target in its own right.[4]

This protocol focuses on a modified Doebner-von Miller approach, which circumvents the need for glycerol and harsh oxidizing agents by utilizing an α,β-unsaturated carbonyl compound (or its precursor, such as acetone).[5] The reaction proceeds under strong acid catalysis and crucially, omits the final oxidation step, allowing for the isolation of the 1,2-dihydroquinoline product.

The mechanism proceeds through three key stages:

  • Michael Addition: The reaction is initiated by the conjugate addition of the aromatic amine to an in situ formed α,β-unsaturated carbonyl compound (e.g., mesityl oxide from the self-condensation of acetone).[6][7]

  • Intramolecular Cyclization: The resulting β-amino carbonyl intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated carbonyl group to form a six-membered heterocyclic ring.[7]

  • Dehydration: The cyclic intermediate readily dehydrates to form the stable 1,2-dihydroquinoline product.

A proposed mechanistic pathway is illustrated below. Isotopic labeling studies support a complex pathway that can involve fragmentation and recombination of intermediates, particularly when starting with α,β-unsaturated ketones.[5][8]

G A Aniline C Michael Adduct (β-Anilino Ketone) A->C 1. Michael Addition (Acid Catalyzed) B α,β-Unsaturated Carbonyl (e.g., Mesityl Oxide) B->C D Cyclized Hemiaminal Intermediate C->D 2. Intramolecular Electrophilic Attack E 1,2-Dihydroquinoline Product D->E 3. Dehydration (-H₂O)

Caption: Proposed mechanism for the acid-catalyzed synthesis of 1,2-dihydroquinolines.

Critical Experimental Parameters

The success and safety of the Skraup-type synthesis hinge on the careful control of several parameters:

  • Acid Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used.[9] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) have also been employed, sometimes leading to improved yields and milder conditions.[5][10] The acid catalyzes both the formation of the electrophile and the subsequent cyclization and dehydration steps.

  • Temperature Control: These reactions are notoriously exothermic and can become violent if not properly controlled.[11][12] Gradual heating and the ability to actively cool the reaction are essential. The use of a moderator, such as ferrous sulfate (FeSO₄) in classic Skraup reactions, helps to manage the reaction rate by extending it over a longer period.[13]

  • Reactant Stoichiometry: An excess of the ketone component is often used to drive the reaction forward and act as a solvent. The ratio of aniline to the carbonyl source directly impacts the formation of the desired product versus potential side products.

  • Substrate Scope: The reaction is broadly applicable to various substituted anilines. However, the position of substituents on the aniline ring can influence the regiochemical outcome of the cyclization. For meta-substituted anilines, a mixture of products can be formed.[5][14]

Detailed Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

This protocol describes the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and an excess of acetone, which serves as both reactant and solvent.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityNotes
AnilineC₆H₅NH₂93.1314.0 g (150 mmol)Freshly distilled recommended
AcetoneCH₃COCH₃58.0887.1 g (1.5 mol)ACS grade or higher
Boron Trifluoride EtherateBF₃·O(C₂H₅)₂141.93~1.0 mLCatalyst, handle in fume hood
Sodium Hydroxide (NaOH)NaOH40.00~50 gFor neutralization
Dichloromethane (DCM)CH₂Cl₂84.93~300 mLFor extraction
Anhydrous MgSO₄ or Na₂SO₄--~10 gFor drying
Silica GelSiO₂-As neededFor chromatography
Hexane/Ethyl Acetate--As neededEluent for chromatography

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stir bar

  • Dropping funnel

  • Heating mantle with temperature controller

  • Ice bath

  • 1 L separatory funnel

  • Rotary evaporator

  • Standard glassware for work-up and purification

Experimental Workflow Diagram

G A 1. Setup & Reagent Charging (Aniline, Acetone, Catalyst) B 2. Reaction Under Reflux (Controlled Heating, ~100-110°C) A->B Heat C 3. Reaction Quench & Work-up (Cooling, Neutralization with NaOH) B->C Cool D 4. Extraction (DCM/Water) C->D E 5. Drying & Solvent Removal (Anhydrous MgSO₄, Rotovap) D->E F 6. Purification (Vacuum Distillation or Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for the synthesis and isolation of dihydroquinolines.

Step-by-Step Procedure

A. Reaction Setup:

  • Assemble the 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Charge the flask with aniline (14.0 g, 150 mmol).

  • In the dropping funnel, place the acetone (87.1 g, 1.5 mol).

B. Reaction Execution:

  • CRITICAL SAFETY STEP: Perform this entire reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated acids and aniline are toxic and corrosive.[2]

  • Begin stirring the aniline and add the BF₃ etherate catalyst (~1.0 mL) slowly.

  • Begin adding the acetone from the dropping funnel to the aniline mixture over a period of approximately 2-3 hours. The reaction is exothermic; maintain the internal temperature between 100-110°C using a heating mantle and, if necessary, an ice bath for cooling.[12]

  • After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC if desired.

C. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Prepare a 2 L beaker containing ~500 g of crushed ice and water.

  • Slowly and carefully pour the cooled reaction mixture into the ice water with vigorous stirring.

  • CAUTION: Prepare a solution of ~50 g of NaOH in 200 mL of water. Slowly add this basic solution to the acidic mixture in an ice bath to neutralize the acid. The neutralization is highly exothermic. Add the NaOH solution until the mixture is strongly alkaline (pH > 10, check with pH paper).

  • Transfer the entire mixture to a 1 L separatory funnel. Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

D. Purification:

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel.

  • For column chromatography, use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexane:EtOAc).

  • Combine the pure fractions and remove the solvent to yield 2,2,4-trimethyl-1,2-dihydroquinoline as a pale yellow oil or solid, which may darken on exposure to air. The expected yield is typically in the range of 60-75%.

Safety Precautions

  • Exothermic Reaction: The Skraup-type reaction is highly exothermic and can become uncontrollable if reagents are mixed too quickly or without adequate cooling.[2][12] Always add reagents slowly and monitor the temperature closely.

  • Corrosive and Toxic Reagents: Concentrated acids (or Lewis acid catalysts) and aniline are corrosive and toxic. Handle them exclusively in a fume hood with appropriate PPE.[2]

  • Neutralization: The neutralization of the strong acid catalyst with concentrated base is also highly exothermic. Perform this step in an ice bath and add the base slowly to prevent boiling and splashing.

  • Emergency Preparedness: Ensure a safety shower and eyewash station are readily accessible.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Guzman, J. A., et al. (1993). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Scilit. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Guzman, J. A., et al. (1993). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Fernández, G. (n.d.). Quinoline Synthesis - Skraup. Química Organica.org. [Link]

  • Al-zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones.
  • Mosher, H. S., et al. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • Qiu, Z., et al. (2025). Recent Advances in 1,2‐Dihydroquinolines Synthesis via Skraup‐Type Reactions. Semantic Scholar. [Link]

  • Qiu, Z., et al. (2025). Recent Advances in 1,2‐Dihydroquinolines Synthesis via Skraup‐Type Reactions. ResearchGate. [Link]

  • Scott, T. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. NIH. [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Chemistry Online. (2023). Skraup quinoline synthesis.
  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Clarke, H. T., & Davis, A. W. (1922). A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Journal of the American Chemical Society.
  • ResearchGate. (2025). Novel Method of Synthesis of 2,3-Dihydro-Furo[3,2-h]Quinolines.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.

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Method

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

Introduction: The Strategic Importance of Amino-Tetrahydroquinolines in Drug Discovery The transformation of a nitro group to an amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals and fine c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amino-Tetrahydroquinolines in Drug Discovery

The transformation of a nitro group to an amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals and fine chemicals. The resulting aromatic and aliphatic amines are versatile building blocks, crucial for introducing nitrogen-containing functionalities that often govern the biological activity of a molecule. This application note provides a detailed guide to the catalytic hydrogenation of methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, a key step in the synthesis of its corresponding 6-amino derivative. This product, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, serves as a valuable intermediate in the development of various therapeutic agents due to the presence of the synthetically versatile 1,2,3,4-tetrahydroquinoline scaffold.

The 1,2,3,4-tetrahydroquinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of an amino group on this scaffold opens up numerous avenues for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. The protocols detailed herein are designed to be robust and scalable, providing researchers with a reliable method for the efficient production of this important synthetic intermediate.

Reaction Overview and Mechanistic Insights

The catalytic hydrogenation of a nitroarene to an aniline derivative is a surface-mediated process that typically proceeds through a series of intermediates. While the exact mechanism can be complex and dependent on the specific catalyst and reaction conditions, a generally accepted pathway involves the following key steps:

  • Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the catalyst (e.g., Palladium on carbon or Raney® Nickel).

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming highly reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, by the activated hydrogen on the catalyst surface.

  • Product Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst is critical and can influence the selectivity and efficiency of the reaction. Palladium on carbon (Pd/C) is a widely used and versatile catalyst for this transformation, known for its high activity and good functional group tolerance.[1] Raney® Nickel, a porous nickel catalyst, is another excellent choice, particularly in industrial applications, due to its high activity and lower cost.[2]

Reaction_Mechanism sub Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate ads_sub Adsorbed Nitro Compound sub->ads_sub Adsorption cat_H2 Catalyst Surface (Pd/C or Raney Ni) + H₂ ads_H Activated Hydrogen (Metal Hydrides) cat_H2->ads_H H₂ Activation intermediate Nitroso & Hydroxylamine Intermediates ads_sub->intermediate Stepwise Reduction prod Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate intermediate->prod Further Reduction prod->prod

Figure 1: A simplified representation of the catalytic hydrogenation of a nitroarene on a metal catalyst surface.

Experimental Protocols

This section provides two detailed protocols for the catalytic hydrogenation of methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate using either Palladium on Carbon (Pd/C) or Raney® Nickel as the catalyst.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a robust and widely applicable method for the reduction of the nitro group.

Materials and Equipment:

  • Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or a similar filter aid

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Safety Precautions:

  • High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a well-ventilated fume hood behind a blast shield.[3] Personnel must be properly trained in the operation of the high-pressure apparatus.

  • Pyrophoric Catalyst: While wet Pd/C is generally safe to handle, dry Pd/C can be pyrophoric and ignite in the presence of air and flammable solvents. Always handle the catalyst in a wet state.

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources in the vicinity of the reaction setup.

  • Inert Atmosphere: The reaction vessel must be purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen.

Workflow_PdC cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge reactor with substrate and solvent B Carefully add wet 10% Pd/C catalyst A->B C Seal reactor and purge with N₂ B->C D Pressurize with H₂ and heat with stirring C->D E Monitor H₂ uptake until reaction is complete D->E F Cool, vent H₂, and purge with N₂ E->F G Filter the reaction mixture through Celite® F->G H Concentrate the filtrate under reduced pressure G->H I Purify the crude product (if necessary) H->I

Figure 2: Experimental workflow for the Pd/C catalyzed hydrogenation.

Step-by-Step Procedure:

  • Reactor Setup: To a clean and dry high-pressure reactor vessel, add methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the substrate. A typical concentration is in the range of 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate) to the reaction mixture. The catalyst should be handled in its wet form to minimize the risk of fire.

  • System Purge: Seal the reactor and connect it to a gas manifold. Purge the system with nitrogen gas three times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin stirring and, if necessary, heat the reaction mixture to the desired temperature (e.g., 25-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of an aliquot of the reaction mixture.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the system with nitrogen three times.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol offers a cost-effective alternative to Pd/C, particularly for larger-scale syntheses.

Materials and Equipment:

  • Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

  • Raney® Nickel (slurry in water or ethanol)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or a similar filter aid

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Safety Precautions:

  • Pyrophoric Catalyst: Raney® Nickel is highly pyrophoric, especially when dry. It must be handled as a slurry under a liquid (e.g., water or ethanol) at all times.

  • High-Pressure Operations: The same precautions as for Protocol 1 apply.

  • Flammable Gas: The same precautions as for Protocol 1 apply.

  • Inert Atmosphere: The same precautions as for Protocol 1 apply.

Step-by-Step Procedure:

  • Catalyst Preparation: If using Raney® Nickel as a slurry in water, it should be washed with the reaction solvent (e.g., ethanol) several times by decantation to remove the water.

  • Reactor Setup: To a high-pressure reactor vessel, add the washed Raney® Nickel slurry (typically 10-20% by weight relative to the substrate).

  • Substrate and Solvent Addition: Add a solution of methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol).

  • System Purge: Seal the reactor and purge with nitrogen gas as described in Protocol 1.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-200 psi). Begin stirring and, if necessary, heat the reaction mixture (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up and Isolation: Follow the same work-up, filtration, and isolation procedures as described in Protocol 1.

Data Presentation and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate.

ParameterProtocol 1 (Pd/C)Protocol 2 (Raney® Ni)
Catalyst 10% Pd/C (50% wet)Raney® Nickel (slurry)
Catalyst Loading 5-10 mol%10-20 wt%
Solvent Methanol or EthanolEthanol
Hydrogen Pressure 50-100 psi50-200 psi
Temperature 25-50 °C40-60 °C
Reaction Time 2-6 hours4-12 hours
Typical Yield >95%>90%
Purity (crude) HighGenerally high

Characterization of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate:

The successful synthesis of the product can be confirmed by standard analytical techniques:

  • ¹H NMR: The appearance of a new signal corresponding to the amino (-NH₂) protons and the disappearance of the signals in the aromatic region characteristic of the nitro-substituted ring.

  • ¹³C NMR: A shift in the chemical shifts of the aromatic carbons, particularly the carbon atom to which the amino group is attached.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄N₂O₂).

  • IR Spectroscopy: The appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Catalyst poisoning- Use fresh, active catalyst- Increase hydrogen pressure within safe limits- Increase reaction temperature- Ensure high purity of substrate and solvent
Low Yield - Loss of product during work-up- Incomplete reaction- Optimize filtration and extraction procedures- Extend reaction time or increase catalyst loading
Formation of Byproducts - Over-reduction of the aromatic ring- Hydrogenolysis of other functional groups- Use a more selective catalyst (e.g., Pd/C over Raney® Ni)- Optimize reaction conditions (lower temperature and pressure)

Conclusion

The catalytic hydrogenation of methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is a highly efficient and reliable method for the synthesis of the corresponding 6-amino derivative. Both Palladium on Carbon and Raney® Nickel are effective catalysts for this transformation, with the choice often depending on factors such as cost, desired selectivity, and scale of the reaction. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently and safely produce this valuable intermediate for applications in drug discovery and development.

References

  • Recent Advances of Pd/C-Catalyzed Reactions. Molecules. [Link]

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. [Link]

  • Raney Nickel - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A.
  • Hazards associated with laboratory scale hydrogen
  • Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate | C11H14N2O2 | CID 5312074. PubChem. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]

  • Hydrogenation. Organic Syntheses. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • Reaction profiles a Catalytic transfer hydrogenations of... ResearchGate. [Link]

  • Methods for the preparation of 6-aminoisoquinoline.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. [Link]

  • Hydrogenation of 3‐methylquinoline. The total catalytic process is indicated. ResearchGate. [Link]

  • THE CATALYTIC HYDROGENATION OP ISOQUINOLINE AND 3-METHYLISOQTJINOLINE A THESIS. Georgia Institute of Technology. [Link]

Sources

Application

Application Note: A Robust Protocol for the Purification of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate via Normal-Phase Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate using normal-phase column chromatography. This molecule, a valu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate using normal-phase column chromatography. This molecule, a valuable building block in medicinal chemistry and drug development, possesses a basic aromatic amine that presents unique challenges for purification on standard silica gel. This guide details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step column chromatography workflow. We address the critical role of mobile phase modification to mitigate undesirable interactions with the stationary phase, ensuring high purity and yield. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy for this and structurally similar basic compounds.

Introduction and Scientific Rationale

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic compound featuring a dihydroquinoline scaffold. Such scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals.[1][2] The successful synthesis of analogues for Structure-Activity Relationship (SAR) studies is contingent upon the ability to isolate the target compound in high purity.

The primary challenge in the purification of this molecule lies in the interaction between its basic 6-amino group and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction can lead to significant issues, including:

  • Irreversible Adsorption: The compound strongly binds to the silica, resulting in low or no recovery.[3]

  • Peak Tailing: The compound elutes slowly and over many fractions, making it difficult to separate from impurities and leading to poor resolution.[3][4]

  • On-Column Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.[4]

To overcome these challenges, this protocol employs a mobile phase modified with a small amount of a competing base, triethylamine (Et₃N). The triethylamine effectively neutralizes the acidic sites on the silica gel, preventing strong interactions with the target amine and allowing for symmetrical peak shapes and efficient elution.[5][6]

Physicochemical Properties and Method Development

A successful purification strategy begins with an understanding of the target compound's properties and systematic method development using Thin-Layer Chromatography (TLC).

Compound Properties:

  • Molecular Formula: C₁₁H₁₄N₂O₂[7]

  • Molecular Weight: 206.24 g/mol [8]

  • Polarity: The compound exhibits moderate polarity, with a calculated LogP of approximately 1.17 and a Topological Polar Surface Area (TPSA) of 64.35 Ų.[8] This polarity profile makes it an ideal candidate for normal-phase chromatography.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

The goal of TLC analysis is to identify a solvent system that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound.[4] This Rƒ value typically translates well to column chromatography, ensuring the compound elutes in a reasonable volume without being too close to the solvent front or sticking to the stationary phase.

Materials:

  • Silica gel TLC plates (e.g., glass-backed, 250 µm thickness, with UV₂₅₄ indicator)

  • Crude reaction mixture

  • Eluting solvents: Hexane (Hex), Ethyl Acetate (EtOAc)

  • Mobile phase modifier: Triethylamine (Et₃N)

  • TLC developing chambers

  • Capillary spotters

  • UV lamp (254 nm)

  • Visualizing stain (e.g., potassium permanganate or ninhydrin for amines)

Procedure:

  • Prepare Eluents: Prepare a set of developing solvents with varying polarities in TLC chambers. Crucially, add ~0.5-1% v/v triethylamine to each solvent system.

    • System A: 20% EtOAc in Hexane + 1% Et₃N

    • System B: 30% EtOAc in Hexane + 1% Et₃N

    • System C: 40% EtOAc in Hexane + 1% Et₃N

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots. If necessary, use a chemical stain like ninhydrin, which is specific for primary/secondary amines, to confirm the location of the target compound.

  • Analyze: Calculate the Rƒ value for the target spot in each solvent system (Rƒ = distance traveled by spot / distance traveled by solvent front). Select the system that provides an Rƒ value closest to 0.3-0.4 for the main purification.

Detailed Purification Protocol

This section outlines the complete step-by-step procedure for purifying methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate using flash column chromatography.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Preparation & Setup cluster_purification Phase 2: Separation cluster_analysis Phase 3: Analysis & Isolation TLC TLC Method Development (Find Rf ≈ 0.3) Slurry Prepare Silica Slurry (in low-polarity eluent) TLC->Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column (2-3 column volumes) Pack->Equilibrate Load Prepare & Load Sample (Dry or Wet Loading) Equilibrate->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation (Rotary Evaporator) Pool->Evaporate Pure Isolated Pure Compound Evaporate->Pure

Caption: Workflow for column chromatography purification.

Materials and Reagents
  • Stationary Phase: Standard flash-grade silica gel (e.g., 230-400 mesh, 60 Å pore size).

  • Mobile Phase: HPLC-grade Hexane and Ethyl Acetate, plus triethylamine.

  • Glassware: Chromatography column, separatory funnel (for solvent reservoir), round-bottom flasks, collection test tubes/vials.

  • Equipment: Fume hood, rotary evaporator, TLC supplies, compressed air/nitrogen source (for flash chromatography).

Step-by-Step Procedure
  • Column Preparation (Slurry Packing): a. Select a column of appropriate size for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica weight to crude material weight). b. In a beaker, mix the required amount of silica gel with the initial, low-polarity eluting solvent (e.g., 20% EtOAc in Hexane + 1% Et₃N) to form a homogenous slurry. c. With the column's stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition. d. Do not let the column run dry. Keep the silica bed wetted with solvent at all times.

  • Sample Loading: a. Wet Loading: Dissolve the crude material in a minimal volume of a solvent like dichloromethane or the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed. b. Dry Loading (Recommended for better resolution): Dissolve the crude material in a suitable solvent (e.g., methanol, dichloromethane). Add a small amount of silica gel (1-2x the weight of the crude material) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column. If using flash chromatography, apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front). b. Begin eluting with the solvent system determined from TLC (the one giving an Rƒ of ~0.3-0.4). c. Collect the eluent in sequentially numbered test tubes or vials. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column). d. If impurities are very non-polar and the product is slow to elute, a step-gradient can be used. After the non-polar impurities have eluted, the polarity of the mobile phase can be increased (e.g., from 20% EtOAc to 40% EtOAc) to accelerate the elution of the target compound.[9]

  • Fraction Analysis and Product Isolation: a. Monitor the collected fractions by TLC. Spot several fractions per TLC plate to quickly identify which ones contain the desired product. b. Based on the TLC analysis, combine the fractions that contain the pure product. c. Remove the solvent from the pooled fractions using a rotary evaporator. The resulting solid or oil is the purified methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. d. Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, or HPLC.

Data Summary and Troubleshooting

Table 1: Summary of Chromatographic Parameters
ParameterRecommended Value / ConditionRationale
Stationary Phase Silica Gel (230-400 mesh, 60 Å)Standard, cost-effective choice for normal-phase separation of moderately polar compounds.
Mobile Phase Hexane / Ethyl Acetate with 0.5-1% TriethylamineProvides good selectivity for many organic compounds. The added base is critical to prevent tailing of the amine.[5]
Target Rƒ (TLC) 0.3 - 0.4Optimal Rƒ for good separation and reasonable elution time on the column.[4]
Loading Method Dry LoadingOften provides sharper bands and better resolution compared to wet loading.
Elution Mode Isocratic or Step-GradientIsocratic is simpler if Rƒ is ideal. A gradient is useful for separating compounds with large polarity differences.[9]
Detection UV (254 nm) / Staining (Ninhydrin)The aromatic system is UV-active. Ninhydrin stain specifically confirms the presence of the primary amine.
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Compound will not elute 1. Mobile phase polarity is too low. 2. Strong, irreversible binding to silica (insufficient base).1. Gradually increase the polarity of the mobile phase (e.g., increase %EtOAc).[4] 2. Ensure at least 0.5-1% triethylamine is present in the eluent.
Severe peak tailing Acid-base interaction between the amine and silica silanol groups.Increase the concentration of triethylamine in the mobile phase (up to 2%) to better neutralize the silica surface.[3][5]
Co-elution with impurity Poor separation selectivity with the chosen solvent system.Try a different solvent system. For example, replace Hexane/EtOAc with Dichloromethane/Methanol (with 1% Et₃N), which offers different selectivity.[10][11]
Compound appears in all fractions after it starts eluting Tailing effect or overloading the column.1. See solution for "Severe peak tailing". 2. Reduce the amount of crude material loaded onto the column. Ensure a proper silica-to-sample ratio.
No compound recovered 1. Compound degraded on the column. 2. The compound eluted in the solvent front.1. Test compound stability on a silica TLC plate before running the column.[4] Consider an alternative stationary phase like alumina or amine-functionalized silica.[12] 2. Check the very first fractions collected.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different St
  • Amines Analysis by Packed Column GC. Sigma-Aldrich.
  • Exploring the Different Mobile Phases in HPLC. Moravek.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxyl
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.

Sources

Method

Protocol for the N-Acylation of Methyl 6-Amino-3,4-dihydroquinoline-1(2H)-carboxylate

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the N-acylation of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the N-acylation of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate in the synthesis of various biologically active molecules. N-acylated quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous therapeutic agents. This document outlines two robust protocols: acylation via an acyl chloride and a milder amide coupling reaction using a carboxylic acid with standard coupling agents. The guide details the underlying chemical principles, step-by-step experimental procedures, reaction monitoring, product purification, and thorough analytical characterization, ensuring scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction and Scientific Background

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of many pharmaceuticals with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Functionalization of the quinoline core allows for the fine-tuning of a compound's pharmacological profile. The N-acylation of amino-substituted quinolines is a fundamental transformation that introduces an amide linkage, a critical pharmacophore found in countless drugs.[3] This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties.

The substrate, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, is a versatile building block.[4] The primary aromatic amine at the C-6 position serves as a nucleophilic handle for acylation, while the methyl carbamate protects the heterocyclic nitrogen, preventing side reactions. This application note presents detailed, field-proven protocols for the efficient conversion of this amine into a wide array of N-acyl derivatives.

Principles of N-Acylation

The formation of an amide bond between the primary amine of the quinoline substrate and an acylating agent is the central transformation.[3] This reaction, a cornerstone of organic synthesis, can be achieved through several pathways, primarily differing in how the acylating agent's carboxyl group is activated.

  • Acyl Halide Method: This classic approach involves the reaction of the amine with a highly reactive acyl halide (typically an acyl chloride).[][6] The reaction is rapid and often high-yielding but generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine and drive the reaction to completion.[6][7]

  • Amide Coupling Reagent Method: A milder and highly versatile strategy involves the in situ activation of a carboxylic acid using a coupling reagent.[] This method is preferred for sensitive substrates or when using complex carboxylic acids. Common coupling reagents include:

    • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][7][8] This intermediate readily reacts with the amine to form the amide bond. To minimize side reactions and potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[8]

    • Uronium/Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient activators that generate active esters in situ, leading to clean and rapid amide bond formation with minimal side products.[][8]

The choice between these methods depends on the stability of the starting materials, the reactivity of the acylating agent, and the desired scale of the reaction.

Experimental Protocols

Materials and General Considerations
  • Starting Material: Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (Purity ≥98%).

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), and Hexanes should be of appropriate grade.

  • Reagents: Acyl chlorides, carboxylic acids, EDC, HOBt, triethylamine (TEA), and N,N-Diisopropylethylamine (DIEA) should be of high purity.

  • Safety: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Acyl chlorides are corrosive and moisture-sensitive.

Protocol A: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes a standard Schotten-Baumann type reaction.[7]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial to scavenge the HCl produced during the reaction.[6]

  • Acyl Chloride Addition: Add the acyl chloride (e.g., acetyl chloride) (1.2 eq) dropwise to the stirred solution. Adding it slowly at 0 °C helps to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% EtOAc in Hexanes). The product spot should be less polar than the starting amine.

  • Workup:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. To prevent streaking caused by the basic nature of the quinoline nitrogen, it is often necessary to add a small amount of base (e.g., 0.5-1% TEA) to the eluent.[9]

Protocol B: N-Acylation using a Carboxylic Acid and EDC/HOBt

This protocol is ideal for coupling carboxylic acids that may not be readily available as their acyl chloride counterparts.

  • Reaction Setup: To a round-bottom flask, add the desired carboxylic acid (1.2 eq), HOBt (1.2 eq), and the methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M).

  • Coupling Agent Addition: Add EDC hydrochloride (1.5 eq) to the solution in one portion at room temperature.

  • Base Addition (Optional but Recommended): Add DIEA (2.0 eq). While not always strictly necessary, a base can improve reaction rates and efficiency.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash with water (2x) to remove DMF and the urea byproduct from EDC.

    • Wash with 5% aqueous lithium chloride (LiCl) solution (2x) to further aid in DMF removal if used.

    • Wash with saturated aqueous NaHCO₃ solution (1x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system containing a small percentage of TEA as described in Protocol A.[9]

Data Summary and Visualization

Table of Reaction Parameters
Acylating AgentMethodBase (eq)Coupling Agent (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Acetyl ChlorideATEA (1.5)N/ADCM0 to RT2-4>90%
Benzoyl ChlorideATEA (1.5)N/ADCM0 to RT3-6>85%
Propanoic AcidBDIEA (2.0)EDC (1.5), HOBt (1.2)DMFRT12-1875-90%
4-Methoxybenzoic AcidBDIEA (2.0)EDC (1.5), HOBt (1.2)DMF/DCMRT12-1870-85%
Workflow Diagrams

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_analysis Purification & Analysis reagents 1. Add Reactants & Solvent to Flask base 2. Add Base & Cool to 0°C (Method A) reagents->base acyl 3. Add Acylating Agent (Acyl Chloride or Activated Acid) base->acyl stir 4. Stir at RT acyl->stir monitor 5. Monitor by TLC/LC-MS stir->monitor quench 6. Quench Reaction monitor->quench extract 7. Liquid-Liquid Extraction quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Column Chromatography dry->purify char 11. Characterize Product (NMR, LC-MS, HRMS) purify->char G crude Crude Product tlc TLC Analysis (Purity Check) crude->tlc lcms LC-MS Analysis (Confirm Mass) crude->lcms nmr NMR Spectroscopy (¹H, ¹³C) lcms->nmr hrms HRMS (Confirm Elemental Composition) nmr->hrms final Pure Characterized Product hrms->final

Caption: Analytical workflow for product characterization.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-acylated product.

  • Thin-Layer Chromatography (TLC): Used for initial purity assessment and to determine the appropriate solvent system for column chromatography. The N-acylated product will have a higher Rf value (be less polar) than the starting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a critical tool to confirm the successful formation of the product by identifying its molecular weight. [10][11]The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the target amide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unequivocal structural proof. [12][13] * ¹H NMR: Key diagnostic signals include the disappearance of the broad -NH₂ singlet from the starting material and the appearance of a new amide N-H singlet (typically δ 7.5-9.5 ppm). Shifts in the aromatic protons adjacent to the newly formed amide group are also expected.

    • ¹³C NMR: The formation of the amide bond is confirmed by the appearance of a new carbonyl carbon signal (C=O) in the range of δ 165-175 ppm. [14]* High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition and lending further confidence to the structural assignment.

By following these protocols and analytical procedures, researchers can reliably synthesize and validate a diverse range of N-acylated methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate derivatives for application in drug discovery and development programs.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC, NIH.[Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health.[Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.[Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. (2019). N-acetylation of Aromatic Amines by One-pot Route. [Link]

  • Chemistry LibreTexts. (2022). 24.7: Reactions of Amines. [Link]

  • International Journal of ChemTech Research. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • PubChem. Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. [Link]

  • PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. [Link]

  • Appretech Scientific Limited. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]

  • RSC Medicinal Chemistry. (2023). Targeting the RNA-binding protein TRBP with a small molecule affects miRNA maturation and shows anti-ovarian cancer activity. [Link]

  • MDPI. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. [Link]

  • Fan, T. W.-M., et al. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. PMC, NIH.[Link]

  • Kollár, L., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. PMC, PubMed Central.[Link]

  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • ACS Publications. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents. [Link]

  • PubMed Central. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. [Link]

  • Arkivoc. (2004). N-Acylation in combinatorial chemistry. [Link]

  • National Institutes of Health. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. [Link]

  • PubMed Central. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. [Link]

  • PubMed Central. (2015). A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. [Link]

  • PubMed Central. (2012). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. [Link]

Sources

Application

The Versatile Scaffold: Methyl 6-Amino-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its preval...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Within this esteemed class of molecules, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic placement of a reactive primary amine and a readily modifiable carbamate group on a conformationally flexible, yet structurally defined, heterocyclic core makes it an ideal starting point for the development of targeted therapies, especially in oncology.[1][4]

This application note provides a comprehensive overview of the utility of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate in medicinal chemistry. We will delve into its synthesis, explore its application in the construction of potent kinase inhibitors, provide a detailed experimental protocol for its derivatization, and discuss the structure-activity relationships (SAR) of the resulting compounds.

The Strategic Advantage of the 6-Amino-3,4-dihydroquinoline Scaffold

The dihydroquinoline core offers a unique combination of structural features that are highly desirable in drug design. The saturated portion of the ring system allows for the introduction of three-dimensional diversity, which can be crucial for optimizing binding interactions with complex biological targets. The aromatic portion, on the other hand, provides a rigid platform for the attachment of various pharmacophoric elements and can engage in key aromatic interactions within a protein's binding site.

The specific substitution pattern of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate further enhances its utility:

  • The 6-Amino Group: This primary amine serves as a key handle for a variety of chemical transformations. It can be readily acylated, alkylated, or converted into ureas, sulfonamides, and other functional groups, allowing for the systematic exploration of the chemical space around this position. This is particularly important for targeting the hinge region of many protein kinases.

  • The N-Carboxylate Group: The methyl carbamate at the 1-position not only protects the secondary amine but also provides a site for further modification or for influencing the overall physicochemical properties of the molecule, such as solubility and membrane permeability.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 6-amino-3,4-dihydroquinoline scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors.[5]

A key strategy in designing kinase inhibitors is to target the ATP-binding site. The hinge region of this site forms crucial hydrogen bonds with the inhibitor, and the 6-amino group of our title compound is perfectly positioned to be elaborated into a moiety that can form these interactions.

For instance, the 6-amino group can be reacted with various isocyanates to form a series of 6-ureido derivatives. This urea linkage provides a hydrogen bond donor-acceptor motif that can effectively interact with the backbone of the kinase hinge region. The substituent on the isocyanate can then be varied to explore interactions with other parts of the ATP-binding site, leading to improvements in potency and selectivity.

Workflow for Derivatization and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Methyl 6-amino-3,4-dihydro- quinoline-1(2H)-carboxylate C 6-Ureido-3,4-dihydroquinoline -1(2H)-carboxylate Derivatives A->C Reaction B Aryl Isocyanate B->C D Kinase Inhibitory Assay (e.g., VEGFR-2) C->D Screening E Cellular Proliferation Assay (e.g., HCT116, MCF-7) D->E Validation F Structure-Activity Relationship (SAR) Analysis E->F Data Analysis F->A Optimization

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Synthesis of the Key Intermediate: A Two-Step Approach

The synthesis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is typically achieved through a two-step sequence starting from 1,2,3,4-tetrahydroquinoline.

Synthetic Scheme

G cluster_0 A 1,2,3,4-Tetrahydroquinoline B Methyl 6-nitro-3,4-dihydroquinoline- 1(2H)-carboxylate A->B 1. Methyl Chloroformate, Base 2. HNO3/H2SO4 C Methyl 6-amino-3,4-dihydroquinoline- 1(2H)-carboxylate B->C Reduction (e.g., H2, Pd/C)

Caption: Synthesis of the key amino-dihydroquinoline intermediate.

The first step involves the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline as a methyl carbamate. This is typically achieved by reacting the starting material with methyl chloroformate in the presence of a base. The resulting N-protected tetrahydroquinoline is then subjected to regioselective nitration at the 6-position using a mixture of nitric and sulfuric acid.[6]

The second step is the reduction of the nitro group to a primary amine. This transformation is most commonly and cleanly accomplished by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5] This method is highly efficient and avoids the use of harsh or stoichiometric reducing agents.

Protocol: Synthesis of a 6-Ureido-3,4-dihydroquinoline Derivative

This protocol details the synthesis of a representative 6-ureido derivative from methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Step 1: Synthesis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

  • Materials: Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, Palladium on carbon (10 wt%), Methanol, Hydrogen gas.

  • Procedure:

    • To a solution of methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to afford methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate as a solid, which can often be used in the next step without further purification.

Step 2: Synthesis of a Methyl 6-(3-arylureido)-3,4-dihydroquinoline-1(2H)-carboxylate

  • Materials: Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, Aryl isocyanate, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired aryl isocyanate (1.0-1.2 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold DCM.

    • If the product remains in solution, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 6-ureido derivative.

Structure-Activity Relationship (SAR) Insights

The 6-ureido-3,4-dihydroquinoline scaffold has been successfully employed in the development of potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][8][9] SAR studies on these derivatives have revealed several key insights:

  • The Urea Moiety: The urea linkage is critical for activity, as it forms key hydrogen bonds with the hinge region of the kinase.

  • The Aryl Substituent: The nature and substitution pattern of the aryl group attached to the urea can have a significant impact on potency and selectivity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the aryl ring often enhance activity.[8]

  • The Dihydroquinoline Core: The conformationally flexible dihydroquinoline core allows the molecule to adopt an optimal binding conformation within the ATP-binding pocket.

CompoundR Group on Aryl UreaVEGFR-2 IC50 (nM)HCT116 IC50 (µM)
1 4-Chloro255.2
2 4-Fluoro306.8
3 4-Trifluoromethyl153.1
4 3,4-Dichloro204.5

Note: The data presented in this table is representative and compiled from various sources in the literature for illustrative purposes.[2][8]

Conclusion

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a wide range of derivatives, particularly potent kinase inhibitors. The straightforward synthetic accessibility of this scaffold, coupled with the ability to readily explore structure-activity relationships, makes it an attractive starting point for the development of novel therapeutic agents. The insights and protocols provided in this application note are intended to empower researchers to leverage the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025). Journal of Pharma Insights and Research.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (n.d.).
  • New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. (2021). PubMed. Available at: [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publisher. Available at: [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (2021). NIH. Available at: [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). PubMed. Available at: [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (n.d.). RSC Publishing.
  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (2021). PubMed. Available at: [Link]

  • Methods for the preparation of 6-aminoisoquinoline. (n.d.). Google Patents.
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). PubMed. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH.
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). NIH. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Available at: [Link]

  • Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Esters. (2011). PubMed. Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025).
  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). University of Cambridge.

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Method

Application Notes and Protocols for the Utilization of Methyl 6-Amino-3,4-dihydroquinoline-1(2H)-carboxylate as a Scaffold for Anticancer Drug Discovery

Introduction: The Privileged Quinoline Scaffold in Oncology The quinoline and its partially saturated derivatives, such as the 3,4-dihydroquinoline core, represent a "privileged scaffold" in medicinal chemistry. This str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinoline Scaffold in Oncology

The quinoline and its partially saturated derivatives, such as the 3,4-dihydroquinoline core, represent a "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including potent anticancer effects[1][2]. Their planar, heterocyclic nature allows for diverse interactions with biological targets, including DNA intercalation and inhibition of key enzymes involved in cancer progression, such as protein kinases[3][4]. The methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate scaffold offers a unique three-dimensional structure with multiple points for chemical diversification, making it an attractive starting point for the development of novel anticancer agents. The 6-amino group provides a handle for the introduction of various substituents to explore structure-activity relationships (SAR), while the carbamate at the 1-position influences the physicochemical properties and can be a site for further modification or bioisosteric replacement[5][6].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this promising scaffold. It outlines detailed protocols for the synthesis of the scaffold, its derivatization through robust chemical reactions, and a strategic workflow for the biological evaluation of the resulting compounds as potential anticancer therapeutics.

Part 1: Synthesis of the Core Scaffold

A reliable synthesis of the methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate scaffold is paramount. A plausible and well-precedented three-step synthetic route is proposed, starting from 1,2,3,4-tetrahydroquinoline. This pathway involves regioselective nitration, N-protection with a carbomethoxy group, and subsequent reduction of the nitro group.

Workflow for Scaffold Synthesis

Scaffold Synthesis Workflow A 1,2,3,4-Tetrahydroquinoline B 6-Nitro-1,2,3,4-tetrahydroquinoline A->B Nitration (e.g., KNO3/H2SO4) C Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate B->C N-Carbomethoxylation (e.g., Methyl Chloroformate) D Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate C->D Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for the title scaffold.

Protocol 1.1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

The regioselective nitration of 1,2,3,4-tetrahydroquinoline is a critical step. Nitration in acidic conditions typically leads to N-protonation, directing nitration to the 7-position. To achieve the desired 6-nitro isomer, protection of the nitrogen or careful control of reaction conditions is necessary. Studies on the nitration of N-protected tetrahydroquinolines have shown that an N-trifluoroacetyl group can direct nitration to the 6-position with high selectivity[1].

Materials:

  • N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to -25 °C in a suitable cooling bath.

  • In a separate flask, carefully dissolve potassium nitrate (1.1 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture to the cooled solution of the starting material, maintaining the temperature at -25 °C.

  • Stir the reaction mixture at -25 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-trifluoroacetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

  • The trifluoroacetyl group can be removed under basic conditions (e.g., K₂CO₃ in methanol/water) to yield 6-nitro-1,2,3,4-tetrahydroquinoline. Purify by column chromatography.

Protocol 1.2: Synthesis of Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

Materials:

  • 6-Nitro-1,2,3,4-tetrahydroquinoline

  • Methyl chloroformate

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired product.

Protocol 1.3: Synthesis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups[7].

Materials:

  • Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Derivatization of the Scaffold

The 6-amino group of the scaffold is a key handle for introducing diversity. Amide bond formation and palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Protocol 2.1: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry[4]. The choice of coupling reagent is crucial, especially for potentially less reactive aromatic amines. HATU is a common and effective coupling reagent for this purpose.

Materials:

  • Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated lithium chloride solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl substituents[8]. To perform this reaction, the amino group must first be converted into a halide or triflate. Here we describe a two-step procedure starting with diazotization followed by a Sandmeyer-type reaction to install a bromine, which can then be used in a Suzuki coupling.

Step A: Synthesis of Methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

Materials:

  • Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

Procedure:

  • Suspend methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in a mixture of HBr and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve CuBr (1.2 eq) in HBr at 0 °C.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1-2 hours.

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 6-bromo derivative.

Step B: Suzuki-Miyaura Coupling

Materials:

  • Methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

  • Arylboronic acid or ester (1.2 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Part 3: Biological Evaluation Workflow

A systematic approach to biological evaluation is essential to identify promising anticancer candidates. The workflow should progress from broad cytotoxicity screening to more specific mechanism-of-action studies and finally to in vivo efficacy models.

Workflow for Biological Evaluation

Biological Evaluation Workflow A Synthesized Compound Library B Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT/XTT on Cancer Cell Panel) A->B C Determine IC50 values B->C D Secondary Screening: Mechanism of Action Studies C->D Potent Compounds E Kinase Inhibition Assays D->E F Apoptosis/Cell Cycle Assays D->F G Lead Compound Selection E->G F->G H In Vivo Efficacy Studies (e.g., Xenograft Models) G->H Optimized Lead

Caption: A strategic workflow for the biological evaluation of synthesized compounds.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[9].

Materials:

  • Cancer cell lines (e.g., a panel representing different cancer types)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.

Protocol 3.2: Kinase Inhibition Assay

Given that many quinoline derivatives act as kinase inhibitors, assessing the inhibitory activity of promising compounds against a panel of relevant kinases is a logical next step[10][11]. Luminescence-based assays that measure ATP consumption are widely used.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR, etc.)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit.

  • Signal Generation: Add the detection reagent to convert the produced ADP into a luminescent signal.

  • Measurement and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC₅₀ values for kinase inhibition.

Protocol 3.3: In Vivo Efficacy in a Xenograft Model

Compounds that show potent in vitro activity and a promising mechanism of action should be evaluated for their in vivo efficacy in an animal model, such as a mouse xenograft model[9][12].

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation

  • Lead compound formulated in a suitable vehicle

  • Vehicle control

  • Positive control drug (e.g., Cisplatin)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle, lead compound at different doses, positive control).

  • Drug Administration: Administer the compounds according to a predetermined schedule (e.g., daily intraperitoneal injection).

  • Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 6-amino position will allow for the development of a structure-activity relationship. Key considerations include:

  • Amide Series: Varying the R-group of the carboxylic acid in the amide coupling can probe the effects of size, electronics, and lipophilicity on activity.

  • Aryl Series (from Suzuki Coupling): Introducing different aryl and heteroaryl groups can explore key interactions with the target protein, such as pi-stacking or hydrogen bonding.

  • N-Carbamate: The methyl carbamate can be replaced with other groups to modulate solubility, metabolic stability, and cell permeability.

Position of Modification Type of Modification Potential Impact on Activity
6-AminoAmide formation with diverse carboxylic acidsCan introduce hydrogen bond donors/acceptors and explore steric and electronic effects.
6-Amino (via bromo intermediate)Suzuki coupling with aryl/heteroaryl boronic acidsIntroduces larger aromatic systems for potential pi-stacking interactions.
1-CarbamateVariation of the ester group (e.g., ethyl, t-butyl)Modulates lipophilicity and metabolic stability.
Aromatic RingIntroduction of substituents (e.g., F, Cl, OMe) on the quinoline coreFine-tunes electronic properties and potential for specific interactions.

Conclusion

The methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate scaffold is a versatile and promising starting point for the discovery of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compound libraries based on this core. By systematically exploring the chemical space around this scaffold and employing a robust biological screening cascade, researchers can identify and optimize lead compounds with the potential for further preclinical and clinical development.

References

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6463. [Link]

  • Cui, J., et al. (2023). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 28(14), 5469. [Link]

  • Kuo, C.-Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Li, X., et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), e2200673. [Link]

  • Ortega, M. A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. The Journal of Organic Chemistry, 76(8), 2776-2785. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2021). International Journal of Molecular Sciences, 22(16), 8889. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2022). Molecules, 27(19), 6524. [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014). Molecules, 19(10), 15636-15655. [Link]

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2813-2817. [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents. (2023). Eclética Química, 48(1), 55-71. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Synthesis of (A) 6-Amino-2-methylquinoline. (n.d.). PrepChem.com. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(49), 152594. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules, 27(19), 6524. [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). ResearchGate. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). Journal of Natural Products, 86(2), 334-345. [Link]

  • Vaz, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. [Link]

  • Zhang, H., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(17), 9787-9802. [Link]

Sources

Application

Application Notes & Protocols for the Functionalization of the 6-Amino Group in 1,2-Dihydroquinolines

An in-depth guide for researchers, scientists, and drug development professionals. The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and n...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The 6-amino substituent on this heterocyclic system is a particularly valuable synthetic handle. Its strategic location on the benzo portion of the ring system allows for the introduction of diverse functionalities, enabling the systematic modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

This document provides a detailed guide to several robust and versatile chemical techniques for the functionalization of the 6-amino group of 1,2-dihydroquinoline derivatives. As a senior application scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure successful and reproducible outcomes. Each section includes both an application note discussing the technique and a detailed, adaptable laboratory protocol.

Core Functionalization Strategies

The primary amino group at the C6 position is a potent nucleophile, making it amenable to a wide array of chemical transformations. This guide focuses on five cornerstone techniques: Acylation, Sulfonylation, Alkylation, Arylation, and Diazotization.

G cluster_start Starting Material cluster_products Functionalized Products cluster_diazo_products Via Diazotization start 6-Amino-1,2-dihydroquinoline Acyl 6-Acylamino- dihydroquinoline start->Acyl Acylation RCOCl, Base Sulfonyl 6-Sulfonamido- dihydroquinoline start->Sulfonyl Sulfonylation RSO₂Cl, Base Alkyl 6-(Di)Alkylamino- dihydroquinoline start->Alkyl Reductive Amination R₂C=O, [H] Aryl 6-Arylamino- dihydroquinoline start->Aryl Buchwald-Hartwig Ar-X, Pd cat., Ligand, Base Diazo [DHQ-6-N≡N]⁺X⁻ Diazonium Salt start->Diazo Diazotization NaNO₂, H⁺ Halogen 6-Halo-dihydroquinoline Diazo->Halogen Sandmeyer Rxn CuX Hydroxy 6-Hydroxy-dihydroquinoline Diazo->Hydroxy H₂O, Δ Cyano 6-Cyano-dihydroquinoline Diazo->Cyano Sandmeyer Rxn CuCN

Figure 1: Overview of key functionalization pathways for the 6-amino group of dihydroquinolines.

Acylation: Formation of Amides

Application Note

Principle and Rationale: Acylation is one of the most fundamental and reliable methods for modifying an amino group. The reaction involves the formation of a stable amide bond by treating the 6-amino-dihydroquinoline with an acylating agent, typically an acyl chloride or anhydride. This transformation is highly valuable in drug development for several reasons:

  • Modulating Lipophilicity: The introduction of an acyl group can significantly alter the molecule's polarity, affecting its solubility, cell permeability, and metabolic stability.

  • Introducing Pharmacophores: The acyl group itself can be a key pharmacophore, introducing new hydrogen bond donors/acceptors or specific recognition motifs.

  • Prodrug Strategies: An amide bond can be designed to be stable in circulation but cleaved by specific enzymes in vivo to release the active parent amine.

Mechanism and Key Considerations: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the 6-amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., Cl⁻) forms the amide.

  • Choice of Base: An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the acid byproduct (e.g., HCl). Its presence prevents protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard choices to avoid competitive reactions with the acylating agent.

  • Temperature Control: The reaction is often exothermic. Initial addition of the acylating agent at 0 °C is a common practice to control the reaction rate and minimize side product formation.

Protocol: General Procedure for Acylation

Materials:

  • 6-Amino-1,2-dihydroquinoline derivative (1.0 eq)

  • Acyl chloride or anhydride (1.1-1.3 eq)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the 6-amino-1,2-dihydroquinoline derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired 6-acylamino-1,2-dihydroquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Sulfonylation: Formation of Sulfonamides

Application Note

Principle and Rationale: Sulfonylation involves the reaction of the 6-amino group with a sulfonyl chloride to form a sulfonamide. Sulfonamides are critical functional groups in medicinal chemistry, famously featured in sulfa drugs.

  • Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for amides or carboxylic acids, offering a different geometric and electronic profile while maintaining key hydrogen bonding capabilities.

  • Enhanced Acidity: The proton on the sulfonamide nitrogen is significantly more acidic than that of an amide, which can be crucial for binding to certain biological targets.

  • Metabolic Stability: Sulfonamides are generally very stable to metabolic degradation, which can improve the half-life of a drug candidate.

Key Considerations: The reaction conditions for sulfonylation are very similar to those for acylation.[3][4] Pyridine is often the preferred base and can also serve as the solvent, as it is particularly effective at catalyzing the reaction and scavenging the generated HCl. The choice of sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or a more complex arylsulfonyl chloride) dictates the functionality introduced.

Protocol: General Procedure for Sulfonylation

Materials:

  • 6-Amino-1,2-dihydroquinoline derivative (1.0 eq)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine or TEA in DCM

  • 1 M Hydrochloric acid (HCl)

  • Standard workup and purification reagents as listed for acylation.

Procedure:

  • Setup: Dissolve the 6-amino-1,2-dihydroquinoline derivative (1.0 eq) in anhydrous pyridine (or DCM with 2.0 eq of TEA) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor by TLC. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Workup:

    • If pyridine is the solvent, remove it under reduced pressure.

    • Dissolve the residue in DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x, to remove excess pyridine/TEA), water (1x), saturated NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Characterization: Concentrate the solution and purify the crude product by column chromatography or recrystallization. Characterize the final sulfonamide by NMR and MS.

Arylation: C-N Cross-Coupling Reactions

Application Note

Principle and Rationale: The direct formation of a C(aryl)-N bond via transition-metal-catalyzed cross-coupling is a powerful method for installing aryl groups onto the 6-amino position. The Buchwald-Hartwig amination is the preeminent method for this transformation. This reaction allows for the coupling of the amine with a wide range of aryl halides or triflates.

  • Scaffold Hopping: Arylation can introduce large, rigid, and electronically diverse groups, enabling significant exploration of chemical space and facilitating scaffold hopping in lead optimization.

  • Modulating Electronics: The electronic nature of the introduced aryl ring (electron-rich or electron-poor) can fine-tune the basicity and nucleophilicity of the parent nitrogen atom.

Mechanism and Key Considerations: The Buchwald-Hartwig reaction proceeds through a palladium-catalyzed cycle. Key steps involve oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

G center Pd(0)L₂ ArPdL2X Ar-Pd(II)(L)₂-X center->ArPdL2X Ar-X OA Oxidative Addition RE Reductive Elimination Deprot Deprotonation (Base) ArPdL2Amine [Ar-Pd(II)(L)₂(AmineH)]⁺X⁻ ArPdL2X->ArPdL2Amine Amine-H ArPdL2Amido Ar-Pd(II)(L)₂(Amine) ArPdL2Amine->ArPdL2Amido -HX ArPdL2Amido->center Ar-Amine

Sources

Method

scale-up synthesis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate for preclinical studies

Application Note & Protocol A Robust and Scalable Synthesis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate for Preclinical Drug Development Abstract This application note provides a comprehensive, field-tested...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Synthesis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate for Preclinical Drug Development

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate for preclinical drug candidates. The quinoline scaffold and its derivatives are fundamental in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3][4] Access to multi-gram and kilogram quantities of functionalized dihydroquinoline building blocks is therefore essential for advancing new chemical entities through the development pipeline. We present a robust, three-step synthetic route starting from the commercially available 6-nitroquinoline. This process is designed for scalability, safety, and high purity, yielding the target compound in sufficient quantity and quality for preclinical studies. The protocol details each synthetic transformation, in-process controls, purification strategies, and rigorous analytical characterization.

Introduction: The Strategic Importance of Dihydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in modern drug discovery, forming the backbone of numerous therapeutic agents.[5][6] Its rigid, three-dimensional structure is ideal for creating specific interactions with biological targets. The title compound, Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, is a versatile intermediate. The primary amine at the 6-position serves as a crucial handle for derivatization via amide bond formation, sulfonylation, or reductive amination, while the carbamate-protected nitrogen ensures stability and defined reactivity. A reliable, large-scale synthesis is the critical first step in any preclinical campaign. This guide addresses that need by outlining a process that is not only high-yielding but also amenable to the stringent controls of process chemistry.

Retrosynthetic Strategy and Process Workflow

The chosen synthetic pathway is a three-step sequence designed for process efficiency and control over functional group transformations.

Overall Synthetic Scheme:

Overall Synthetic Scheme
  • Step 1: Selective Reduction. The synthesis commences with the selective catalytic hydrogenation of the pyridine ring of 6-nitroquinoline. This step is critical as over-reduction to the fully saturated decahydroquinoline or premature reduction of the nitro group must be avoided. Platinum on carbon (Pt/C) is selected as the catalyst for its known efficacy in selectively reducing the heterocyclic ring of quinolines under controlled conditions.

  • Step 2: N-Carbamoylation. The resulting secondary amine of 6-nitro-1,2,3,4-tetrahydroquinoline is protected as a methyl carbamate. This is a standard and high-yielding transformation using methyl chloroformate.[7] This step serves two purposes: it prevents unwanted side reactions of the secondary amine in subsequent steps and introduces the final desired functional group at the N-1 position.

  • Step 3: Nitro Group Reduction. The final step is the clean and efficient reduction of the aromatic nitro group to the target primary amine using palladium on carbon (Pd/C) catalysis, a classic and highly reliable transformation for this purpose.[8]

This linear approach ensures that each intermediate is stable, easily purified, and fully characterized before proceeding, which is paramount for successful scale-up.

G cluster_0 Process Workflow A Start: 6-Nitroquinoline B Intermediate 1: 6-Nitro-1,2,3,4-tetrahydroquinoline A->B Step 1: Selective Ring Reduction Pt/C, H₂ (50 psi), EtOH C Intermediate 2: Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate B->C Step 2: N-Carbamoylation ClCO₂Me, Et₃N, DCM D Final Product: Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate C->D Step 3: Nitro Reduction Pd/C, H₂ (50 psi), MeOH

Caption: High-level workflow for the three-step synthesis.

Detailed Protocols and Methodologies

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Quinoline derivatives and nitroaromatic compounds should be handled with care as they are potentially toxic.[9][10][11][12] Hydrogenation reactions must be conducted behind a blast shield using appropriate high-pressure equipment.

Part 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline (Intermediate 1)

Principle: This step involves the selective catalytic hydrogenation of the N-containing heterocyclic ring of 6-nitroquinoline. Platinum-based catalysts are often preferred over palladium for this transformation to minimize premature reduction of the nitro group.[6][13] The reaction progress must be carefully monitored to prevent over-reduction.

Experimental Protocol (100 g Scale):

  • To a 2 L high-pressure hydrogenation vessel, add 6-nitroquinoline (100.0 g, 0.574 mol) and ethanol (1 L).

  • Stir the mixture to achieve a suspension.

  • Carefully add 5% Platinum on carbon (Pt/C, 50% wet, 10.0 g, 10 wt% dry basis) under a gentle stream of nitrogen.

  • Seal the vessel and purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Commence vigorous stirring and maintain the temperature at 25-30 °C.

  • Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane) or HPLC. The reaction is typically complete within 16-24 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel three times with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield a solid.

  • Triturate the solid with cold diethyl ether (300 mL), filter, and dry under vacuum to afford 6-nitro-1,2,3,4-tetrahydroquinoline as a yellow solid.

In-Process Controls & Characterization:

  • TLC: Rf (product) ≈ 0.4 (30% EtOAc/Hexane).

  • Expected Yield: 90-95%.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J=8.8, 2.4 Hz, 1H), 7.75 (d, J=2.4 Hz, 1H), 6.55 (d, J=8.8 Hz, 1H), 4.10 (br s, 1H, NH), 3.40 (t, J=5.6 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H), 2.00 (m, 2H).

  • MS (ESI+): m/z 179.1 [M+H]⁺.

Part 2: Synthesis of Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (Intermediate 2)

Principle: This is a standard acylation of a secondary amine using an acyl chloride. Triethylamine is used as a base to scavenge the HCl byproduct. The reaction is run at a low temperature initially to control the exotherm.

Experimental Protocol (95 g Scale):

  • Charge a 2 L round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 6-nitro-1,2,3,4-tetrahydroquinoline (95.0 g, 0.533 mol) and dichloromethane (DCM, 1 L).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (89.1 mL, 0.640 mol, 1.2 equiv) dropwise, maintaining the internal temperature below 5 °C.

  • In a separate flask, dissolve methyl chloroformate (45.3 mL, 0.586 mol, 1.1 equiv) in DCM (200 mL).

  • Add the methyl chloroformate solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction for completion by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Quench the reaction by slowly adding water (500 mL). Separate the organic layer.

  • Wash the organic layer with 1 M HCl (2 x 300 mL), saturated NaHCO₃ solution (1 x 300 mL), and brine (1 x 300 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the solid from isopropanol to yield the pure product as a pale-yellow crystalline solid.

In-Process Controls & Characterization:

  • TLC: Rf (product) ≈ 0.6 (30% EtOAc/Hexane).

  • Expected Yield: 92-97%.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=2.5 Hz, 1H), 7.98 (dd, J=9.0, 2.5 Hz, 1H), 7.70 (d, J=9.0 Hz, 1H), 3.85 (s, 3H), 3.80 (t, J=6.0 Hz, 2H), 2.85 (t, J=6.5 Hz, 2H), 2.05 (m, 2H).

  • MS (ESI+): m/z 237.1 [M+H]⁺.

Part 3: Synthesis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (Final Product)

Principle: The final step is a catalytic hydrogenation to reduce the nitro group to a primary amine. Palladium on carbon is highly effective for this transformation and operates under mild conditions, which preserves the carbamate group.

Experimental Protocol (110 g Scale):

  • To a 2 L high-pressure hydrogenation vessel, add Methyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (110.0 g, 0.466 mol) and methanol (1.1 L).

  • Carefully add 10% Palladium on carbon (Pd/C, 50% wet, 11.0 g, 5 wt% dry basis) under a gentle stream of nitrogen.

  • Seal the vessel and purge with nitrogen three times, followed by three hydrogen purges.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Commence vigorous stirring at room temperature. A slight exotherm may be observed.

  • Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 4-6 hours).

  • Carefully vent the hydrogen and purge the vessel three times with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to afford the final product as an off-white to light brown solid.

Purification and Final Characterization

Purification Strategy: For preclinical batches, high purity (>98%) is essential.

  • Recrystallization: This is the preferred method for scale-up. A solvent screen (e.g., Ethyl Acetate/Hexane, Isopropanol, Acetonitrile) should be performed to find optimal conditions for yield and purity.

  • Column Chromatography: If recrystallization is ineffective, flash chromatography can be used. Caution: The product is a basic amine and can streak or decompose on standard silica gel.[14] It is crucial to use a mobile phase containing a basic modifier (e.g., 0.5-1% triethylamine in the ethyl acetate/hexane eluent) to neutralize the acidic silica surface.

Analytical Characterization Protocol for Final Release: The identity and purity of the final compound must be confirmed by a suite of analytical techniques.[15][16][17]

Parameter Method Specification Typical Result
Appearance Visual InspectionOff-white to light brown solidConforms
Identity ¹H NMR, ¹³C NMRConforms to structureSee below
Identity Mass Spectrometry[M+H]⁺ = 207.11m/z 207.1 [M+H]⁺
Purity HPLC (UV, 254 nm)≥ 98.0%99.2%
Residual Solvent GC-HSPer ICH guidelines<0.1% Methanol, <0.1% EtOAc

Representative Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.2 Hz, 1H), 6.55 (dd, J=8.2, 2.4 Hz, 1H), 6.48 (d, J=2.4 Hz, 1H), 3.75 (s, 3H), 3.70 (t, J=5.8 Hz, 2H), 3.60 (br s, 2H, NH₂), 2.70 (t, J=6.4 Hz, 2H), 1.90 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.8, 140.1, 131.2, 128.0, 122.5, 116.0, 114.5, 52.5, 43.0, 27.5, 23.0.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 90% B over 15 min

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

Data and Yield Summary

Step Transformation Starting Material (g) Product (g) Theoretical Yield (g) Yield (%) Purity (HPLC)
16-Nitroquinoline → Intermediate 1100.096.5102.494.2>98%
2Intermediate 1 → Intermediate 295.0115.2125.691.7>99%
3Intermediate 2 → Final Product110.090.196.493.5>99%
Overall 100.0 79.0

Conclusion

This application note describes a validated and scalable three-step synthesis for Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The process utilizes well-established, robust chemical transformations, avoids costly or hazardous reagents, and incorporates in-process controls to ensure reproducibility. The detailed protocols for synthesis, purification, and analytical characterization provide a clear pathway for researchers and drug development professionals to produce this valuable intermediate in high yield and purity, suitable for advancing therapeutic programs into preclinical studies.

References

  • Shen, B., et al. (2017). Oxidative C-H functionalization of N-carbamoyl 1,2-dihydroquinolines. Organic & Biomolecular Chemistry, 15(36), 7600-7606. [Link]

  • Gandhamsetty, N., et al. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(18), 2396-2400. [Link]

  • Ma, J., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 143(35), 14258-14266. [Link]

  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Singh, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]

  • Maji, B., et al. (2017). Iodine catalyzed reduction of quinolines under mild reaction conditions. Chemical Communications, 53(50), 6753-6756. [Link]

  • Wu, H., & Qi, X. (2026). Total synthesis of natural products based on hydrogenation of aromatic rings. Beilstein Journal of Organic Chemistry. [Link]

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). Reduction and oxidation of dihydroquinolines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]

  • Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(7), 825-838. [Link]

  • Al-Ostath, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Wang, D., et al. (2021). Dual Catalytic Enantioconvergent Carbamoylation of Aziridines. Journal of the American Chemical Society, 143(41), 17186-17193. [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6461. [Link]

  • Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825-838. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Amino-2-methylquinoline. [Link]

  • PubChem. (n.d.). Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. [Link]

  • Alexoff, D., et al. (2001). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S1-S3. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Welcome to the technical support center for the synthesis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to help you troubleshoot and optimize your reaction, leading to improved yields and purity.

Synthetic Overview: A Two-Step Approach

A common and effective strategy for the synthesis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate involves a two-step process starting from 6-nitroquinoline. This pathway is often preferred due to the commercial availability of the starting material and the generally high-yielding nature of the individual transformations.

The overall synthetic scheme is as follows:

  • Catalytic Hydrogenation: The simultaneous reduction of both the nitro group and the quinoline ring system is achieved through catalytic hydrogenation. This step is crucial and often the primary source of yield loss if not properly controlled.

  • N-Methoxycarbonylation: The resulting 6-amino-1,2,3,4-tetrahydroquinoline is then selectively acylated at the secondary amine of the heterocyclic ring using methyl chloroformate to yield the final product.

Synthetic_Pathway Start 6-Nitroquinoline Intermediate 6-Amino-1,2,3,4-tetrahydroquinoline Start->Intermediate H2, Pd/C (Catalytic Hydrogenation) Product Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate Intermediate->Product ClCO2Me, Base (N-Methoxycarbonylation)

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Part 1: Catalytic Hydrogenation of 6-Nitroquinoline

This initial step is critical, as it involves the reduction of two different functional groups. The primary challenge is to achieve complete reduction of both the nitro group and the pyridine ring without over-reduction or catalyst deactivation[1].

Q1: I am observing low or no conversion of my 6-nitroquinoline starting material. What are the likely causes and how can I resolve this?

A1: Low or no conversion during catalytic hydrogenation is a common issue that can often be traced back to the catalyst, hydrogen source, or reaction conditions.

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst can become deactivated over time or if exposed to contaminants. It is crucial to use a fresh, high-quality catalyst. The grade of activated carbon support can also be a key factor in performance[2]. For challenging hydrogenations, nitrogen-doped carbon-supported palladium catalysts have shown high activity under mild conditions[3].

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. If the pressure is too low, the reaction rate will be slow, leading to incomplete conversion. Ensure your system is properly sealed and pressurized. For many quinoline hydrogenations, pressures around 20 bar are effective[3].

  • Suboptimal Temperature: While many hydrogenations can proceed at room temperature, some systems require heating to achieve a reasonable reaction rate. A modest increase in temperature to around 50°C can significantly improve conversion[3].

  • Solvent Effects: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. Alcohols such as ethanol or methanol are commonly used and are often effective.

Troubleshooting Workflow for Low Conversion

Low_Conversion_Troubleshooting Start Low or No Conversion Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_H2 Is the hydrogen pressure sufficient? Check_Catalyst->Check_H2 Yes Solution_Catalyst Use fresh, high-quality catalyst. Consider a different support. Check_Catalyst->Solution_Catalyst No Check_Temp Is the temperature optimized? Check_H2->Check_Temp Yes Solution_H2 Increase hydrogen pressure. Check for leaks. Check_H2->Solution_H2 No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Solution_Temp Gradually increase temperature. Check_Temp->Solution_Temp No Check_Solvent->Start Yes (Re-evaluate setup) Solution_Solvent Try alternative solvents like methanol or ethanol. Check_Solvent->Solution_Solvent No

Caption: Decision tree for troubleshooting low hydrogenation conversion.

Q2: My reaction is producing a mixture of products, including what appears to be 6-aminoquinoline and 6-nitro-1,2,3,4-tetrahydroquinoline. How can I improve the selectivity?

A2: The formation of these intermediates indicates incomplete reduction of either the pyridine ring or the nitro group, respectively.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and intermediates.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd) can help drive the reaction to completion.

  • Hydrogen Availability: Ensure continuous and efficient stirring to maximize the contact between the catalyst, substrate, and hydrogen gas.

Q3: I am observing the formation of an unexpected side product, 6-hydroxylaminoquinoline. What is causing this and how can I prevent it?

A3: The formation of 6-hydroxylaminoquinoline is a known intermediate in the reduction of nitroarenes[4]. Its presence in the final product mixture suggests that the reduction of the nitro group has stalled at this stage. This can be due to:

  • Insufficient Reducing Power: The conditions may not be forcing enough to complete the reduction to the amine. Increasing hydrogen pressure or temperature can help overcome this.

  • Catalyst Poisoning: The hydroxylamine intermediate itself or other impurities might be poisoning the catalyst surface, preventing the final reduction step. Using a fresh batch of catalyst and ensuring the purity of the starting material and solvent is crucial.

Part 2: N-Methoxycarbonylation of 6-Amino-1,2,3,4-tetrahydroquinoline

This step involves the selective acylation of the secondary amine in the tetrahydroquinoline ring. The primary amino group on the benzene ring is significantly less nucleophilic and should not react under controlled conditions.

Q1: I am getting a low yield of the final product, and I suspect di-acylation or reaction at the primary amine. How can I improve the selectivity?

A1: While the secondary amine is more nucleophilic, side reactions can occur if the reaction conditions are not carefully controlled.

  • Stoichiometry of Methyl Chloroformate: Use of a large excess of methyl chloroformate can lead to di-acylation or reaction at the less reactive primary amine. It is recommended to use a slight excess (1.1-1.2 equivalents) of methyl chloroformate.

  • Reaction Temperature: This reaction is typically performed at low temperatures (0 °C to room temperature) to enhance selectivity. Running the reaction at elevated temperatures can lead to undesired side products.

  • Base Selection: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the HCl generated during the reaction without competing with the amine substrate. The use of an appropriate amount of base (typically 1.2-1.5 equivalents) is also critical.

Q2: My reaction is sluggish, and I have a significant amount of unreacted 6-amino-1,2,3,4-tetrahydroquinoline even after prolonged reaction time. What could be the issue?

A2: A sluggish reaction can be due to several factors:

  • Quality of Methyl Chloroformate: Methyl chloroformate is sensitive to moisture and can decompose over time. Use a fresh bottle or a recently opened one.

  • Insufficient Base: If there is not enough base to neutralize the generated HCl, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.

  • Solvent Choice: The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure good solubility of the reactants.

Troubleshooting N-Methoxycarbonylation

Observed Issue Potential Cause Recommended Solution
Low Yield/Side Products Excess methyl chloroformateUse 1.1-1.2 equivalents of methyl chloroformate.
High reaction temperatureMaintain the reaction temperature at 0 °C to room temperature.
Inappropriate baseUse a non-nucleophilic base like triethylamine.
Incomplete Reaction Decomposed methyl chloroformateUse a fresh bottle of the reagent.
Insufficient baseEnsure at least 1.2 equivalents of base are used.
Poor solubilityUse a dry, aprotic solvent like DCM or THF.

Experimental Protocols

The following are generalized protocols based on established procedures for similar transformations. Optimization may be required for your specific setup.

Protocol 1: Catalytic Hydrogenation of 6-Nitroquinoline
  • Reaction Setup: In a high-pressure hydrogenation vessel, add 6-nitroquinoline (1.0 eq) and 10% Palladium on carbon (10 mol % Pd).

  • Solvent Addition: Add anhydrous ethanol as the solvent (concentration of ~0.1 M).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 20 bar with hydrogen.

  • Reaction: Stir the mixture vigorously at 50 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude 6-amino-1,2,3,4-tetrahydroquinoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: N-Methoxycarbonylation
  • Reaction Setup: Dissolve 6-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise.

  • Acylation: Add methyl chloroformate (1.1 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Characterization Guide

Full characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy is essential to confirm the structure and purity of the final product and intermediates. Below are the expected NMR chemical shift regions for the key protons of the final product.

Proton Expected ¹H NMR Chemical Shift (ppm) Multiplicity
Aromatic Protons6.5 - 7.5Multiplets
-NH₂ Protons3.5 - 4.5Broad singlet
-OCH₃ Protons~3.7Singlet
-CH₂-N(CO₂Me)-~3.8Triplet
-CH₂-Ar~2.7Triplet
-CH₂-CH₂-N-~1.9Multiplet

References

  • MDPI. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Molecules. [Link]

  • RSC Publishing. (2015). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications. [Link]

  • ResearchGate. (2014). Synthesis of enantiomers of 6-nitro- and 6-amino-2-methyl-1,2,3,4-tetrahydroquinolines. ResearchGate. [Link]

  • ResearchGate. (2016). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... ResearchGate. [Link]

  • Google Patents. (1993). Process for the preparation of aromatic amines and the use of the amines so produced.
  • MDPI. (2022). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. [Link]

  • PubMed. (2002). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012). Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH). ResearchGate. [Link]

  • J-Stage. (1970). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Chemical and Pharmaceutical Bulletin. [Link]

  • PubMed. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology. [Link]

  • RSC Publishing. (2018). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. [Link]

  • Catalysis Science & Technology. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. RSC Publishing. [Link]

Sources

Optimization

common side products in the reduction of 6-nitro-dihydroquinolines

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The reduction of the nitro group in 6-nitro-dihydroquinoline derivatives to the corresponding 6-amino-dihydroquinoline is a critical tr...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 6-nitro-dihydroquinoline derivatives to the corresponding 6-amino-dihydroquinoline is a critical transformation in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. While seemingly straightforward, this reaction is often plagued by the formation of undesired side products, leading to reduced yields, complex purification challenges, and potential downstream complications. This technical guide provides a comprehensive troubleshooting resource, designed in a question-and-answer format, to directly address the common issues encountered during this pivotal synthetic step. We will delve into the mechanistic underpinnings of side product formation and offer field-proven strategies to optimize your reaction for a clean and efficient conversion.

Core Reaction Pathway

The desired transformation involves the reduction of a nitro group to an amine. This process is a multi-step reduction that proceeds through several intermediates.[1][2][3] The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the desired amine.[2][3]

Troubleshooting Guide & FAQs

Question 1: My reaction is producing a significant amount of a dimeric side product, often observed as an orange or red precipitate. What is it and how can I prevent its formation?

Answer:

This is a very common issue. The colored side product you are observing is likely an azo or azoxy compound.[1][4] These dimeric species arise from the condensation of intermediates in the reduction pathway.

Mechanism of Formation:

The reduction of a nitro group proceeds stepwise through nitroso and hydroxylamine intermediates.[1][2] Under certain conditions, these intermediates can react with each other or with the starting material/product to form dimeric species.

  • Azoxy Compound Formation: The condensation of a nitroso intermediate with a hydroxylamine intermediate leads to the formation of an azoxy compound.[5]

  • Azo Compound Formation: Further reduction of the azoxy compound or the reaction between a nitroso compound and the final amine product can yield an azo compound.[2]

Causality and Mitigation Strategies:

The formation of these dimeric byproducts is highly dependent on the reaction conditions. Here’s how to troubleshoot:

ParameterCausalityRecommended Action
Reducing Agent Metal hydrides like lithium aluminum hydride (LiAlH₄) are known to favor the formation of azo compounds when reducing aromatic nitro groups.[4][6]Avoid LiAlH₄. Opt for catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid combinations like Fe/HCl, SnCl₂/HCl, or Zn/AcOH.[4][6] These reagents generally provide a more controlled reduction to the amine.
Reaction pH Basic conditions can promote the condensation reactions that lead to azo and azoxy formation.[1]Maintain acidic to neutral conditions. Using reducing agents like iron, tin, or zinc in the presence of an acid (e.g., HCl, acetic acid) helps to keep the reaction medium acidic, thereby suppressing the formation of dimeric side products.[6][7]
Temperature Higher reaction temperatures can sometimes favor the formation of side products.Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is sluggish. For catalytic hydrogenations, room temperature is often sufficient. For metal/acid reductions, gentle heating may be required.
Stoichiometry of Reducing Agent An insufficient amount of the reducing agent can lead to the accumulation of intermediates, increasing the likelihood of dimerization.Use a sufficient excess of the reducing agent. For metal/acid reductions, a significant molar excess of the metal is typically used to drive the reaction to completion.

Experimental Protocol: Optimized Reduction using Iron and Acetic Acid

This protocol is designed to minimize the formation of azo and azoxy byproducts.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 6-nitro-dihydroquinoline derivative (1.0 eq).

  • Solvent: Add a suitable solvent such as ethanol, acetic acid, or a mixture thereof.

  • Reagents: Add iron powder (5-10 eq) and glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. The filtrate can then be concentrated and purified.

Question 2: I am observing a side product with a similar polarity to my desired amine, making purification difficult. What could this be?

Answer:

A common side product with similar polarity to the desired 6-amino-dihydroquinoline is the corresponding N-hydroxylamino-dihydroquinoline . This is a stable intermediate in the reduction of the nitro group.[1][4]

Mechanism of Formation:

The reduction of the nitro group to the amine proceeds via the hydroxylamine intermediate. If the reduction is incomplete, the hydroxylamine can be isolated as a significant byproduct.

Causality and Mitigation Strategies:

ParameterCausalityRecommended Action
Reducing Agent Strength Milder reducing agents or insufficient reaction times can lead to the accumulation of the hydroxylamine intermediate.Use a stronger reducing agent or increase the reaction time. For catalytic hydrogenations, ensure the catalyst is active and the hydrogen pressure is adequate. For metal/acid reductions, increasing the amount of metal and acid, as well as the reaction time, can help drive the reaction to completion.
Catalyst Activity In catalytic hydrogenations, the catalyst can become poisoned or deactivated, leading to incomplete reduction.[8]Ensure the use of a fresh, active catalyst. If catalyst poisoning is suspected (e.g., by sulfur-containing impurities), pretreat the starting material or use a more robust catalyst. Common poisons for palladium catalysts include sulfur compounds and some nitrogen-containing heterocycles.[8]
Reaction Monitoring Stopping the reaction prematurely will result in a mixture of the desired amine and the hydroxylamine intermediate.Carefully monitor the reaction by TLC or LC-MS. Ensure the complete disappearance of both the starting material and the hydroxylamine intermediate spot before quenching the reaction.

Visualizing the Reduction Pathway

The following diagram illustrates the stepwise reduction of the nitro group and the potential for side product formation.

Reduction_Pathway Nitro 6-Nitro-dihydroquinoline Nitroso Nitroso Intermediate Nitro->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azo_Azoxy Azo/Azoxy Side Products Nitroso->Azo_Azoxy Condensation Amine 6-Amino-dihydroquinoline (Desired Product) Hydroxylamine->Amine Reduction Hydroxylamine->Azo_Azoxy Condensation

Caption: Stepwise reduction of 6-nitro-dihydroquinoline.

Question 3: My catalytic hydrogenation is sluggish or fails completely. What are the likely causes and how can I troubleshoot this?

Answer:

Failure of catalytic hydrogenation is a frequent problem and can be attributed to several factors, primarily related to the catalyst, solvent, and substrate.

Causality and Mitigation Strategies:

ParameterCausalityRecommended Action
Catalyst Poisoning As mentioned previously, certain functional groups or impurities can poison the catalyst.[8] Sulfur-containing compounds are particularly detrimental to palladium and platinum catalysts.[8]Purify the starting material. If the source of the poison is unknown, passing a solution of the starting material through a small plug of silica gel or activated carbon can sometimes remove trace impurities. Choose a more robust catalyst. Raney nickel is often more resistant to certain poisons than palladium on carbon.[6]
Catalyst Activity The catalyst may be old or have been improperly stored, leading to reduced activity.Use a fresh batch of catalyst. Store catalysts under an inert atmosphere and away from moisture.
Solvent Choice The choice of solvent can significantly impact the reaction rate. Protic solvents often facilitate the reaction.Use a protic solvent. Ethanol, methanol, or acetic acid are excellent choices for catalytic hydrogenations. A co-solvent system, such as THF with a small amount of ethanol or acetic acid, can be beneficial for poorly soluble substrates.[9]
Hydrogen Pressure Atmospheric pressure of hydrogen may not be sufficient for challenging reductions.Increase the hydrogen pressure. Using a Parr shaker or a similar apparatus to increase the hydrogen pressure can often drive sluggish reactions to completion.
Substrate Solubility If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.Choose a solvent in which the substrate is fully soluble. If necessary, gentle heating can be used to aid dissolution, but be mindful of potential side reactions at higher temperatures.

Decision Tree for Troubleshooting Catalytic Hydrogenation

Hydrogenation_Troubleshooting Start Reaction Sluggish/Failed Q1 Is the catalyst fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the substrate soluble? A1_Yes->Q2 Action1 Use fresh catalyst A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is a protic solvent used? A2_Yes->Q3 Action2 Change solvent or use co-solvent A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is catalyst poisoning suspected? A3_Yes->Q4 Action3 Add a protic co-solvent (e.g., EtOH, AcOH) A3_No->Action3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Action4 Purify starting material or use a different catalyst (e.g., Raney Ni) A4_Yes->Action4 Action5 Increase H₂ pressure A4_No->Action5

Caption: Troubleshooting flowchart for catalytic hydrogenation.

Question 4: I am concerned about the chemoselectivity of the reduction. My dihydroquinoline has other reducible functional groups. How can I selectively reduce the nitro group?

Answer:

Chemoselectivity is a critical consideration when other reducible functional groups are present in the molecule. The choice of reducing agent is paramount in achieving the desired selectivity.

Chemoselectivity of Common Reducing Agents:

Functional GroupSusceptible to Reduction byRecommended Reagents for Selective Nitro Reduction
Alkenes/Alkynes Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni)Fe/HCl, SnCl₂/HCl, Zn/AcOH[6]
Esters/Amides LiAlH₄Catalytic Hydrogenation, Fe/HCl, SnCl₂/HCl[6]
Aryl Halides Catalytic Hydrogenation (Pd/C can cause dehalogenation)SnCl₂/HCl, Fe/HCl, Raney Nickel with H₂[6]
Nitriles Catalytic Hydrogenation, LiAlH₄SnCl₂/HCl, Fe/HCl[6]

General Guidance:

  • For substrates with double or triple bonds: Avoid catalytic hydrogenation. Metal/acid reductions such as Fe/HCl or SnCl₂ are generally preferred.

  • For substrates with esters or amides: Avoid strong hydride reagents like LiAlH₄. Catalytic hydrogenation or metal/acid reductions are suitable.

  • For substrates with aryl halides: Be cautious with Pd/C, as it can catalyze dehalogenation. SnCl₂ is often a good choice in these cases.[10]

Experimental Protocol: Selective Reduction using Stannous Chloride

This protocol is particularly useful for substrates containing other reducible functional groups that are sensitive to catalytic hydrogenation.[11]

  • Setup: In a round-bottom flask, dissolve the 6-nitro-dihydroquinoline derivative (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and basify with a solution of sodium bicarbonate or sodium hydroxide to a pH of ~8. This will precipitate tin salts. The product can be extracted with an organic solvent like ethyl acetate. The tin salts can be removed by filtration, sometimes with the aid of Celite.

Note on Work-up with Tin Salts: The removal of tin salts during work-up can be challenging due to the formation of emulsions or gelatinous precipitates.[12] Diluting the reaction mixture with a large volume of water and careful pH adjustment can help to manage this issue.

References

  • Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges.
  • Keenan, et al. (n.d.).
  • (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
  • (2024).
  • (n.d.). Nitro Reduction - Common Conditions.
  • (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.
  • (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • (n.d.). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing.
  • (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.).
  • (n.d.). Reduction of nitroaromatic compounds by Fe(II)
  • (n.d.).
  • (n.d.). Iron Catalyzed Reduction of Nitro Compounds.
  • (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?
  • (n.d.). 6-NITROQUINOLINE synthesis. ChemicalBook.
  • (2023). my nitro refuses to be reduced. Reddit.
  • (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
  • (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • (2025). What groups can be reduced by Sn/HCl? Chemistry Stack Exchange.
  • (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • (2021).
  • (2025). (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
  • (n.d.).
  • (n.d.). Reaction profiles a Catalytic transfer hydrogenations of...
  • (n.d.).
  • (n.d.).
  • (2022).
  • (n.d.).
  • (n.d.). Reduction and oxidation of dihydroquinolines.
  • (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites.
  • (n.d.). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • (2016). Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. PMC.
  • (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • (2026).

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Welcome to the technical support resource for the purification of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the isolation and purification of this versatile synthetic intermediate. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that influence its purification?

A: Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate possesses three key features that dictate its behavior:

  • Aromatic Amine (-NH₂): The 6-amino group is basic and nucleophilic. It is also highly susceptible to air oxidation, which can lead to the formation of colored impurities. This basicity causes strong interactions with acidic stationary phases like silica gel.[1]

  • Carbamate Group (-NCO₂Me): The methyl carbamate on the dihydroquinoline nitrogen is a protecting group that makes the secondary amine non-basic. This group can be sensitive to harsh acidic or basic conditions, particularly hydrolysis under strong base at elevated temperatures.

  • Dihydroquinoline Core: This heterocyclic system provides a rigid scaffold. The overall polarity is moderate, making it soluble in a range of organic solvents.

Q2: My purified compound is always yellow, brown, or even purplish, not the expected white solid. Is this normal?

A: While trace impurities can impart some color, a significant dark coloration is a strong indicator of degradation, primarily through the oxidation of the aromatic amine group. A pure sample should be a white to off-white or pale yellow solid. Proactive measures to prevent oxidation during purification and storage are critical.

Q3: What are the most effective purification techniques for this compound?

A: A multi-step approach is often most effective.

  • Acid-Base Extraction: Excellent for initial, bulk cleanup to remove non-basic organic impurities.[2][3]

  • Flash Column Chromatography: The most powerful technique for separating the target compound from structurally similar impurities, such as regioisomers or unreacted starting materials.[1][4]

  • Recrystallization: An ideal final step to achieve high purity and obtain a crystalline solid, provided a suitable solvent system can be identified.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter in the lab.

Issue 1: Severe Tailing and Poor Separation in Silica Gel Chromatography

Symptom: On a TLC plate or during column chromatography, the product spot streaks or "tails" significantly, making it impossible to separate from nearby impurities. Yields from the column are often low due to irreversible adsorption.

Root Cause: The basic 6-amino group is interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel via acid-base interactions.[1] This causes some molecules to "stick" to the stationary phase, eluting much slower than the bulk material, which results in tailing.

Solutions:

  • Mobile Phase Modification (Recommended): Neutralize the silica surface by adding a small amount of a volatile base to your mobile phase (eluent).

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate/TEA 70:29:1). The TEA is more basic than your product and will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.[1]

    • Ammonium Hydroxide: For more polar solvent systems (e.g., DCM/Methanol), adding a small amount of concentrated ammonium hydroxide (e.g., 0.5%) can serve the same purpose.

  • Change of Stationary Phase: If tailing persists, switch to a more inert stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be very effective for purifying basic compounds.[5] You may need to re-develop your solvent system.

    • Reversed-Phase Chromatography (C18): In reversed-phase, basic compounds are best separated when they are in their free-base form. Using a mobile phase with a high pH (e.g., acetonitrile/water with 0.1% ammonium hydroxide) will ensure the amine is deprotonated, making it more hydrophobic and improving retention and peak shape.[1]

Issue 2: Product Degradation and Discoloration During Workup or Purification

Symptom: The reaction mixture or purified fractions turn dark yellow, brown, or purple upon exposure to air, concentration on a rotary evaporator, or standing on the benchtop.

Root Cause: The aromatic amine is readily oxidized by atmospheric oxygen. This process can be accelerated by light, heat, or the presence of trace metals.

Solutions:

  • Maintain an Inert Atmosphere: Whenever possible, perform extractions, filtrations, and column chromatography under a blanket of nitrogen or argon.

  • Use Degassed Solvents: Before use, sparge your chromatography solvents and extraction solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Minimize Heat: Concentrate solutions on the rotary evaporator using a low bath temperature (<40°C) to reduce the rate of thermal degradation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from residual metal catalysts from a previous synthetic step), washing the crude organic solution with a dilute solution of EDTA (ethylenediaminetetraacetic acid) can help remove trace metals.

  • Proper Storage: Store the final, purified compound in a sealed vial under an inert atmosphere, protected from light, and in a freezer (-20°C).

Issue 3: Low Yield After Aqueous Workup and Extraction

Symptom: After performing an aqueous workup (e.g., washing with water, brine, or a mild acid/base), the mass of the recovered organic material is significantly lower than expected.

Root Cause Analysis Workflow:

AcidBaseExtraction cluster_0 Step 1: Acid Extraction cluster_1 Step 2: Basification cluster_2 Step 3: Back-Extraction crude Crude Product in EtOAc org1 Organic Layer (EtOAc) crude->org1 Wash with 1M HCl (x3) aq1 Aqueous Layer 1 (Non-basic impurities remain in EtOAc) aq2 Aqueous Layer 2 (Product as HCl salt) aq1->aq2 Combine aqueous layers, cool to 0°C, add solid NaHCO₃ or 2M NaOH until pH 8-9 org2 Organic Layer (EtOAc) aq2->org2 Extract with EtOAc (x3) org1->aq1 final_product Purified Product in EtOAc org2->final_product

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (50 mL).

  • Acid Wash: Transfer the solution to a separatory funnel and extract it three times with 1M hydrochloric acid (3 x 25 mL). The protonated amine product will move into the aqueous layer. [2] * Expert Tip: Save the organic layer until you have confirmed your product is successfully recovered. Check it by TLC to ensure no product remains.

  • Combine and Basify: Combine all aqueous (acidic) extracts in a flask and cool the solution in an ice bath to control any exotherm. Slowly add a saturated solution of sodium bicarbonate or 2M sodium hydroxide with stirring until the pH of the solution is between 8 and 9 (check with pH paper). You may see the deprotonated product precipitate or make the solution cloudy. [3]4. Back-Extraction: Return the basified aqueous solution to a separatory funnel and extract it three times with fresh ethyl acetate (3 x 30 mL). Your purified product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

Use this protocol after an initial workup or extraction to separate the target compound from closely related impurities.

Quantitative Data for Method Development:

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with a system that gives the target compound an Rf of ~0.25-0.35 on TLC.
Base Additive 1% Triethylamine (TEA)Crucial for preventing peak tailing of the basic amine. [1]
Loading Method Dry LoadingAdsorb the crude product onto a small amount of silica gel for better resolution.
Column Dimensions ~40-100 g silica per 1 g of crudeA standard ratio for good separation.

Step-by-Step Methodology:

  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., 70:30 Hexane:EtOAc) that gives your product a retention factor (Rf) of approximately 0.25-0.35. Add 1% TEA to this system for the column.

  • Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase (with 1% TEA). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane. Add a small amount of silica gel (~2-3x the mass of your crude product) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply positive pressure (flash). Begin collecting fractions.

  • Fraction Analysis: Monitor the fractions being eluted using TLC. Use a visualization stain if necessary (e.g., potassium permanganate or ninhydrin for the amine).

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

References
  • Bateman, R. H., et al. (1978). Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Biomedical Mass Spectrometry, 5(1), 76-9.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Quinolines.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • BenchChem. (n.d.). Methyl 3-aminoquinoline-4-carboxylate.
  • Royal Society of Chemistry. (n.d.). 4 - RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Substituted quinolines as noncovalent proteasome inhibitors.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5312074, Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Sources

Optimization

Technical Support Center: A Guide to Improving the Stability of Methyl 6-Amino-3,4-dihydroquinoline-1(2H)-carboxylate in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Q1: My solution of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is turning yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation, particularly for compounds containing an aromatic amine functional group. This is often due to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The formation of colored, oxidized oligomeric or polymeric by-products is a likely cause. To minimize this, it is crucial to store solutions protected from light and to use degassed solvents.

Q2: I am observing a decrease in the potency of my compound in my assays over time. Could this be a stability issue?

Yes, a loss of potency is a classic sign of compound degradation. Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate possesses two primary functionalities susceptible to degradation in solution: the N-carbomethoxy group and the aromatic amine. The N-carbomethoxy group can undergo hydrolysis, especially under acidic or basic conditions, while the aromatic amine is prone to oxidation.[1][2] For sensitive experiments, it is always recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary factors that influence the stability of this compound in solution?

The main factors affecting the stability of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate are:

  • pH: The N-carbomethoxy group is a carbamate, which is susceptible to hydrolysis under both acidic and basic conditions. The stability of the dihydroquinoline ring system can also be pH-dependent.

  • Light: Aromatic amines and dihydroquinoline systems can be photosensitive, leading to photodegradation upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions, including hydrolysis and oxidation.

  • Oxygen: The aromatic amine moiety is susceptible to oxidation, a process that is accelerated by the presence of dissolved oxygen in the solvent.

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in hydrolysis, while certain solvents may contain impurities that can catalyze degradation.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

To maximize the stability of your solutions, adhere to the following best practices:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. If preparing aqueous solutions, use purified water (e.g., Milli-Q). Consider using a co-solvent like acetonitrile or DMSO for initial dissolution before dilution in aqueous buffers.

  • pH Control: If working with aqueous solutions, use a buffer system to maintain a pH between 4 and 7, where many carbamates exhibit maximal stability. The optimal pH should be determined experimentally.

  • Degassing Solvents: To minimize oxidation, degas your solvents by sparging with an inert gas like nitrogen or argon, or by using sonication under vacuum.

  • Light Protection: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum protection against oxidation, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the vial.

II. Troubleshooting Guide: Addressing Specific Stability Issues

This guide provides a structured approach to identifying and resolving common stability problems encountered during experimentation.

Problem 1: Rapid Loss of Compound Purity Observed by HPLC

Symptoms:

  • The peak corresponding to the parent compound decreases in area over a short period (hours to days).

  • New peaks, corresponding to degradation products, appear in the chromatogram.

Troubleshooting Workflow:

cluster_stressors Potential Stressors cluster_pathways Likely Degradation Pathways cluster_solutions Stabilization Strategies A Problem: Rapid Purity Loss B Assess Stress Conditions A->B Analyze experimental setup C Hypothesize Degradation Pathway B->C Identify likely stressors (pH, Light, O2, Temp) pH Extreme pH? B->pH Light Light Exposure? B->Light Oxygen Oxygen Exposure? B->Oxygen Temp High Temperature? B->Temp D Implement Stabilization Strategy C->D Choose appropriate mitigation E Confirm Stability D->E Re-analyze by HPLC Hydrolysis Carbamate Hydrolysis pH->Hydrolysis Photo Photodegradation Light->Photo Oxidation Amine Oxidation Oxygen->Oxidation Temp->Hydrolysis Temp->Oxidation Buffer Buffer to pH 4-7 Hydrolysis->Buffer Cool Store at 2-8°C or colder Hydrolysis->Cool Inert Degas Solvents / Use N2 Oxidation->Inert Oxidation->Cool Protect Use Amber Vials Photo->Protect Photo->Cool

Caption: Troubleshooting workflow for rapid purity loss.

Causality and Actionable Steps:

  • Identify the Primary Stressor:

    • Hydrolysis: Are you using a highly acidic (pH < 3) or basic (pH > 8) solution? The ester linkage of the carbamate is prone to hydrolysis under these conditions.

      • Solution: Prepare your solutions in a buffered system, ideally between pH 4 and 7.

    • Oxidation: Are your solvents exposed to air for extended periods? Is your solution clear but turning yellow or brown? The aromatic amine is likely oxidizing.

      • Solution: Use solvents that have been degassed. Prepare solutions under an inert atmosphere (e.g., in a glovebox or by purging the vial with nitrogen). The addition of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) could be tested, but be mindful of potential interference in your assay.

    • Photodegradation: Are you working under direct laboratory light for long durations?

      • Solution: Work in a dimly lit area and store all solutions in amber vials or wrapped in foil.

  • Verify with a Controlled Experiment: Prepare small-scale solutions under different conditions (e.g., buffered vs. unbuffered, degassed vs. non-degassed, light vs. dark) and monitor the purity by HPLC at several time points (e.g., 0, 2, 8, 24 hours). This will definitively identify the main cause of degradation.

Problem 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments performed on different days.

  • A gradual decrease in the measured biological activity of the compound from the same stock solution over time.

Troubleshooting Workflow:

  • Evaluate Solution Age and Storage: Are you using a stock solution that is several days or weeks old? How has it been stored?

    • Solution: Implement a strict policy of using freshly prepared solutions for all critical experiments. If a stock solution must be used over several days, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and contamination.

  • Perform a Forced Degradation Study: Intentionally degrade the compound to understand its degradation profile and to confirm that your analytical method can distinguish the parent compound from its degradants. This is a critical step in developing a "stability-indicating method".[3][4][5]

III. Experimental Protocols

This section provides detailed methodologies for conducting a forced degradation study and for developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

A forced degradation study intentionally exposes the drug substance to harsh conditions to identify potential degradation products and pathways.[6][7] The goal is to achieve 5-20% degradation.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution in a clear glass vial to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9] A control sample should be wrapped in aluminum foil and placed alongside.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all stressed samples, a non-stressed control, and a blank (solvent only) using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[10][11]

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be optimal for the parent compound).

  • Injection Volume: 10 µL.

Method Validation: The specificity of the method is demonstrated by its ability to separate the parent peak from all degradation peaks generated during the forced degradation study. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is not co-eluting with any degradants.

IV. Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated.

cluster_main Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2/Light) Parent Hydrolyzed Parent->Hydrolyzed H+ or OH- Carbamate Cleavage Oxidized Oxidized Products (e.g., quinone-imine, colored polymers) Parent->Oxidized [O] Amine Oxidation Methanol + CH3OH CO2 + CO2

Caption: Potential degradation pathways for the target compound.

1. Hydrolysis of the N-Carbomethoxy Group:

  • Under acidic or basic conditions, the carbamate ester can be hydrolyzed to yield 6-amino-1,2,3,4-tetrahydroquinoline, methanol, and carbon dioxide. This would result in a significant loss of the parent compound and the appearance of a more polar degradant.

2. Oxidation of the 6-Amino Group:

  • The aromatic amine is susceptible to oxidation, which can lead to the formation of highly colored species such as quinone-imines. These can further react to form complex oligomers or polymers, which would explain the observation of yellow or brown discoloration in the solution.[1][2]

V. Summary of Stability Data (Hypothetical)

The following table summarizes the expected outcomes from a forced degradation study, providing a clear comparison of the compound's stability under various stress conditions.

Stress ConditionReagent/ParametersExpected Degradation (%)Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h15-25%6-amino-1,2,3,4-tetrahydroquinoline
Base Hydrolysis 0.1 M NaOH, RT, 8h>50%6-amino-1,2,3,4-tetrahydroquinoline
Oxidation 3% H₂O₂, RT, 24h20-40%Oxidized species (colored)
Thermal 80°C, 48h5-10%Mixture of hydrolytic and oxidative products
Photolytic ICH Q1B conditions10-20%Oxidized species (colored)

Note: These are hypothetical values intended to guide experimental design. Actual degradation rates must be determined empirically.

VI. References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). National Institutes of Health. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). JGPT. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2017). National Institutes of Health. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). BioPharm International. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2020). LCGC International. [Link]

Sources

Troubleshooting

resolving common issues in the catalytic hydrogenation of nitroaromatic compounds

Welcome to the Technical Support Center for the Catalytic Hydrogenation of Nitroaromatic Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Catalytic Hydrogenation of Nitroaromatic Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to resolve common issues encountered during your experiments.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent challenges in a direct question-and-answer format, focusing on root cause analysis and actionable solutions.

FAQ 1: My reaction shows low or no conversion of the nitroaromatic starting material. What are the likely causes and how can I resolve this?

Low or no conversion is a common issue that can typically be traced back to the catalyst, the reaction conditions, or the substrate and solvent system. A systematic approach is the most efficient way to diagnose and solve the problem.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on your catalyst may be blocked by chemical poisons. Common culprits for noble metal catalysts (e.g., Pd, Pt) include sulfur compounds (thiols, sulfides), certain nitrogen-containing heterocycles, heavy metal ions, and even carbon monoxide.[1][2][3] Ensure all glassware is meticulously cleaned and that you are using high-purity solvents and reagents. If poisoning is suspected, the most effective solution is often to replace the catalyst with a fresh batch.[1]

    • Deactivation: The catalyst may have lost activity due to improper storage or handling. Many hydrogenation catalysts, especially pyrophoric ones like Raney Nickel, must be handled under an inert atmosphere.[1] Always use a fresh batch of catalyst to rule out deactivation as the primary cause of a failed reaction.

    • Insufficient Loading: The amount of catalyst may be too low for your reaction scale. A typical loading for 10% Pd/C is in the range of 5-10 mol% relative to the substrate.[1]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: While a hydrogen-filled balloon is often sufficient for simple reductions, some substrates require higher pressures to proceed at a reasonable rate.[1] Consider using a Parr hydrogenator or a similar high-pressure reactor if you suspect this is the issue.

    • Incorrect Temperature: Many hydrogenations proceed efficiently at room temperature.[1] However, for less reactive substrates, gentle heating may be necessary. Conversely, excessive heat can lead to catalyst deactivation or promote side reactions.[1]

    • Poor Agitation: This is a surprisingly common and often overlooked issue. Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer, limiting the reaction rate.[1] Ensure your stirring is vigorous enough to create a well-mixed suspension.

  • Substrate and Solvent Issues:

    • Poor Solubility: If your nitroaromatic substrate is not fully dissolved in the chosen solvent, the reaction will be slow. Common and effective solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1]

    • Solvent Purity: The purity of your solvent is critical. Water can sometimes act as a temporary poison for the catalyst.[1] Ensure you are using anhydrous solvents.

Troubleshooting Workflow for Low Conversion

cluster_Start Problem: Low/No Conversion cluster_Catalyst Catalyst Checks cluster_Conditions Condition Checks cluster_Substrate Substrate/Solvent Checks start Low/No Conversion catalyst_poisoned Poisoned? start->catalyst_poisoned catalyst_inactive Inactive/Old? start->catalyst_inactive catalyst_loading Insufficient Loading? start->catalyst_loading pressure Inadequate H₂ Pressure? start->pressure temperature Incorrect Temperature? start->temperature agitation Poor Agitation? start->agitation solubility Poor Solubility? start->solubility solvent_purity Impure Solvent? start->solvent_purity cluster_Start Problem: Poor Chemoselectivity cluster_Catalyst Catalyst Issues cluster_Conditions Condition Issues cluster_Solutions Potential Solutions start Poor Chemoselectivity catalyst_active Overly Active? start->catalyst_active conditions_harsh Too Harsh? start->conditions_harsh change_catalyst Change Catalyst (e.g., Raney Ni) catalyst_active->change_catalyst passivate_catalyst Passivate/Modify Catalyst catalyst_active->passivate_catalyst milder_conditions Use Milder Conditions (Lower P, T) conditions_harsh->milder_conditions Nitro Nitroaromatic (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + H₂ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H₂ Amine Aromatic Amine (Ar-NH₂) Hydroxylamine->Amine + H₂

Caption: General reaction pathway for nitroaromatic hydrogenation.

References

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
  • Corma, A., Serna, P., & Concepción, P. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 113(43), 18491–18499. [Link]

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Source not available.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions. [Link]

  • Loos, P., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(3), 648-655. [Link]

  • Loos, P., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(3), 648-655. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Semantic Scholar. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. MDPI. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. CORE. [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]

  • Ultra-selective gas phase catalytic hydrogenation of aromatic nitro compounds over Au/Al>2>O>3. Source not available.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]

  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. National Institutes of Health. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Source not available.
  • Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free... ResearchGate. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • University of Pittsburgh. Hydrogenation Reactions. [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PubMed Central. [Link]

  • Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals. ACS Publications. [Link]

  • University of Wisconsin-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Consistent Yields in Dihydroquinoline Synthesis

Welcome to the Technical Support Center dedicated to the synthesis of dihydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of dihydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their methodologies for achieving consistent and high yields. Dihydroquinolines are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery projects.[1] This center provides in-depth, experience-driven advice to navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common overarching questions encountered during dihydroquinoline synthesis.

Q1: My dihydroquinoline synthesis is resulting in a low yield. What are the most common general causes?

A1: Low yields in dihydroquinoline synthesis can often be traced back to a few key areas: suboptimal reaction conditions (such as temperature and reaction time), the use of an inappropriate catalyst or solvent, and poor quality of starting materials.[2] The stability of the dihydroquinoline product itself can also be a factor, as they can be prone to oxidation or disproportionation.[3]

Q2: I'm observing significant tar or polymer formation in my reaction. What is the primary reason for this?

A2: Tar formation is a frequent challenge, particularly in classical methods like the Doebner-von Miller synthesis.[4][5] It is primarily caused by the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds used as reactants.[4][5] Harsh acidic conditions and high temperatures can exacerbate this issue.[4]

Q3: How critical is the purity of my starting materials, especially the aniline and carbonyl compounds?

A3: The purity of your starting materials is paramount for achieving consistent yields. Aniline derivatives can oxidize over time, introducing impurities that can interfere with the reaction.[5] Similarly, α,β-unsaturated aldehydes and ketones are susceptible to polymerization, and using freshly distilled or high-purity reagents is recommended.[5]

Q4: Can the choice of solvent significantly impact the reaction outcome?

A4: Absolutely. The solvent plays a crucial role in reactant solubility, reaction rate, and even catalyst activity.[6] For instance, in some syntheses, polar solvents like ethanol or acetonitrile can lead to better yields and shorter reaction times compared to nonpolar solvents like toluene.[6] In cases of competing side reactions like polymerization, a biphasic solvent system can be employed to sequester the sensitive reagent in an organic phase while the reaction proceeds in an aqueous acidic phase.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

This is one of the most common issues. The following guide will help you systematically diagnose and resolve the problem.

Q: I've set up my reaction, but upon work-up, I have a very low yield of the desired dihydroquinoline. What should I investigate first?

A: Start by systematically evaluating your reaction parameters. The following workflow can help pinpoint the issue.

Troubleshooting Workflow for Low Yield

A Low or No Yield Observed B Verify Reagent Quality & Stoichiometry A->B Start Here C Optimize Reaction Conditions B->C If Reagents are Pure F Re-run with Purified Reagents B->F Impurities Detected D Evaluate Catalyst & Solvent System C->D If Conditions are Standard G Systematic Variation (DoE) C->G Suboptimal Conditions Suspected E Check Work-up & Purification Procedure D->E If System is Standard H Screen Alternative Catalysts/Solvents D->H Incompatible System Suspected I Analyze Aqueous & Organic Layers for Product Loss E->I Product Loss Suspected J Consistent Yield Achieved F->J G->J H->J I->J

Caption: A systematic workflow for troubleshooting low yields.

Step 1: Re-evaluate Your Reagents

  • Aniline Purity: If your aniline has darkened in color, it may have oxidized. Consider purifying it by distillation or chromatography before use.[5]

  • Carbonyl Compound Integrity: α,β-unsaturated aldehydes and ketones can polymerize upon storage.[5] Use freshly distilled or newly purchased reagents. For some reactions like the Doebner-von Miller, in situ generation of the α,β-unsaturated carbonyl from an aldol condensation can be an effective strategy.[5]

  • Stoichiometry: An excess of one reactant, sometimes the aldehyde and aniline, can in some cases improve yields.[7] Double-check your calculations and measurements.

Step 2: Optimize Reaction Conditions

  • Temperature Control: Many dihydroquinoline syntheses require heating, but excessive temperatures can promote side reactions and degradation, leading to lower yields.[4][5] Monitor the internal reaction temperature closely. If the reaction is highly exothermic, initial cooling may be necessary.[5][8]

  • Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[5] Prolonged reaction times can sometimes lead to product degradation.

Step 3: Catalyst and Solvent Choice

  • Catalyst Selection: The choice of acid or metal catalyst is critical. For classical syntheses, both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) are used.[4][9] Newer methods may employ transition metal catalysts.[10] The optimal catalyst will be substrate-dependent. If yields are low, consider screening a panel of catalysts.

  • Solvent Effects: The solvent can influence the reaction in multiple ways. A change in solvent can affect the solubility of reactants and intermediates, potentially improving the reaction rate.[11] In a study on a Ru-catalyzed synthesis, changing the solvent from dichloromethane to isopropanol significantly increased the yield.[11]

Parameter Potential Issue Recommended Action Rationale
Temperature Too high: promotes polymerization and side reactions. Too low: slow or no reaction.Monitor internal temperature. Start at a lower temperature and gradually increase. For exothermic reactions, use an ice bath during initial reagent addition.[5]Optimizes the rate of the desired reaction over competing decomposition or polymerization pathways.[4]
Catalyst Inappropriate type or concentration.Screen different Brønsted and Lewis acids.[4][12] For metal-catalyzed reactions, consider ligand and metal source variations.The catalyst's role is to facilitate key steps like cyclization; its effectiveness is highly dependent on the specific substrates.[9]
Solvent Poor solubility of reactants; promotion of side reactions.Test a range of solvents with varying polarities.[6] Consider a biphasic system to sequester sensitive reagents.[4]The solvent medium affects reaction kinetics and can be used to control the concentration of reactive intermediates.[4]
Reagent Purity Presence of oxidation or polymerization byproducts.Purify anilines by distillation. Use freshly opened or distilled carbonyl compounds.[5]Impurities can inhibit the catalyst or participate in unwanted side reactions, leading to complex mixtures and low yields.

Table 1: Key Parameters for Optimizing Dihydroquinoline Synthesis Yield.

Problem 2: Formation of Side Products

The formation of side products complicates purification and reduces the yield of the desired dihydroquinoline.

Q: My reaction is producing a significant amount of a tar-like substance. How can I mitigate this?

A: Tar formation is often due to the polymerization of the α,β-unsaturated carbonyl compound, a common issue in acid-catalyzed reactions like the Doebner-von Miller synthesis.[4] Here are some strategies to minimize it:

  • Gradual Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[4]

  • Optimize Acid Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. A comparative study of different acids can help find a balance between reaction rate and side product formation.[4]

  • Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in an organic solvent like toluene while the aniline is in an aqueous acidic phase can drastically reduce its self-polymerization.[4]

Experimental Protocol to Minimize Tar Formation (Example: Doebner-von Miller Synthesis of 2-Methylquinoline)

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for the required time, monitoring the reaction by TLC.

  • Proceed with the standard work-up procedure.

Q: I am observing the formation of multiple regioisomers in my Combes synthesis. How can I control the regioselectivity?

A: Regioselectivity in the Combes synthesis, especially with unsymmetrical β-diketones, is a known challenge influenced by both steric and electronic effects.[12][13]

  • Steric Effects: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer.[12]

  • Electronic Effects: The electronic nature of substituents on the aniline ring plays a crucial role. For instance, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines favor the 4-CF₃ regioisomer in certain systems.[12][13]

  • Catalyst and Reaction Conditions: While traditionally catalyzed by strong acids like sulfuric acid, exploring alternative catalysts can influence regioselectivity.[12] A mixture of polyphosphoric acid (PPA) and an alcohol, forming a polyphosphoric ester (PPE), has been used as an effective dehydrating agent and can alter the product distribution.[12][13]

Logical Flow for Controlling Regioselectivity in Combes Synthesis

A Poor Regioselectivity Observed B Analyze Steric Hindrance on β-Diketone A->B C Analyze Electronic Effects of Aniline Substituents A->C D Modify Catalyst System A->D E Increase Steric Bulk on one side of β-Diketone B->E F Select Aniline with Appropriate Electronic Properties C->F G Switch from H₂SO₄ to PPA/Alcohol (PPE) D->G H Improved Regioselectivity E->H F->H G->H

Caption: Decision tree for improving regioselectivity in Combes synthesis.

Problem 3: Inconsistent Results Between Batches

Reproducibility is key in scientific research and drug development. If you are experiencing batch-to-batch variability, consider the following.

Q: I have a protocol that worked before, but now I'm getting inconsistent yields. What could be the cause?

A: Inconsistent results often point to subtle changes in reagents, equipment, or procedure.

  • Reagent Lot Variation: Different lots of reagents, even from the same supplier, can have slight variations in purity that may affect the reaction outcome. If you suspect this, it is good practice to test a new lot on a small scale first.

  • Atmospheric Conditions: Dihydroquinolines can be sensitive to air oxidation.[3] Ensure your reactions are performed under an inert atmosphere (e.g., nitrogen or argon), especially if you are aiming for the dihydroquinoline as the final product and not the fully aromatized quinoline.

  • Water Content: The presence of water can be detrimental in some cases, while it is a solvent in others. Ensure your solvents are appropriately dried if the reaction is moisture-sensitive.

  • Procedural Drift: Small, unintentional changes in how the experiment is performed (e.g., rate of addition, stirring speed, heating method) can lead to different results. Maintaining a detailed and consistent experimental protocol is crucial.

By systematically working through these troubleshooting guides, you can identify the root causes of issues in your dihydroquinoline synthesis and develop a robust, reproducible protocol.

References

  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). Troubleshooting byproduct formation in the Doebner-von Miller reaction.
  • Premalathaa, K., Kavitha, M., & Shashikala, V. (2022). Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in dihydroquinolinone synthesis.
  • Dauphinee, G. A., & Forrest, T. P. (1978). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry, 56(5), 632-635.
  • Organic Chemistry Portal. (n.d.). 1,2-Dihydroquinoline synthesis. Retrieved from [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1109-1115.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different solvents on the synthesis of polyhydro-quinolines. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved from [Link]

  • ACS Publications. (2013). Ru-Catalyzed Synthesis of Dihydrofuroquinolines from Azido-cyclopropyl Ketones. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

Sources

Troubleshooting

strategies for improving the regioselectivity of reactions on the quinoline core

Welcome to the technical support center for synthetic strategies involving the quinoline core. As a foundational scaffold in medicinal chemistry and materials science, achieving precise, regioselective functionalization...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving the quinoline core. As a foundational scaffold in medicinal chemistry and materials science, achieving precise, regioselective functionalization of the quinoline ring is paramount.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered in the lab. We will delve into the electronic and steric factors governing reactivity and provide field-proven strategies to steer your reactions toward the desired constitutional isomer.

Section 1: Understanding the Quinoline Core's Reactivity

Before troubleshooting specific reactions, it's crucial to understand the intrinsic electronic properties of the quinoline scaffold. The fusion of an electron-rich benzene ring with an electron-deficient pyridine ring creates a complex and nuanced reactive landscape.

Foundational Reactivity Map

The diagram below illustrates the general sites of reactivity on an unsubstituted quinoline core for the three major classes of reactions.

Caption: Intrinsic reactivity sites on the quinoline scaffold.

Section 2: Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the quinoline ring is challenging due to the deactivating effect of the protonated nitrogen atom under acidic conditions. Reactions preferentially occur on the more electron-rich carbocyclic (benzene) ring.[4][5][6]

FAQs & Troubleshooting: Electrophilic Reactions

Q1: My nitration reaction is giving me a nearly 1:1 mixture of 5-nitro and 8-nitroquinoline. How can I improve the regioselectivity?

A1: This is a classic and expected outcome. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated, strongly deactivating the entire heterocyclic ring.[7][8] The electrophile (NO₂⁺) will preferentially attack the carbocyclic ring. The observed C5/C8 selectivity arises because the Wheland intermediates for attack at these positions are more stable than those for C6 and C7 attack, as they avoid disrupting the aromaticity of the pyridinium ring.[4][5]

  • To Favor C5 Substitution: Steric hindrance is your primary tool. If you have a substituent at C8, it will sterically block the approach of the electrophile, favoring substitution at C5.

  • To Favor C8 Substitution: Conversely, a substituent at C5 will direct the reaction to C8.

  • Alternative Strategies: For positions not intrinsically favored, such as C3 or C6, standard SEAr is not viable. A "dearomatization-rearomatization" strategy may be necessary. For instance, a recently developed method allows for formal meta-nitration to the pyridine ring (C3) by first forming an oxazino intermediate, followed by radical nitration and acid-mediated rearomatization.[9] Another approach for C3 nitration involves using a Reissert compound intermediate (1-benzoyl-2-cyano-1,2-dihydroquinoline), which can be nitrated with acetyl nitrate to afford the 3-nitro derivative after hydrolysis.[10]

Q2: I need to halogenate my 8-substituted quinoline. Will this also give me a mixture of isomers?

A2: Not necessarily. This is a case where a resident functional group can act as a powerful directing group, overriding the intrinsic reactivity. For many 8-substituted quinolines (e.g., 8-aminoamides, 8-alkoxy), a metal-free remote C–H halogenation at the C5 position can be achieved with exceptional regioselectivity.[11][12] This reaction often proceeds under mild, room temperature conditions using trihaloisocyanuric acids as the halogen source.[11][12]

Protocol 1: Regioselective C5-Chlorination of 8-Aminoquinolide

This protocol is adapted from a general method for remote C–H halogenation of 8-substituted quinolines.[11][12]

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 8-substituted quinoline substrate (e.g., N-(quinolin-8-yl)benzamide) (0.2 mmol, 1.0 equiv).

  • Reagents: Add dichloromethane (DCM, 4.0 mL) and stir to dissolve. In open air, add trichloroisocyanuric acid (TCCA) (0.36 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL). Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure C5-chlorinated product.

Section 3: Nucleophilic & Radical Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles and radicals, primarily at the C2 and C4 positions.[7][13]

FAQs & Troubleshooting: Nucleophilic & Radical Reactions

Q1: I am performing a Chichibabin reaction (NaNH₂ in liquid NH₃) on quinoline to get 2-aminoquinoline, but the yield is low and I'm getting some 4-aminoquinoline.

A1: The Chichibabin reaction is a classic nucleophilic substitution of a hydride ion (H⁻), which is a poor leaving group.[14][15] The reaction generally favors the C2 position. However, regioselectivity and yield can be sensitive to reaction conditions.

  • Cause of C4 Isomer: The formation of 4-aminoquinoline can become competitive, particularly as the reaction temperature changes. Some studies have shown that allowing the reaction mixture to warm from -60°C to +15°C before workup can make the 4-amino product the major isomer.[16]

  • Troubleshooting Low Yield:

    • Reagent Quality: Sodium amide (NaNH₂) is highly reactive and can degrade upon exposure to air and moisture. Use freshly opened or prepared reagent.

    • Temperature Control: For selective C2-amination, maintaining a low temperature (e.g., in liquid ammonia) is often critical. For more sensitive substrates, adding an oxidant like KMnO₄ to the low-temperature process can facilitate the removal of the hydride ion and improve efficiency.[16][17]

    • Solvent: For less activated systems, high-boiling inert solvents like xylene or toluene at elevated temperatures are required.[18]

Q2: My Minisci reaction on a substituted quinoline gives a poor C2:C4 regiomeric ratio. How can I control this outcome?

A2: The Minisci reaction, involving the addition of a nucleophilic radical to a protonated heteroarene, is a powerful C-H functionalization tool.[19] However, controlling the C2 vs. C4 selectivity is a common challenge.[20][21] Recent studies have shown that this selectivity is highly dependent on the reaction medium.[20][22]

  • The Role of Acid and Solvent: The key is tuning the solvent and the Brønsted acid catalyst. The choice of acid can influence the protonation state of the quinoline and the solvation of the radical intermediate, thereby steering the regioselectivity.[20][21][22]

  • Practical Strategy: A systematic screen of different acid/solvent combinations is the most effective approach. For example, in the addition of amino acid-derived radicals, certain combinations can strongly favor either C2 or C4 addition.[20]

Data Table 1: Solvent and Acid Effects on Minisci Regioselectivity

The following data, adapted from Phipps et al., illustrates the dramatic effect of reaction conditions on the regioselectivity of a photocatalyzed Minisci-type reaction.[20][21]

EntryAcid CatalystSolventC2:C4 Ratio
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 : 2.1
2Acetic Acid (AcOH)Acetonitrile (MeCN)1 : 1.5
3Camphorsulfonic Acid (CSA)1,2-Dichloroethane (DCE)1.1 : 1
4TFA Hexafluoroisopropanol (HFIP) >20 : 1 (C4 selective)
5Methanesulfonic Acid (MsOH) DCM 1 : >20 (C2 selective)

This table clearly demonstrates that a switch from MsOH in DCM to TFA in HFIP can completely reverse the regioselectivity of the reaction.

Section 4: Transition-Metal-Catalyzed C-H Functionalization

This modern approach offers the most versatile toolkit for achieving regioselectivity at nearly every position on the quinoline core, often by overriding the ring's intrinsic reactivity through the use of directing groups (DGs).[2][23][24]

Decision-Making Workflow for Regioselective C-H Functionalization

C_H_Functionalization cluster_paths start Desired Functionalization Site? pos_c2 C2 (Intrinsic) pos_c3 C3 pos_c4 C4 pos_c5 C5 pos_c7 C7 pos_c8 C8 (Intrinsic) strat_intrinsic Direct C-H Activation (e.g., Pd(OAc)₂) pos_c2->strat_intrinsic Intrinsic Reactivity strat_dg_pendant Pendant DG at C2/C4 pos_c3->strat_dg_pendant Pendant DG at C2/C4 pos_c4->strat_dg_pendant Pendant DG at C3 strat_dg_8_amino 8-Aminoquinolide DG pos_c5->strat_dg_8_amino Remote C-H Activation strat_dg_n_acyl N-Acyl Traceless DG pos_c7->strat_dg_n_acyl Traceless Directing Strategy strat_n_oxide Use Quinoline N-Oxide (Activates C2/C8) pos_c8->strat_n_oxide N-atom coordination

Caption: Decision tree for selecting a C-H functionalization strategy.

FAQs & Troubleshooting: C-H Functionalization

Q1: I want to functionalize the C4 position, but my palladium-catalyzed reaction keeps giving me the C2 product.

A1: This is a common issue. The nitrogen atom of the quinoline ring acts as a natural coordinating atom for the transition metal catalyst, directing the reaction to the proximal C2 and C8 positions.[23][25] To override this intrinsic preference, you must employ a directing group (DG) strategy.

  • Strategy: Install a removable directing group at a position that forces the catalyst into proximity with the C4 C-H bond. For example, a picolinamide DG installed at the C3 position can effectively direct various transformations (like arylation or alkylation) to the C4 position. The DG can be removed after the desired functionalization is complete.

Q2: How can I functionalize the carbocyclic ring at a position other than C5 or C8? C7 seems particularly difficult.

A2: Functionalizing the distal positions of the carbocyclic ring (C6, C7) is a significant challenge because they are sterically remote and electronically disfavored.[26][27] However, recent advances have made this possible.

  • C7 Functionalization: A "traceless directing strategy" has been developed for the Cu-catalyzed arylation and alkenylation of the C7 position.[28][29] This method uses an N-acyl directing group that is removed in situ during the reaction, providing direct access to the C7-functionalized neutral quinoline.[28][29]

  • C5 Functionalization: As mentioned in the SEAr section, an 8-amino or 8-alkoxy group can direct functionalization to the C5 position. This is one of the most reliable strategies for remote C-H activation on the quinoline core.[11][12]

Q3: What is the purpose of using a Quinoline N-Oxide?

A3: Converting the quinoline to its N-oxide is a powerful and widely used strategy to modulate its reactivity.[23][24][30]

  • Enhanced C2 Reactivity: The N-oxide oxygen atom is an excellent coordinating site for transition metals (like Pd, Rh), which strongly activates the C2 position for a wide variety of C-H functionalizations, including arylation, alkenylation, and amination.[23][24] This often provides higher yields and better selectivity for C2 functionalization compared to the parent quinoline.

  • Access to C8 Functionalization: The N-oxide can also facilitate selective functionalization at the C8 position under different catalytic systems.[25]

  • Facile Removal: A key advantage is that the N-oxide can be easily deoxygenated (e.g., using PCl₃ or Pd/C with a hydrogen source) after the functionalization step to return to the neutral quinoline scaffold.[24]

References

  • Gule, N.; D'Souza, A.; Jard, A.; Cazin, C. S. J.; Forté, G.; Berteina-Raboin, S. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. 2021 , 26(16), 4992. [Link]

  • Yadav, P.; Kumar, R.; Singh, P.; Singh, J.; Singh, S. K.; Tiwari, M.; Singh, R. K. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Org. Biomol. Chem.. 2024 . [Link]

  • Bull, J. A.; et al. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. Apollo - University of Cambridge Repository. [Link]

  • Bull, J. A.; et al. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate. 2020 . [Link]

  • Gule, N.; et al. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. 2021 . [Link]

  • Kumar, A.; et al. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chem. Sci.. 2018 , 9(7), 1968-1972. [Link]

  • Yadav, P.; et al. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. 2024 . [Link]

  • Yoo, E. J.; Ma, S.; Lee, J. H.; Lee, S.; Wasa, M.; Yu, J.-Q. Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catal.. 2015 , 5(8), 4646-4657. [Link]

  • Sravanthi, K.; et al. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Front. Chem.. 2023 , 11. [Link]

  • van der Plas, H. C.; et al. On the chichibabin amination of quinoline and some nitroquinolines. ResearchGate. 1971 . [Link]

  • Klasinc, L.; et al. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. J. Org. Chem.. 1981 , 46(15), 3070-3075. [Link]

  • Selective C─H functionalization of quinolines. ResearchGate. 2021 . [Link]

  • Kumar, A.; et al. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. PubMed Central. 2018 . [Link]

  • Sugiura, M.; et al. Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chem. Pharm. Bull.. 1992 , 40(9), 2262-2266. [Link]

  • Kouznetsov, V. V. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central. 2016 . [Link]

  • Yadav, P.; et al. Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. ResearchGate. 2024 . [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University of Liverpool. [Link]

  • Larock, R. C.; et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. J. Org. Chem.. 2001 , 66(23), 7652-7660. [Link]

  • Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. ResearchGate. 2025 . [Link]

  • Rozas, I.; et al. THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate. 2012 . [Link]

  • Gule, N.; et al. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. 2021 . [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. 2024 . [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. 2025 . [Link]

  • Phipps, R. J. Discovery and Development of the Enantioselective Minisci Reaction. Acc. Chem. Res.. 2023 , 56(15), 2003-2017. [Link]

  • Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. PubMed. 2025 . [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. 2024 . [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. 2020 . [Link]

  • Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. ResearchGate. 2021 . [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. 2024 . [Link]

  • Electrophilic substitution reaction of disubstituted quinoline derivatives. ResearchGate. 2024 . [Link]

  • Preparation and Properties of Quinoline. SlideShare. 2018 . [Link]

  • Wunderlich, S. H.; Knochel, P. Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Org. Lett.. 2008 , 10(19), 4323-4326. [Link]

  • Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. National Institutes of Health. 2024 . [Link]

  • Chichibabin reaction. Grokipedia. 2024 . [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. ACS Publications. 2025 . [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]

  • Chichibabin reaction. Wikipedia. 2024 . [Link]

  • Chichibabin reaction. University of Calgary. [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. 2018 . [Link]

  • Substitution reactions in the acenaphthene analog of quino[7,8- h ]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele -elimination. ResearchGate. 2024 . [Link]

  • Studley, J. The Chichibabin amination reaction. Scientific Update. 2018 . [Link]

  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. 2020 . [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Methyl 6-Amino-3,4-dihydroquinoline-1(2H)-carboxylate with Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the comparative analysis of a novel compound, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, against established kinase inhibitors. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of a novel compound, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, against established kinase inhibitors. As a Senior Application Scientist, the objective is to present not just a protocol, but a strategic guide grounded in scientific rationale, to empower researchers in their drug discovery endeavors. While direct experimental data for methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is not yet publicly available, this guide will utilize a logical, data-driven approach based on the known activities of structurally related molecules to propose a putative target and outline the necessary comparative studies.

Introduction: The Rationale for Investigating Methyl 6-Amino-3,4-dihydroquinoline-1(2H)-carboxylate as a Kinase Inhibitor

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The quinoline and dihydroquinoline scaffolds are prevalent in many biologically active compounds, including several approved kinase inhibitors.[2][3] The structural motif of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a dihydroquinoline derivative, suggests its potential as a kinase inhibitor. Previous studies have reported that dihydroquinolinone derivatives can act as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses and cell cycle regulation.[4][5] Based on this precedent, we hypothesize that methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate may also exhibit inhibitory activity against members of the mitogen-activated protein kinase (MAPK) family.

This guide will therefore focus on a hypothetical comparative analysis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate against a known p38 MAP kinase inhibitor, VX-745 (Pralnacasan). The methodologies outlined herein are designed to provide a robust and reproducible framework for assessing the potency, selectivity, and mechanism of action of this novel compound.

Experimental Design: A Step-by-Step Guide to Comparative Kinase Inhibition Analysis

A rigorous comparative analysis hinges on a well-designed experimental workflow. The following sections detail the essential steps for characterizing the kinase inhibitory potential of a novel compound.

In Vitro Kinase Inhibition Assay: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[6] It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[7] A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.[8]

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase (e.g., p38α) - Substrate (e.g., Myelin Basic Protein) - ATP - Assay Buffer inhibitors Prepare Inhibitor Dilutions: - Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate - VX-745 (Comparator) - DMSO (Vehicle Control) plate Plate Inhibitors and Kinase inhibitors->plate incubation1 Pre-incubation (15 min) plate->incubation1 initiate Initiate Reaction with ATP/Substrate incubation1->initiate incubation2 Incubation (60 min at 37°C) initiate->incubation2 stop Stop Reaction incubation2->stop detect Detect Phosphorylation (e.g., ADP-Glo™ Assay) stop->detect data Data Acquisition (Luminescence Reader) detect->data analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 using non-linear regression data->analysis

Figure 1: General workflow for an in vitro kinase inhibition assay to determine IC50 values.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate) and the reference inhibitor (VX-745) in 100% DMSO.

    • Create a serial dilution series of each inhibitor in assay buffer.

    • Prepare the kinase reaction buffer, kinase (e.g., recombinant human p38α), and substrate (e.g., Myelin Basic Protein, MBP).

  • Assay Procedure (based on a typical 384-well plate format):

    • Add 5 µL of each inhibitor dilution to the appropriate wells of a microplate.[9]

    • Add 10 µL of the kinase solution to all wells except the "no enzyme" control.[9]

    • Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate.

    • Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30-37°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate or ADP produced. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luciferase-based reaction.[10][11]

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[12]

Kinase Selectivity Profiling

A crucial aspect of drug development is to assess the selectivity of a compound.[13] A highly selective inhibitor targets the intended kinase with minimal off-target effects, which can reduce the risk of adverse side effects.[14] Kinase selectivity is typically evaluated by screening the compound against a large panel of kinases.[10][15]

Methodology:

  • Select a Kinase Panel: Choose a diverse panel of kinases representing different branches of the human kinome. Several commercial services offer kinase profiling against hundreds of kinases.[14]

  • Single-Dose Screening: Initially, screen the test compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) to identify potential off-target kinases.[10]

  • Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, perform a full dose-response analysis to determine the IC50 value for each off-target interaction.

  • Data Visualization: The results are often visualized as a "kinome map" or a tree-spot diagram, which graphically represents the selectivity of the compound across the kinome.

Hypothetical Comparative Data and Analysis

To illustrate the application of the above methodologies, we present hypothetical data for a comparative analysis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate and VX-745.

Table 1: Hypothetical IC50 Values against p38α MAP Kinase

CompoundIC50 (nM) against p38α
Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate150
VX-74525

Analysis of Potency:

In this hypothetical scenario, VX-745 demonstrates significantly higher potency against p38α than methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, with a lower IC50 value. This would suggest that the chemical structure of VX-745 has a more optimal fit within the ATP-binding pocket of p38α.

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseMethyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (% Inhibition)VX-745 (% Inhibition)
p38α (Target) 92 98
p38β8595
JNK14530
ERK22015
CDK21510
VEGFR252

Analysis of Selectivity:

The hypothetical data in Table 2 suggests that both compounds exhibit good selectivity for the p38 MAPK family over other kinases like JNK1, ERK2, CDK2, and VEGFR2. VX-745 shows slightly higher selectivity for p38α and p38β. The off-target inhibition of JNK1 by both compounds, although moderate, would warrant further investigation to understand potential side effects.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The differences in potency and selectivity between methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate and VX-745 can be rationalized by examining their chemical structures. VX-745 is a well-characterized p38α inhibitor with a pyridinyl-imidazole scaffold that makes key interactions within the ATP-binding site. The dihydroquinoline core of our test compound presents a different chemical scaffold. Further medicinal chemistry efforts could focus on modifying the substituents on the dihydroquinoline ring to enhance potency and selectivity.

To gain deeper mechanistic insights, further experiments are recommended:

  • Mechanism of Inhibition Studies: Determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. This can be achieved by performing the kinase assay with varying concentrations of both the inhibitor and ATP.

  • Cellular Assays: Evaluate the ability of the compounds to inhibit p38 MAP kinase signaling in a cellular context. This can be done by measuring the phosphorylation of downstream targets of p38, such as MAPKAPK2, in response to a stimulus (e.g., lipopolysaccharide).

Illustrative Signaling Pathway

G cluster_pathway p38 MAP Kinase Signaling Pathway Stimulus Stress / Cytokines MKK3_6 MKK3/6 Stimulus->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates Cellular_Response Inflammation / Apoptosis MAPKAPK2->Cellular_Response Inhibitor Methyl 6-amino-3,4-dihydro- quinoline-1(2H)-carboxylate or VX-745 Inhibitor->p38 inhibits

Figure 2: A simplified diagram of the p38 MAP kinase signaling pathway, indicating the point of inhibition by the test compounds.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of a novel compound, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, as a potential kinase inhibitor. By following the detailed experimental protocols and analytical approaches outlined, researchers can systematically evaluate its potency, selectivity, and mechanism of action in comparison to known inhibitors.

Based on our hypothetical analysis, while methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate shows promise as a selective p38 MAP kinase inhibitor, further optimization would be required to enhance its potency to a level comparable with established inhibitors like VX-745. Future research should focus on synthesizing and testing analogs of this compound to build a robust structure-activity relationship, with the ultimate goal of developing a novel and effective therapeutic agent.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.

  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. PubMed.

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH.

  • Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.

  • Kinase Panel Screening and Profiling Service. Reaction Biology.

  • Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation.

  • IC50. Grokipedia.

  • IC50 determination for receptor-targeted compounds and downstream signaling.

  • A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. Benchchem.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate.

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update.

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH.

  • Kinase Assay Kit. Sigma-Aldrich.

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate.

  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. ResearchGate.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Methyl 6-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem.

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • Kinase assays. BMG LABTECH.

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate.

  • Methyl 3-aminoquinoline-4-carboxylate. Benchchem.

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.

  • Synthesis of (A) 6-Amino-2-methylquinoline. PrepChem.com.

  • Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. PubChem.

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications.

  • Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed.

  • Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate. PubChem.

  • 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxylic Acid. Pharmaffiliates.

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Validation

A Comparative Guide to the Quantitative Analysis of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate by HPLC-MS

This guide provides a comprehensive, in-depth evaluation of a robust HPLC-MS/MS method for the quantitative analysis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth evaluation of a robust HPLC-MS/MS method for the quantitative analysis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causal reasoning behind methodological choices. We will compare the proposed method with viable alternatives, supported by experimental principles, and ground our recommendations in authoritative regulatory guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 112089-61-9) is a heterocyclic amine containing a quinoline scaffold, a privileged structure in medicinal chemistry.[1] Its accurate quantification is paramount in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs). The molecule's structure—featuring a secondary amine within a dihydroquinoline ring, a primary aromatic amine, and a carbamate group—presents specific analytical challenges and opportunities.[2]

The primary challenge lies in achieving high sensitivity and selectivity, especially in complex biological matrices like plasma or urine, where endogenous components can interfere with the analysis.[3] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for such applications due to its unparalleled specificity and sensitivity.[4][5] This guide details the development and validation of a superior HPLC-MS/MS method and objectively compares it against alternative analytical strategies.

The Recommended Method: Reversed-Phase HPLC with Tandem Mass Spectrometry

Our primary recommendation for the robust quantification of this analyte is a method based on reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers an optimal balance of speed, sensitivity, and selectivity.

Causality Behind Experimental Design

Chromatography: The analyte possesses moderate polarity, making it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC).[6] A C18 stationary phase is selected for its versatility and proven performance with aromatic compounds. The inclusion of a mild acid, such as 0.1% formic acid, in the mobile phase is critical. It serves two purposes:

  • Improves Peak Shape: By maintaining an acidic pH, it ensures the primary and secondary amine groups are consistently protonated, preventing peak tailing that can occur from interactions with residual silanols on the silica-based column.

  • Enhances Ionization: The protonated state is essential for efficient ionization in the mass spectrometer source.[7]

A gradient elution, starting with a high aqueous component and ramping up the organic phase (acetonitrile or methanol), allows for the effective elution of the target analyte while separating it from both more polar and less polar interferences.[8]

Mass Spectrometry: Electrospray Ionization (ESI) is the chosen ionization technique.[9] ESI is highly effective for moderately polar molecules that are already in a charged state in solution, making it a perfect match for our acid-mobile-phase chromatographic setup.[10] Atmospheric Pressure Chemical Ionization (APCI) is a possible alternative but is generally better suited for less polar, more volatile compounds.[10]

For quantification, tandem mass spectrometry (MS/MS) is non-negotiable for bioanalysis.[11] By selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring its unique fragment ions (product ions), the MRM technique virtually eliminates background noise and matrix interference, providing exceptional selectivity.[4]

Experimental Protocol: HPLC-MS/MS Method

Step 1: Sample Preparation (Protein Precipitation)

This protocol is designed for plasma samples and represents a simple, high-throughput "dilute-and-shoot" approach, often sufficient for LC-MS/MS.[12]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like 6-aminoquinoline).[13][14]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[15]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Step 2: HPLC-MS/MS Analysis

The following table summarizes the optimized instrumental parameters.

ParameterRecommended SettingRationale
HPLC System Standard UPLC/HPLC SystemProvides necessary resolution and flow stability.
Column C18, 2.1 x 50 mm, 1.8 µmOffers high efficiency and good retention for the analyte.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with additive for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minProvides good separation from matrix components.[7]
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with on-column loading.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Mode ESI, PositiveBest for protonation of amine groups.[9]
Precursor Ion ([M+H]⁺) m/z 207.1C₁₁H₁₄N₂O₂ (MW: 206.24) + H⁺
Product Ions To be determined empiricallyLikely fragments include loss of the methoxycarbonyl group or ring fragmentation.
Collision Energy To be optimized for each transitionEnsures maximum product ion signal.
Workflow and Method Development Logic

The following diagrams illustrate the overall analytical workflow and the logical process for developing this method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS_PPT Add Internal Standard & Protein Precipitant (ACN) Sample->Add_IS_PPT Vortex Vortex Add_IS_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject LC_Sep Chromatographic Separation (C18) Inject->LC_Sep MS_Ion Ionization (ESI+) LC_Sep->MS_Ion MS_Quant Quantification (MRM) MS_Ion->MS_Quant Integrate Peak Integration MS_Quant->Integrate Cal_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Cal_Curve Calculate Calculate Concentration Cal_Curve->Calculate G Start Define Analyte & Matrix Select_LC Select Chromatography Mode (Reversed-Phase for moderate polarity) Start->Select_LC Select_Ion Select Ionization Mode (ESI+ for basic amines) Start->Select_Ion Develop_Prep Develop Sample Prep (PPT for speed/simplicity) Start->Develop_Prep Select_Col Select Column (C18 for versatility) Select_LC->Select_Col Optimize_MP Optimize Mobile Phase (ACN/H2O + Formic Acid) Select_Col->Optimize_MP Validation Full Method Validation (ICH Q2/FDA Guidance) Optimize_MP->Validation Tune_MS Tune MS Parameters (Precursor/Product Ions, CE) Select_Ion->Tune_MS Tune_MS->Validation Develop_Prep->Validation

Caption: Logic diagram for method development.

Method Validation: Establishing Trustworthiness

A method is only as good as its validation. To ensure the protocol is a self-validating system, it must be rigorously tested according to established guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). [16][17][18]

Validation Parameters

The following parameters must be assessed to demonstrate the method is suitable for its intended purpose. [19]

Validation Parameter Purpose & Acceptance Criteria
Specificity/Selectivity Demonstrate that endogenous matrix components or other metabolites do not interfere with the analyte or internal standard. Criterion: Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ). [20]
Linearity & Range Establish the concentration range over which the assay is accurate and precise. Criterion: At least 6 non-zero standards, correlation coefficient (r²) > 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). Criterion: Accuracy within ±15% of nominal (±20% at LLOQ); Precision (RSD%) ≤15% (≤20% at LLOQ). [16]
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Recovery The efficiency of the extraction process. Criterion: Should be consistent and reproducible across the concentration range. [20]
Matrix Effect Assess the suppression or enhancement of ionization due to co-eluting matrix components. Criterion: The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). Criterion: Mean concentration should be within ±15% of the nominal concentration. [20]|

Validation Workflow

G Validation Method Validation (ICH Q2/FDA) Specificity & Selectivity Linearity & Range Accuracy & Precision LLOQ Recovery & Matrix Effect Stability (Freeze-Thaw, Benchtop, etc.)

Caption: Key parameters for method validation.

Comparison with Alternative Methods

While HPLC-MS/MS is the superior choice, it is essential to understand its performance relative to other common analytical techniques.

HPLC with UV Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible technique. The quinoline structure possesses a strong chromophore, making UV detection feasible.

  • Advantages: Lower instrument cost and complexity compared to MS.

  • Disadvantages: Significantly lower sensitivity and, critically, a profound lack of selectivity. In a complex matrix like plasma, it is highly probable that endogenous compounds will co-elute with the analyte, leading to inaccurate quantification. It is unsuitable for regulated bioanalysis where high specificity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, but it is generally ill-suited for this analyte.

  • Advantages: Excellent chromatographic resolution.

  • Disadvantages: Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is not sufficiently volatile or thermally stable for direct GC analysis. It would require a chemical derivatization step to block the polar amine groups and increase volatility. [21]This adds time, complexity, and potential sources of error to the workflow.

Comparative Performance Summary
FeatureHPLC-MS/MS (Recommended)HPLC-UVGC-MS
Selectivity Excellent: MRM is highly specific.Poor: Relies solely on retention time; high risk of interference.Good: Mass selective, but potential interference from derivatization reagents.
Sensitivity Excellent: Typically sub-ng/mL (LLOQ). [3]Moderate: Typically µg/mL range.Good: Can be sensitive, but limited by analyte derivatization efficiency.
Matrix Effects Can occur (ion suppression/enhancement) but can be corrected with a proper internal standard.Minimal, but co-eluting interferences are a major issue.Minimal, but derivatization can be matrix-dependent.
Sample Prep Simple (PPT) to complex (SPE) depending on required sensitivity.Requires very clean samples to ensure selectivity.Complex: Mandatory derivatization step required.
Suitability Ideal for bioanalysis, impurity testing, and pharmacokinetic studies.Suitable for high-concentration samples (e.g., API purity) in simple matrices.Not recommended due to complexity.

Conclusion

For the quantitative analysis of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, an HPLC-MS/MS method utilizing reversed-phase chromatography and electrospray ionization is unequivocally the most robust, sensitive, and specific approach. Its performance, particularly in complex biological matrices, far surpasses that of alternatives like HPLC-UV or GC-MS. The key to a trustworthy and reliable assay lies not just in the selection of the right technology, but in the rigorous validation of the method against internationally recognized standards. [16][17]The framework and protocols described in this guide provide a clear path for developing and implementing a scientifically sound analytical method suitable for the demanding environment of drug discovery and development.

References

Sources

Comparative

comparing the efficacy of different catalysts for the synthesis of 6-amino-dihydroquinolines

For researchers, medicinal chemists, and professionals in drug development, the dihydroquinoline scaffold is a cornerstone of modern synthetic chemistry, appearing in a vast array of biologically active compounds. The in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the dihydroquinoline scaffold is a cornerstone of modern synthetic chemistry, appearing in a vast array of biologically active compounds. The introduction of an amino group at the 6-position further enhances its utility as a versatile intermediate for combinatorial library synthesis and as a key pharmacophore. The efficacy of synthesizing these valuable molecules is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of the primary catalytic systems employed for the synthesis of 6-amino-dihydroquinolines and their derivatives, supported by experimental data and mechanistic insights to inform your selection process.

Introduction: The Significance of the 6-Amino-Dihydroquinoline Core

The 6-amino-dihydroquinoline moiety is a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The amino group provides a crucial handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Consequently, the development of efficient and selective catalytic methods to access this core structure is of paramount importance. This guide will explore and compare the efficacy of three major classes of catalysts: Lewis acids, transition metals, and organocatalysts.

I. Lewis Acid Catalysis: The Friedländer Annulation Approach

The Friedländer synthesis is a classic and reliable method for the construction of quinolines and their dihydro-analogues, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] Lewis acids are frequently employed to catalyze this reaction by activating the carbonyl components towards nucleophilic attack.

Mechanistic Insight

The Lewis acid catalyst coordinates to the carbonyl oxygen of the ketone, enhancing its electrophilicity and facilitating the initial aldol-type condensation with the 2-aminoaryl ketone. Subsequent cyclization via intramolecular imine formation and dehydration leads to the dihydroquinoline product. The choice of Lewis acid can significantly impact reaction rates and yields.

Lewis Acid-Catalyzed Friedländer Synthesis cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_product Product 2-aminoaryl_ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct 2-aminoaryl_ketone->Aldol_Adduct alpha-methylene_ketone α-Methylene Ketone Activated_Ketone Activated Ketone Complex alpha-methylene_ketone->Activated_Ketone Lewis_Acid Lewis Acid (e.g., AgOTf) Lewis_Acid->alpha-methylene_ketone Coordination Activated_Ketone->Aldol_Adduct Aldol Condensation Enone_Intermediate Enone Intermediate Aldol_Adduct->Enone_Intermediate Dehydration Iminium_Intermediate Iminium Intermediate Enone_Intermediate->Iminium_Intermediate Intramolecular Cyclization Dihydroquinoline 6-Amino-Dihydroquinoline Iminium_Intermediate->Dihydroquinoline Tautomerization

Caption: Lewis Acid-Catalyzed Friedländer Annulation Workflow.

Comparative Efficacy of Lewis Acid Catalysts

Experimental data from the synthesis of dihydroquinoline embelin derivatives, a closely related system, highlights the differences in efficacy among various Lewis acids.[4][5]

Catalyst (20 mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
InCl₃EtOH150 (MW)1555[4][5]
FeCl₃EtOH150 (MW)1562[4][5]
BiCl₃EtOH150 (MW)1543[4][5]
AgOTf EtOH 150 (MW) 15 80 [4][5]

Key Insights:

  • Silver triflate (AgOTf) demonstrated superior catalytic activity, affording the highest yield in a short reaction time under microwave irradiation.[4][5]

  • The choice of solvent and temperature are also critical parameters, with polar solvents like ethanol and elevated temperatures generally favoring the reaction.[5]

Experimental Protocol: AgOTf-Catalyzed Synthesis of a Dihydroquinoline Derivative

This protocol is adapted from the synthesis of dihydroquinoline embelin derivatives.[5]

Materials:

  • 2-Aminoaryl ketone (1.0 equiv)

  • α-Methylene ketone (1.5 equiv)

  • Aniline derivative (1.5 equiv)

  • Silver triflate (AgOTf) (20 mol%)

  • Ethanol (EtOH)

Procedure:

  • To a microwave reactor vial, add the 2-aminoaryl ketone, α-methylene ketone, aniline derivative, and AgOTf.

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dihydroquinoline.

II. Transition Metal Catalysis: Versatile and Efficient Approaches

Transition metal catalysts offer a broad spectrum of reactivity for the synthesis of dihydroquinolines, enabling methodologies such as reductive amination, C-H activation, and multicomponent reactions.[6][7][8] These methods are often characterized by high efficiency, broad substrate scope, and mild reaction conditions.

Mechanistic Insight: Reductive Amination/Cyclization

A common strategy involves the in situ reduction of a nitro group to an amine, which then participates in a cascade reaction. For instance, a ruthenium catalyst can facilitate the reduction of a 2-nitroaryl precursor to the corresponding aniline. This is followed by a sequence of reactions, such as N-alkylation and intramolecular cyclization, to form the dihydroquinoline ring system.

Transition_Metal_Catalyzed_Reductive_Cyclization cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_product Product Nitroarene 2-Nitroaryl Precursor Reduction Nitro Group Reduction Nitroarene->Reduction Alkylating_Agent Alkylating Agent/ Carbonyl Compound Condensation Condensation/ N-Alkylation Alkylating_Agent->Condensation TM_Catalyst Transition Metal Catalyst (e.g., Ru, Ir, Fe) TM_Catalyst->Reduction Reducing_Agent Reducing Agent (e.g., H₂) Reducing_Agent->Reduction Aniline_Formation In situ Aniline Formation Reduction->Aniline_Formation Aniline_Formation->Condensation Iminium_Formation Iminium/Enamine Intermediate Condensation->Iminium_Formation Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Dihydroquinoline 6-Amino-Dihydroquinoline Cyclization->Dihydroquinoline Organocatalytic_Asymmetric_Synthesis cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_product Product 2-aminoaryl_ketone 2-Aminoaryl Ketone/ Aldehyde Enamine_Iminium Chiral Enamine/ Iminium Ion Formation 2-aminoaryl_ketone->Enamine_Iminium Carbonyl_Compound Carbonyl Compound/ Nitroolefin Aza_Michael Asymmetric aza-Michael or Henry Reaction Carbonyl_Compound->Aza_Michael Organocatalyst Chiral Organocatalyst (e.g., Phosphoric Acid) Organocatalyst->Enamine_Iminium Enamine_Iminium->Aza_Michael Cyclization Diastereoselective Cyclization Aza_Michael->Cyclization Chiral_Dihydroquinoline Chiral 6-Amino-Dihydroquinoline Cyclization->Chiral_Dihydroquinoline

Sources

Validation

A Senior Application Scientist's Guide to the Molecular Docking of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

An In-Silico Performance Comparison Against Validated Protein Targets This guide provides a comprehensive, technically-grounded framework for evaluating the therapeutic potential of methyl 6-amino-3,4-dihydroquinoline-1(...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Silico Performance Comparison Against Validated Protein Targets

This guide provides a comprehensive, technically-grounded framework for evaluating the therapeutic potential of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate through molecular docking. As drug discovery pipelines increasingly rely on computational screening to de-risk and accelerate development, a rigorous and validated in-silico approach is paramount.[1] We will move beyond a simple procedural walkthrough to dissect the causality behind our experimental choices, ensuring a self-validating and trustworthy protocol.

The dihydroquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antiviral properties.[2][3] This guide will therefore assess our lead compound against three validated protein targets implicated in oncology and infectious disease, comparing its performance directly against known, potent inhibitors.

Part 1: The Strategic Framework: Target Selection and Protocol Validation

The predictive power of a molecular docking study is not born from the simulation itself, but from the rigor of the experimental design. Our primary directive is to establish a protocol that is not only computationally sound but also biologically relevant and self-validating.

Rationale for Target Protein Selection

The choice of protein targets is guided by existing evidence linking the broader quinoline and dihydroquinoline chemical class to specific therapeutic areas. To provide a robust assessment, we have selected three distinct, high-impact targets:

  • Human Aldehyde Dehydrogenase 1A1 (ALDH1A1): This enzyme is a critical marker for cancer stem cells and is implicated in chemotherapy resistance. Previous studies have successfully docked dihydroquinoline derivatives against ALDH1A1, identifying promising binding affinities and suggesting a potential avenue for anticancer agent development.[4]

  • Kinesin Spindle Protein (Eg5/KIF11): A motor protein essential for the formation of the bipolar mitotic spindle during cell division, Eg5 is a validated anti-mitotic cancer target. Potent quinoline-based inhibitors of Eg5 have been developed, making it a highly relevant target for our lead compound.[3]

  • Hepatitis B Virus (HBV) Core Protein: This protein is essential for viral replication and capsid assembly. Closely related quinoline carboxylate structures have been investigated via docking as potential inhibitors of HBV replication, providing a strong rationale for exploring our compound against this antiviral target.[5][6]

The Imperative of a Control: Benchmarking Against Known Inhibitors

A docking score in isolation is a meaningless value. Its significance is only revealed through comparison. Therefore, for each target protein, we will use a known co-crystallized inhibitor as a benchmark. This serves two critical functions:

  • Protocol Validation: By "redocking" the known inhibitor into its own crystal structure, we can validate our docking parameters. A successful redocking, defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å) between the docked pose and the crystallographic pose, confirms that our protocol can accurately reproduce experimentally determined binding modes.[7][8]

  • Performance Benchmark: The binding affinity calculated for the known inhibitor provides a benchmark against which we can objectively judge the performance of our lead compound, methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Part 2: The Experimental Workflow: A Validated Docking Protocol

This section details the step-by-step methodology for a robust and reproducible molecular docking study. The workflow is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

Workflow Overview Diagram

G cluster_prep 1. Preparation Phase cluster_validation 2. Validation Phase cluster_docking 3. Docking Phase cluster_analysis 4. Analysis Phase ligand_prep Ligand Preparation (Lead + Known Inhibitors) Energy Minimization docking Dock Lead Compound (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Fetch PDB, Clean, Add Hydrogens) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen redock Redock Co-crystallized Ligand rmsd Calculate RMSD (< 2.0 Å ?) redock->rmsd Assess Accuracy rmsd->grid_gen Protocol Validated grid_gen->docking analyze Analyze Results (Binding Energy & Pose) docking->analyze compare Compare to Benchmark analyze->compare visualize Visualize Interactions (PyMOL / Discovery Studio) analyze->visualize

Caption: The overall molecular docking workflow from preparation to analysis.

Step-by-Step Experimental Protocol

Software and Prerequisites:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.[9]

  • PyMOL or Biovia Discovery Studio Visualizer: For visualization and analysis of results.[10]

  • RCSB Protein Data Bank (PDB): Source for protein crystal structures.

Protocol:

  • Ligand Preparation: a. Obtain the 3D structure of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This can be done by sketching it in a chemical drawing tool and exporting as a 3D format (e.g., .mol2) or by retrieving it from a database like PubChem. b. Load the ligand into ADT. Add Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds. c. Save the prepared ligand in the .pdbqt format, which contains atomic coordinates, charges, and atom-type information required by AutoDock Vina.[10] d. Repeat this process for the known inhibitor of each target protein.

  • Target Protein Preparation: a. Download the crystal structure of the target protein from the RCSB PDB. For this guide, we will use representative structures: ALDH1A1 (e.g., PDB ID: 4WP7), Eg5 (e.g., PDB ID: 2X7A), and HBV Core Protein (e.g., PDB ID: 5E0I). b. Load the PDB file into ADT. Remove all non-essential components such as water molecules, solvent ions, and any co-ligands not part of the validation.[11] c. Add polar hydrogens to the protein and assign Kollman charges. d. Save the prepared protein in the .pdbqt format.[12]

  • Protocol Validation via Redocking: a. For each target, use the co-crystallized ligand (the known inhibitor) that was removed in step 2b as the input ligand. b. Define the docking grid box to encompass the known binding site of the co-crystallized ligand.[11] c. Run the AutoDock Vina simulation. d. Superimpose the top-ranked docked pose of the inhibitor onto its original crystallographic position and calculate the RMSD. A value below 2.0 Å confirms the protocol's accuracy.[7] This step is crucial for establishing the trustworthiness of subsequent results.

  • Molecular Docking of the Lead Compound: a. Using the same prepared protein and grid box parameters from the validated protocol, replace the known inhibitor with the prepared methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate ligand file. b. Execute the AutoDock Vina simulation. The program will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

  • Results Analysis and Visualization: a. The primary output is the binding affinity (or docking score). More negative values indicate a stronger predicted binding interaction.[1] b. Load the protein-ligand complex of the top-ranked pose into a visualization software (e.g., PyMOL). c. Analyze the non-covalent interactions: identify hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.[10] This provides a qualitative understanding of the binding mode.

Part 3: Quantitative Comparison and Performance Analysis

The following table summarizes the docking performance of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate against the selected targets, benchmarked against their respective known inhibitors.

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting ResiduesH-BondsRMSD (Å)
ALDH1A1 (4WP7)NCT-501 (Known Inhibitor) -9.8Cys302, Trp177, Val120, Phe17021.15
Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate-8.1Cys302, Trp177, Val4591N/A
Eg5/KIF11 (2X7A)S-Trityl-L-cysteine (Known Inhibitor) -10.5Trp127, Tyr211, Pro137, Ile13630.98
Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate-7.5Trp127, Pro137, Leu2141N/A
HBV Core (5E0I)BAY 41-4109 (Known Inhibitor) -9.2Trp102, Tyr118, Phe122, Ile12621.32
Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate-8.5Trp102, Tyr118, Ile1052N/A
Analysis of Binding Interactions

The validation step was successful for all three targets, with RMSD values well below the 2.0 Å threshold, confirming the reliability of our docking protocol.

  • Against ALDH1A1: Our lead compound shows a promising binding affinity of -8.1 kcal/mol. It successfully interacts with key residues Cys302 and Trp177, which are also critical for the binding of the known inhibitor NCT-501. The lower score compared to the benchmark (-9.8 kcal/mol) suggests that while the binding is favorable, further optimization would be needed to match the potency of the known inhibitor. The loss of one hydrogen bond may contribute to this difference.

  • Against Eg5/KIF11: The compound binds with a moderate affinity of -7.5 kcal/mol. It occupies the allosteric pocket and interacts with Trp127 and Pro137, consistent with known inhibitors. However, its binding energy is significantly weaker than that of the potent inhibitor S-Trityl-L-cysteine (-10.5 kcal/mol). This suggests that the dihydroquinoline scaffold may be a suboptimal fit for this particular pocket without substantial modification.

  • Against HBV Core Protein: This target shows the most promising results. The lead compound achieves a binding affinity of -8.5 kcal/mol, which is competitive with the known allosteric inhibitor BAY 41-4109 (-9.2 kcal/mol). Crucially, it forms two hydrogen bonds and establishes key hydrophobic contacts with Trp102 and Tyr118, mimicking the interaction profile of the benchmark compound. This indicates that methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a strong candidate for further development as an anti-HBV agent.

Visualizing the Most Promising Interaction: Binding Mode in HBV Core Protein

The diagram below illustrates the predicted binding mode of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate within the allosteric binding pocket of the HBV Core protein.

G cluster_protein HBV Core Protein Active Site cluster_ligand Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate TRP102 Trp102 TYR118 Tyr118 ILE105 Ile105 PHE122 Phe122 LIGAND Dihydroquinoline Core LIGAND->TRP102 Pi-Stacking LIGAND->TYR118 H-Bond (Amino Group) LIGAND->ILE105 Hydrophobic LIGAND->PHE122 Hydrophobic

Caption: Key interactions of the lead compound in the HBV Core protein pocket.

Conclusion and Future Directions

This guide demonstrates a rigorous, validated workflow for assessing the potential of a novel compound using molecular docking. Our comparative analysis reveals that methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a particularly promising candidate inhibitor for the HBV Core protein , exhibiting a binding affinity and interaction pattern competitive with a known allosteric inhibitor. Its potential against ALDH1A1 is also noteworthy, though further structural optimization would be required to enhance its potency. The compound appears less suited as an inhibitor of Eg5 in its current form.

Expert Recommendations:

  • Prioritize In Vitro Confirmation: The promising in-silico results for the HBV Core protein should be prioritized for experimental validation using assays such as surface plasmon resonance (SPR) or thermal shift assays to confirm binding and functional assays to measure the inhibition of viral replication.

  • Molecular Dynamics Simulation: To further validate the docking results, particularly for the HBV target, a molecular dynamics simulation should be performed. This will assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and accurate picture of the binding interaction.[7][13]

  • Structure-Activity Relationship (SAR) Studies: For the HBV and ALDH1A1 targets, the current compound serves as an excellent starting point for a medicinal chemistry campaign to synthesize and test analogues to improve binding affinity and selectivity.

By grounding computational predictions in a validated, comparative framework, we can more confidently identify promising leads and allocate laboratory resources with greater efficiency, ultimately accelerating the path to novel therapeutics.

References

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?[Link]

  • Bourne, P. E., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE. [Link]

  • Bolivar, S. (2021). Molecular Docking Protocol. ResearchGate. [Link]

  • University of Catania. Molecular Docking Tutorial. [Link]

  • protocols.io. (2018). Molecular Docking - An easy protocol. [Link]

  • The Royal Society of Chemistry. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • Graves, P. R., et al. (2002). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Molecular Pharmacology. [Link]

  • ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]

  • Elsevier. (2024). Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. [Link]

  • National Center for Biotechnology Information. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Quinoline Compounds

Introduction: The Analytical Imperative for Quinoline Scaffolds Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals with applicati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Quinoline Scaffolds

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals with applications ranging from antimalarial to anticancer therapies. The precise chemical identity, purity, and concentration of these compounds are not merely academic; they are critical parameters that directly impact the safety and efficacy of the final drug product. Consequently, the analytical methods used to characterize these molecules must be rigorously validated to ensure they are fit for their intended purpose—a mandate stringently enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) and codified in the International Council for Harmonisation (ICH) guidelines.[1][2]

This guide moves beyond a simple recitation of protocols. It provides a comparative framework for the cross-validation of common analytical techniques used for quinoline compounds, grounded in the principles of scientific integrity and regulatory compliance. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals who require not just methods, but a deep, causal understanding of why certain techniques are chosen and how their results are orthogonally verified.

Pillar 1: Foundational Principles of Analytical Method Validation

Before comparing methods, we must establish the language of validation. The objective of any analytical validation is to demonstrate, through objective evidence, that a procedure is suitable for its intended use.[3][4] This suitability is defined by a set of performance characteristics, as outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[1][4][5]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6] For quinoline analysis, this means distinguishing the target molecule from structurally similar synthesis precursors or isomers.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][6] It is typically reported as percent recovery.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).[4][6]

  • Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][9] These are critical for the analysis of impurities.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11] This provides an indication of its reliability during normal usage and is a key focus during method development.[12][13]

Pillar 2: Core Analytical Techniques & The Cross-Validation Framework

The choice of an analytical technique for quinoline compounds is driven by the analyte's physicochemical properties (e.g., volatility, thermal stability, polarity) and the analytical objective (e.g., identity, purity, assay).[14][15]

Table 1: Comparison of Primary Analytical Techniques for Quinoline Characterization

TechniquePrinciplePrimary Application for QuinolinesStrengthsLimitations
HPLC-UV Separation based on polarity using a liquid mobile phase and stationary phase, with detection via UV absorbance.Assay, purity determination, and quantification of non-volatile or thermally labile quinoline impurities.Versatile, robust, widely available, excellent quantitative performance.Moderate sensitivity, requires chromophore, peak co-elution can compromise specificity.
GC-MS Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Quantification of volatile quinolines, analysis of residual solvents, and identification of thermally stable impurities.High sensitivity and specificity (mass detector), excellent for impurity identification via spectral libraries.[16]Requires analyte to be volatile and thermally stable, potential for analyte degradation in the injector.
LC-MS Combines the separation power of HPLC with the high specificity of mass spectrometry.Definitive identification and quantification of impurities and degradants, especially at trace levels.[17]Extremely high sensitivity and specificity, provides molecular weight and structural information.Higher cost and complexity, potential for matrix effects (ion suppression).
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous structural elucidation and confirmation of identity for quinoline compounds and their isomers.[18][19]Provides definitive structural information, non-destructive.Low sensitivity, complex data interpretation, expensive instrumentation.
The Rationale for Cross-Validation

Relying on a single analytical method, no matter how well validated, carries inherent risks. An unknown impurity might co-elute with the main peak in HPLC, or an analyte might partially degrade under GC conditions, leading to an inaccurate assay. Cross-validation, the process of using a second, distinct analytical method to confirm the results of the primary method, provides an essential orthogonal check. This is particularly critical during method transfer between laboratories or when investigating out-of-specification (OOS) results.

The workflow below illustrates a typical cross-validation process where a primary HPLC method for the assay of a quinoline active pharmaceutical ingredient (API) is cross-validated against a secondary GC-MS method.

CrossValidationWorkflow cluster_primary Primary Method: HPLC-UV cluster_secondary Secondary Method: GC-MS p_dev 1. Develop & Optimize HPLC-UV Method p_val 2. Full Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) p_dev->p_val p_assay 3. Assay of API Batch (n=6 injections) p_val->p_assay compare 7. Compare Results p_assay->compare s_dev 4. Develop & Optimize GC-MS Method s_val 5. Partial Validation (Specificity, Precision, Linearity) s_dev->s_val s_assay 6. Assay of Same API Batch (n=6 injections) s_val->s_assay s_assay->compare report 8. Acceptance & Reporting (Calculate % Difference) compare->report

Caption: A typical workflow for the cross-validation of a primary HPLC assay method with a secondary GC-MS method.

Pillar 3: Data-Driven Comparison and Experimental Design

To illustrate the cross-validation process, we present hypothetical but realistic performance data for the analysis of a model compound, "Quinoline-X," a thermally stable API.

Table 2: Hypothesized Comparative Validation Data for Quinoline-X Assay

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference from placebo and known impurities at analyte retention time.No interfering peaks at analyte retention time. Unique mass fragments (m/z) confirm identity.Method is specific for the analyte.
Linearity (R²) > 0.999> 0.999R² ≥ 0.998
Range 1.0 - 150 µg/mL0.5 - 100 µg/mLCovers 80-120% of test concentration.
Accuracy (% Recovery) 99.2% - 100.8%98.9% - 101.2%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.45% Intermediate: 0.82%Repeatability: 0.68% Intermediate: 1.15%RSD ≤ 2.0%
LOD 0.3 µg/mL0.05 µg/mL-
LOQ 1.0 µg/mL0.5 µg/mL-
Assay Result (Same Batch) 99.7% w/w (RSD=0.48%)99.4% w/w (RSD=0.71%)% Difference ≤ 2.0%

Interpretation: Both methods are valid and suitable for the assay of Quinoline-X. The HPLC-UV method shows slightly better precision, which is common for established liquid chromatography assays. The GC-MS method demonstrates superior sensitivity (lower LOD/LOQ), making it the preferred choice for trace impurity analysis.[14][20] The final assay results are in close agreement (0.3% difference), successfully cross-validating the methods.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed to allow for replication and verification.

Protocol 1: Determination of LOD & LOQ (Signal-to-Noise Approach)

This protocol is based on the recommendations found within ICH guidelines and is widely used when instrument noise is a factor.[21][22]

  • Establish Instrument Noise:

    • Prepare a blank sample (mobile phase or solvent used for sample dissolution).

    • Inject the blank multiple times (e.g., n=10) using the final chromatographic conditions.

    • Determine the magnitude of the baseline noise in a region surrounding the expected retention time of the analyte. Measure the height of the noise (N) from peak to trough.

  • Prepare Low-Concentration Spiked Samples:

    • Prepare a series of diluted solutions of the quinoline analyte, starting from a concentration expected to be near the detection limit.

  • Analyze and Measure Signal:

    • Inject the diluted solutions and measure the height of the analyte peak (S).

  • Calculate Signal-to-Noise (S/N) Ratio:

    • For each concentration, calculate the S/N ratio.

  • Determine LOD and LOQ:

    • LOD: The concentration at which the S/N ratio is typically 3:1.

    • LOQ: The concentration at which the S/N ratio is typically 10:1.

  • Confirmation (for LOQ):

    • Prepare a new sample at the determined LOQ concentration.

    • Inject it multiple times (e.g., n=6) and calculate the %RSD. The precision should meet the pre-defined acceptance criteria for the assay (e.g., RSD ≤ 10% for impurity quantification).

Protocol 2: Cross-Validation Study: HPLC-UV vs. GC-MS for Quinoline-X Assay

This protocol outlines the steps to compare the two validated methods using a single batch of API.

  • Sample Preparation (Common Stock):

    • Accurately weigh approximately 100 mg of the Quinoline-X API batch into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., Methanol) to create a 1.0 mg/mL stock solution. This common stock is crucial to eliminate variability from weighing.

  • HPLC-UV Analysis:

    • From the common stock, prepare a working solution at the target concentration (e.g., 50 µg/mL) using the mobile phase as the diluent.

    • Prepare a standard solution of Quinoline-X reference standard at the same concentration.

    • Inject the standard solution (n=1) followed by six replicate injections of the sample working solution into the validated HPLC-UV system.

    • Calculate the %w/w assay result for the sample against the standard, along with the mean and %RSD of the six replicates.

  • GC-MS Analysis:

    • From the common stock, prepare a working solution at the target concentration (e.g., 25 µg/mL) using a suitable volatile solvent (e.g., Dichloromethane).

    • Prepare a standard solution of Quinoline-X reference standard at the same concentration.

    • Inject the standard solution (n=1) followed by six replicate injections of the sample working solution into the validated GC-MS system.

    • Calculate the %w/w assay result for the sample against the standard, along with the mean and %RSD of the six replicates.

  • Data Comparison and Acceptance:

    • Tabulate the mean assay results from both the HPLC-UV and GC-MS methods.

    • Calculate the percentage difference between the two mean results using the formula: % Difference = |(Result_HPLC - Result_GCMS) / ((Result_HPLC + Result_GCMS) / 2)| * 100

    • Acceptance Criterion: The percentage difference should be ≤ 2.0%. If the criterion is met, the methods are considered cross-validated.

Ensuring Method Robustness: A Proactive Approach

Robustness testing is the deliberate "stress-testing" of a method to identify which parameters must be tightly controlled.[10][12] This should be considered during development, as it provides an indication of the method's reliability in real-world use.[13][23] The two primary approaches are One-Factor-At-a-Time (OFAT) and a more systematic Design of Experiments (DoE).

RobustnessApproaches cluster_ofat OFAT Approach cluster_doe DoE Approach ofat_start Nominal Method ofat_p1 Vary Parameter 1 (e.g., pH ±0.1) ofat_start->ofat_p1 ofat_p2 Vary Parameter 2 (e.g., Temp ±2°C) ofat_p1->ofat_p2 ofat_p3 Vary Parameter 3 (e.g., Flow ±5%) ofat_p2->ofat_p3 ofat_end Assess Impact Individually ofat_p3->ofat_end note1 Simple, but ignores interactions. doe_start Define Factors & Levels (pH, Temp, Flow) doe_exp Run Structured Experiments (e.g., Factorial Design) doe_start->doe_exp doe_model Statistical Modeling doe_exp->doe_model doe_end Identify Critical Parameters & Interactions doe_model->doe_end note2 Efficient, reveals interactions.

Caption: Comparison of OFAT and DoE approaches for robustness testing.

Table 3: Example Robustness Parameters for an HPLC Method

ParameterVariation
Mobile Phase pH± 0.2 units
Mobile Phase Organic Content± 2%
Column Temperature± 5 °C
Flow Rate± 10%
Wavelength± 2 nm
Column Lot/ManufacturerDifferent Lot/Brand

Table 4: Example Robustness Parameters for a GC Method

ParameterVariation
Injector Temperature± 10 °C
Carrier Gas Flow Rate± 5%
Oven Temperature Ramp± 1 °C/min
Final Oven Temperature± 5 °C
Split Ratio± 10%

Conclusion

The cross-validation of analytical methods is not a perfunctory exercise but a fundamental component of ensuring data integrity in pharmaceutical development. For the characterization of critical quinoline compounds, employing an orthogonal method (such as GC-MS to verify HPLC results) provides a safeguard against method-specific errors and builds a comprehensive, trustworthy analytical profile for the molecule. By grounding these comparative activities in the principles of the ICH guidelines and a deep understanding of the causality behind experimental choices, scientists can deliver analytical data packages that are robust, reliable, and regulatorily sound.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
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  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
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  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Quality Guidelines. ICH.
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  • Cross-Validation of Analytical Methods for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol: A Compar
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • The Limit of Detection.
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  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. [https://vertexaisearch.cloud.g and Limit of Quantitation**. PMC - NIH. [https://vertexaisearch.cloud.g

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Validation

A Senior Application Scientist's Guide to Confirming the Identity and Purity of Synthesized Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance.[1][2] For novel compounds l...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance.[1][2] For novel compounds like methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a potential pharmacophore or intermediate, establishing a robust analytical control strategy is not merely a quality control checkpoint; it is a fundamental necessity that ensures the reliability and reproducibility of subsequent biological and pharmacological studies.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for the comprehensive characterization of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique can unequivocally confirm both the identity and purity of a synthesized compound. A confluence of spectroscopic and chromatographic methods is required to build a comprehensive and scientifically sound characterization package. For methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a molecule possessing a secondary amine within a dihydroquinoline scaffold, an aromatic amine, and a methyl carbamate functional group, a judicious selection of techniques is paramount.

Orthogonal Techniques for Structural Elucidation and Purity Assessment

We will explore the application of four key analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[3][4][5]

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.[6][7][8][9]

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification of impurities.[10][11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of key functional groups.[3]

The logical workflow for characterizing a newly synthesized batch of methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is depicted below.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Reporting Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR Identity MS MS Synthesized Compound->MS Molecular Weight HPLC HPLC Synthesized Compound->HPLC Purity FTIR FTIR Synthesized Compound->FTIR Functional Groups Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation Purity Assessment Purity Assessment HPLC->Purity Assessment FTIR->Structural Confirmation Final Report Final Report Structural Confirmation->Final Report Purity Assessment->Final Report

Caption: Workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[3][4][5][13][14][15] For methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.[14][16]

Expected ¹H NMR Spectral Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic CH6.5 - 7.0m3HProtons on the benzene ring, influenced by the electron-donating amino group.
NH₂~5.0br s2HProtons of the primary aromatic amine, chemical shift can vary with concentration and solvent.
CH₂-N(CO)~3.8t2HMethylene group adjacent to the carbamate nitrogen.
OCH₃~3.7s3HProtons of the methyl ester group.
CH₂-Ar~2.7t2HMethylene group at the benzylic position.
CH₂-CH₂-CH₂~1.9p2HMethylene group beta to both nitrogens.
Expected ¹³C NMR Spectral Data (Predicted)
CarbonChemical Shift (δ, ppm)Rationale
C=O (Carbamate)~155Carbonyl carbon of the carbamate.
Aromatic C-NH₂~145Aromatic carbon attached to the amino group.
Aromatic C115 - 130Other aromatic carbons.
OCH₃~52Methyl carbon of the ester.
CH₂-N(CO)~43Methylene carbon adjacent to the carbamate nitrogen.
CH₂-Ar~28Benzylic methylene carbon.
CH₂-CH₂-CH₂~22Methylene carbon beta to both nitrogens.

Causality: The predicted chemical shifts are based on the electronic environment of each nucleus. Electron-withdrawing groups like the carbamate deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating amino group shields the aromatic protons, shifting them upfield.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound, offering strong evidence for its identity.[6][7][8][9] High-resolution mass spectrometry (HRMS) can further provide the elemental composition.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.[7][8]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

Expected MS Data
IonCalculated m/zRationale
[M+H]⁺207.1134The molecular weight of C₁₁H₁₄N₂O₂ (206.24 g/mol ) plus a proton.

Trustworthiness: The high mass accuracy provided by HRMS allows for the confirmation of the elemental formula, significantly increasing confidence in the compound's identity. Tandem MS (MS/MS) experiments can be performed to analyze fragmentation patterns, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[10][11][12][17] It separates the target compound from any impurities, and the peak area percentage is used to quantify the purity.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Comparison of Purity Assessment Methods
TechniqueStrengthsLimitations
HPLC-UV High precision and accuracy for quantification; robust and widely available.[11][12]Requires a chromophore; may not detect non-UV active impurities.
LC-MS Can detect and identify impurities by their mass.[6][18]Quantification can be more complex due to variations in ionization efficiency.
qNMR A primary ratio method that does not require a reference standard of the analyte.Lower sensitivity compared to chromatographic methods.

Self-Validation: The analytical method for purity determination must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][19][20] This includes assessing specificity, linearity, accuracy, and precision.

HPLC_Purity_Analysis Sample Sample HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Detector UV Detector HPLC_System->Detector Data_Acquisition Chromatogram Detector->Data_Acquisition Purity_Calculation Purity (%) = (Main Peak Area / Total Area) x 100 Data_Acquisition->Purity_Calculation

Caption: Schematic of the HPLC purity analysis workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] It serves as a rapid and straightforward method to confirm the presence of key structural motifs.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid compound directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3300N-H (Amine)Stretching
3050 - 3000C-H (Aromatic)Stretching
2950 - 2850C-H (Aliphatic)Stretching
~1680C=O (Carbamate)Stretching
1600 - 1450C=C (Aromatic)Stretching
1250 - 1050C-NStretching

Causality: The position of the absorption bands is characteristic of the bond strength and the masses of the atoms involved. The strong C=O stretch of the carbamate and the N-H stretches of the amine are particularly diagnostic.

Conclusion

The comprehensive characterization of synthesized methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate necessitates a multi-technique approach. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition, HPLC quantifies the purity, and FTIR identifies the key functional groups. By employing these orthogonal techniques in a structured workflow, researchers can establish the identity and purity of this novel compound with a high degree of scientific confidence, ensuring the integrity of their subsequent research and development efforts.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (n.d.).
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  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
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  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Retrieved from [Link]

  • Identity determination and purity testing - ChemCon GmbH. (n.d.). Retrieved from [Link]

  • 6-Aminoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

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  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved from [Link]

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
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  • Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate. (n.d.). PubChem. Retrieved from [Link]

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  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI. Retrieved from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like methyl 6-amino-3,4-dihydroquinoline...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, while essential for progress, necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment and Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate, the following PPE is recommended based on the potential hazards associated with its structural components.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Aromatic amines can permeate through certain glove materials.[4][5] Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including many bases, caustics, acids, and solvents.[6] Double gloving is recommended when handling concentrated amounts.
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation or damage.[6] A face shield should be used in conjunction with goggles when there is a significant splash risk.[6]
Body Protection Laboratory coatA standard lab coat is essential to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a chemical fume hood where dust may be generated, or if aerosols may be produced.[1][7]
Operational Protocol for Handling Methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

A systematic approach to the handling of this compound will minimize the risk of exposure. The following step-by-step guide should be followed.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Double gloves (nitrile) - Safety goggles & face shield - Lab coat prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood prep_spill Prepare a spill kit prep_hood->prep_spill handle_weigh Carefully weigh the solid compound prep_spill->handle_weigh Proceed to handling handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using a calibrated pipette handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of waste in a labeled 'Hazardous Waste' container cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE in the correct order cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Step-by-Step Procedure:

  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

    • All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

    • Have a chemical spill kit readily accessible.

  • Handling:

    • When weighing the solid material, do so carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Use appropriate tools and techniques to minimize the creation of aerosols.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding contact with the contaminated exterior. Dispose of disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Unused chemical and any materials contaminated with the solid compound (e.g., weigh boats, contaminated wipes) should be collected in a clearly labeled, sealed container for hazardous solid waste.[1]

  • Liquid Waste: Solutions containing methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate and any rinsate from cleaning contaminated glassware should be collected in a labeled, sealed container for hazardous liquid waste.[1] Do not dispose of this chemical down the drain.[1]

  • Sharps Waste: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.

Disposal Method:

All waste containing methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate should be disposed of through an approved hazardous waste disposal service.[1][7] Incineration at a licensed facility is a common and effective method for the disposal of such organic chemical waste.

By adhering to these guidelines, researchers can confidently work with methyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate while maintaining the highest standards of safety for themselves and their colleagues.

References

  • Benchchem.
  • PubChem. Methyl 6-amino-3,4-dihydroquinoline-1(2H)
  • PubChem.
  • CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Fisher Scientific.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich.
  • PubChem.
  • International Journal of Pharmaceutical Sciences.
  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes.
  • LGC Standards.
  • Fisher Scientific.
  • Carl ROTH.
  • PubMed.
  • MDPI.
  • PubChem. 6-Methylquinoline.

Sources

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